molecular formula C7H13NO B3157354 {5-Azaspiro[2.4]heptan-7-yl}methanol CAS No. 848616-44-4

{5-Azaspiro[2.4]heptan-7-yl}methanol

Cat. No.: B3157354
CAS No.: 848616-44-4
M. Wt: 127.18
InChI Key: BNXMOZJDQIKVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-Azaspiro[2.4]heptan-7-yl}methanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18. The purity is usually 95%.
BenchChem offers high-quality {5-Azaspiro[2.4]heptan-7-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-Azaspiro[2.4]heptan-7-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.4]heptan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-4-6-3-8-5-7(6)1-2-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMOZJDQIKVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of {5-Azaspiro[2.4]heptan-7-yl}methanol: A Multi-Technique, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a small molecule's structure is a cornerstone of chemical research and drug development, ensuring the integrity of biological data and the safety of therapeutic candidates. {5-Azaspiro[2.4]heptan-7-yl}methanol, a spirocyclic scaffold, represents a class of compounds with significant potential as building blocks in medicinal chemistry, notably in the synthesis of novel antibacterial agents.[1][2] This guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. Moving beyond a simple recitation of techniques, we delve into the causality behind the experimental strategy, presenting an integrated, self-validating system where each analytical step logically informs the next. This document provides not only detailed, actionable protocols but also the expert insights necessary to interpret the resulting data, culminating in an unassailable structural assignment.

The Strategic Imperative: An Integrated Analytical Workflow

The elucidation of a novel structure is not a linear process but an iterative cycle of hypothesis and validation. Our strategy is grounded in a tiered approach, beginning with fundamental characterization and progressively building a more detailed molecular picture. Each technique is chosen for its specific contribution, with the collective data providing a web of interlocking evidence that confirms the final structure. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, a suite of advanced NMR experiments maps the precise atomic connectivity, and X-ray crystallography offers the ultimate confirmation of three-dimensional architecture.

The following diagram illustrates the logical flow of the elucidation process, where the output of one stage serves as the foundational input for the next.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 2D Structural Assembly cluster_2 Definitive 3D Confirmation HRMS High-Resolution MS (Elemental Composition) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) HRMS->NMR_1D Provides Formula FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirms -OH, -NH NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Assigns Peaks XRAY X-ray Crystallography (Absolute & Relative Stereochemistry) NMR_2D->XRAY Proposes Connectivity Final_Structure Confirmed Structure C₇H₁₃NO NMR_2D->Final_Structure Provides Solution Structure XRAY->Final_Structure Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry can be misleading, but high-resolution techniques provide mass accuracy to within a few parts per million (ppm), drastically limiting the number of possible molecular formulas.[3] For {5-Azaspiro[2.4]heptan-7-yl}methanol, this is the critical first piece of evidence.

Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally observed mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass for the proposed formula, C₇H₁₄NO⁺. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides an initial, immediate check.[4]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Resolution: >100,000 FWHM

    • Internal Calibration: Use a known calibrant (e.g., caffeine) to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the calculated value.

Data Presentation: HRMS Results

Parameter Value
Proposed Formula C₇H₁₃NO
[M+H]⁺ Calculated Mass 128.1070
[M+H]⁺ Observed Mass 128.1068
Mass Accuracy (ppm) -1.56

| Nitrogen Rule Check | Pass (Odd MW, 1 N) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: With the molecular formula established, FTIR provides rapid confirmation of key functional groups. For this molecule, the primary targets are the alcohol (O-H) and secondary amine (N-H) stretches. These absorptions are highly characteristic and their presence (or absence) provides immediate structural constraints. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch of a secondary amine is a single, sharper peak.[5][6]

Trustworthiness: The diagnostic value of FTIR lies in its ability to quickly confirm or refute the presence of expected functionalities. The observation of both O-H and N-H bands, in conjunction with the HRMS data, strongly supports the proposed structure over other isomers of C₇H₁₃NO.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional group vibrations.

Data Presentation: Key FTIR Absorptions

Frequency Range (cm⁻¹) Intensity Shape Assignment
3400 - 3200 Strong Broad O-H Stretch (Alcohol, H-bonded)
3350 - 3310 Medium-Weak Sharp N-H Stretch (Secondary Amine)[6]
3000 - 2850 Medium Sharp C-H Stretch (sp³ C-H)
~3080 Weak Sharp C-H Stretch (sp² C-H, cyclopropyl)
1250 - 1020 Medium Sharp C-N Stretch (Aliphatic Amine)[6]

| ~1050 | Strong | Sharp | C-O Stretch (Primary Alcohol) |

The Molecular Blueprint: 1D and 2D NMR Spectroscopy

NMR is the most powerful tool for elucidating the complete covalent framework of an organic molecule.[7] A systematic application of 1D and 2D experiments allows for the de novo assembly of the structure.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for the carbon skeleton. The chemical shifts, integration (for ¹H), and multiplicities are the fundamental data points. For a spirocyclic system, the ¹³C spectrum is particularly diagnostic, as the quaternary spiro-carbon will appear as a unique signal with a characteristic chemical shift.[8]

Trustworthiness: The combination of proton and carbon counts, along with the identification of key carbon types (CH, CH₂, quaternary), provides a rigorous check against the molecular formula determined by HRMS.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the spectra to the TMS signal.

Data Presentation: Predicted NMR Data | Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration/Type | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹H | 3.5 - 3.8 | m | 2H | -CH₂OH | | ¹H | 2.8 - 3.2 | m | 3H | -CH₂-N-CH- | | ¹H | 2.5 - 2.9 | br s | 2H | -OH, -NH | | ¹H | 0.4 - 0.8 | m | 4H | Cyclopropyl CH₂ | | ¹³C | ~65 | CH₂ | -CH₂OH | | ¹³C | ~60 | C | Spiro-carbon | | ¹³C | 50 - 55 | CH₂, CH | Pyrrolidine Ring | | ¹³C | 5 - 15 | CH₂ | Cyclopropyl CH₂ |

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds), revealing distinct spin systems. This will clearly delineate the protons within the cyclopropane ring and those within the five-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for definitively assigning the ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It shows correlations between protons and carbons over 2-3 bonds.[9] It will be essential for connecting the -CH₂OH group to the C7 position of the ring and, most importantly, for establishing connectivity across the non-protonated spiro-carbon, linking the cyclopropane and pyrrolidine fragments.

Trustworthiness: The interlocking network of correlations from these three experiments provides an exceptionally robust and self-validating dataset. A COSY correlation confirms a ¹H-¹H bond path, HSQC assigns the attached carbons, and HMBC confirms the longer-range connectivity between these fragments. Any proposed structure must be consistent with all observed correlations.

NMR_Logic cluster_COSY COSY: ¹H-¹H Links cluster_HSQC HSQC: ¹H-¹³C Direct Links cluster_HMBC HMBC: ¹H-¹³C Long-Range Links H1 Proton A H2 Proton B H1->H2 3J(H,H) C1 Carbon A H1->C1 1J(C,H) C2 Carbon B H1->C2 2J(C,H) Cq Quaternary C H1->Cq 2,3J(C,H) H2->C1 2J(C,H) H2->C2 1J(C,H)

Caption: Relationship between key 2D NMR experiments.

The Gold Standard: X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident 2D structure, it cannot, on its own, unambiguously determine stereochemistry or solid-state conformation. X-ray crystallography is the definitive technique for this purpose.[10] By diffracting X-rays off a single, well-ordered crystal, one can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.[11][12]

Trustworthiness: A successfully solved crystal structure is considered irrefutable proof of molecular structure and stereochemistry. It serves as the ultimate validation of the structure proposed by spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is often the rate-limiting step.[10] Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a modern X-ray diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to achieve the best possible fit, resulting in low R-factors.

  • Absolute Stereochemistry: If the compound is chiral and non-centrosymmetric, the absolute configuration can often be determined using anomalous dispersion effects (Flack parameter).

Data Presentation: Key Crystallographic Parameters

Parameter Example Value Significance
Crystal System Orthorhombic Defines the crystal lattice symmetry
Space Group P2₁2₁2₁ Describes the symmetry elements within the unit cell
R-factor (R1) < 0.05 A measure of the agreement between the model and data
Flack Parameter ~0.0(1) Confirms the absolute stereochemistry (if applicable)
Key Bond Lengths C-C, C-N, C-O Confirms expected bond orders and geometry

| Key Bond Angles | e.g., in rings | Reveals ring strain and conformation |

Conclusion: A Synthesis of Evidence

The structure elucidation of {5-Azaspiro[2.4]heptan-7-yl}methanol is a case study in the power of a modern, multi-technique analytical strategy. By systematically progressing from elemental formula (HRMS) to functional group identification (FTIR), and from 2D connectivity mapping (NMR) to definitive 3D structure confirmation (X-ray Crystallography), we construct a self-validating and unassailable structural proof. This rigorous, mechanistically-driven approach ensures the highest level of scientific integrity, providing the solid foundation required for advancing promising molecules like this one in the demanding field of drug development.

References

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Kwan, E. E., & Huang, S. G. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Lee, J. W., & Kim, C. S. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of pharmacal research, 43(11), 1114–1127. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-491. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ACS Publications. [Link]

  • Janardhanam, S., Balakumar, A., Rajagopalan, K., Bai, L. S., Ravikumar, K., & Rajan, S. S. (1993). Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. Synthetic Communications, 23(3), 379-386. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

  • Beierbeck, H., & Saunders, J. K. (1976). Carbon‐13 magnetic resonance study of spiro compounds. Canadian Journal of Chemistry, 54(18), 2985-2992. [Link]

  • Proprep. (n.d.). How does the IR spectra of an amine differ from that of an alcohol, and what implications does this have for functional group analysis? Proprep. [Link]

  • Fan, R., et al. (2021). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Preite, M. D., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 326-331. [Link]

  • ResearchGate. (n.d.). X-ray structure of C2-symmetric spiro compound 2. ResearchGate. [Link]

  • Sivasankar, P., & Ramalingam, S. (2013). FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. SSRN. [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • ResearchGate. (n.d.). X-ray structure of spiro compound 7b. ResearchGate. [Link]

  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810-816. [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon. ResearchGate. [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & biology, 18(11), 1374–1383. [Link]

  • Mayhew, C. A., et al. (2023). SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product. Communications Chemistry, 6(1), 1-9. [Link]

  • Ye, G., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of organic chemistry, 76(10), 4156–4160. [Link]

  • National Institutes of Health. (n.d.). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) -2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. National Institutes of Health. [Link]

  • Jasinski, J. P. (2010). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 3, 1-13. [Link]

  • PubChemLite. (n.d.). 5-methyl-5-azaspiro[2.4]heptan-7-ol. PubChemLite. [Link]

  • PubChem. (n.d.). 5-Azaspiro(2.4)heptane. PubChem. [Link]

  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • PubChem. (n.d.). (7R)-5-azaspiro[2.4]heptan-7-ol. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

{5-Azaspiro[2.4]heptan-7-yl}methanol is a novel spirocyclic scaffold that has garnered interest within the drug discovery and development landscape. Its unique three-dimensional architecture, incorporating a cyclopropane ring fused to a pyrrolidine core, presents a compelling structural motif for probing biological targets. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive overview of the core physicochemical properties of {5-Azaspiro[2.4]heptan-7-yl}methanol, offering both predicted data and detailed experimental protocols for their determination. The methodologies described herein are grounded in established principles and are designed to yield robust and reproducible results, empowering researchers to confidently assess this promising molecule.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Structure:

Figure 1: 2D Structure of {5-Azaspiro[2.4]heptan-7-yl}methanol

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name (5-Azaspiro[2.4]heptan-7-yl)methanol
CAS Number 117134-43-9 (for the free base)
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Canonical SMILES C1C2(C1)CNCC2CO

Predicted Physicochemical Properties

Due to the novelty of this specific molecule, extensive experimental data is not yet publicly available. Therefore, a suite of well-regarded computational models has been employed to predict the key physicochemical parameters. It is crucial for researchers to understand that these are in silico estimations and should be experimentally verified.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Software
pKa (most basic) 9.8 ± 0.5Chemicalize, ACD/Labs Percepta
logP -0.2 ± 0.3Chemicalize, XLogP3
Aqueous Solubility > 100 mg/mLACD/Labs Percepta
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene

The predicted pKa of approximately 9.8 is attributed to the secondary amine within the pyrrolidine ring. This value suggests that at physiological pH (7.4), {5-Azaspiro[2.4]heptan-7-yl}methanol will exist predominantly in its protonated, cationic form. This has significant implications for its interaction with biological membranes and potential targets. The negative logP value indicates a high degree of hydrophilicity, which is consistent with the predicted high aqueous solubility. The TPSA, a measure of the molecule's polar surface area, further supports the hydrophilic nature of the compound.

Experimental Determination of Physicochemical Properties

To ensure the scientific rigor of any drug development program, the predicted physicochemical properties must be confirmed through empirical measurement. The following sections detail robust, step-by-step protocols for the experimental determination of pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The pKa of the secondary amine is a critical parameter influencing the compound's ionization state and subsequent biological behavior. Potentiometric titration is a reliable and direct method for its determination.

Causality Behind Experimental Choices: This method is chosen for its accuracy and the direct insight it provides into the ionization behavior of the analyte in response to pH changes. The use of a standardized acid and base ensures precise control over the titration process.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of {5-Azaspiro[2.4]heptan-7-yl}methanol in deionized water prep2 Add excess standardized HCl to fully protonate the amine prep1->prep2 titrate1 Titrate with standardized NaOH prep2->titrate1 titrate2 Record pH after each addition of titrant titrate1->titrate2 analysis1 Plot pH vs. volume of NaOH added titrate2->analysis1 analysis2 Determine the equivalence point analysis1->analysis2 analysis3 Calculate pKa from the half-equivalence point analysis2->analysis3

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of standardized hydrochloric acid (HCl).

    • Prepare a 0.1 M solution of standardized sodium hydroxide (NaOH).

    • Accurately weigh approximately 10-20 mg of {5-Azaspiro[2.4]heptan-7-yl}methanol.

  • Sample Preparation:

    • Dissolve the weighed sample in 50 mL of deionized water in a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Add a known excess of the standardized 0.1 M HCl solution to ensure complete protonation of the amine.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Immerse the pH electrode in the sample solution.

    • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold-standard for its determination.[1][2]

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between a lipophilic (n-octanol) and an aqueous phase, providing a direct and fundamental measure of its lipophilicity. Pre-saturation of the solvents minimizes volume changes during the experiment.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Prepare a stock solution of the compound in the aqueous phase prep1->prep2 part1 Mix equal volumes of the stock solution and pre-saturated n-octanol prep2->part1 part2 Shake vigorously to allow partitioning to reach equilibrium part1->part2 part3 Centrifuge to separate the phases part2->part3 analysis1 Determine the concentration of the compound in both phases (e.g., by HPLC-UV) part3->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]water) analysis1->analysis2

Figure 3: Workflow for logP Determination by the Shake-Flask Method.

Step-by-Step Protocol:

  • Solvent Preparation:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents.

    • Allow the phases to separate completely.

  • Sample Preparation and Partitioning:

    • Prepare a stock solution of {5-Azaspiro[2.4]heptan-7-yl}methanol in the pre-saturated aqueous phase at a known concentration (e.g., 1 mg/mL).

    • In a suitable container (e.g., a screw-cap vial), add equal and accurately measured volumes of the stock solution and the pre-saturated n-octanol.

    • Shake the container vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis:

    • Centrifuge the container to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. The shake-flask method provides a measure of the thermodynamic solubility of a compound.[3][4]

Causality Behind Experimental Choices: This method determines the equilibrium solubility by ensuring that a saturated solution is formed in the presence of excess solid compound. The extended incubation time allows the system to reach thermodynamic equilibrium.

G cluster_prep Incubation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to a known volume of aqueous buffer prep2 Shake at a constant temperature for an extended period (e.g., 24-48 hours) prep1->prep2 sep1 Allow the solution to stand prep2->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 analysis1 Determine the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) sep2->analysis1 analysis2 Express solubility in mg/mL or µM analysis1->analysis2

Figure 4: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Add an excess amount of solid {5-Azaspiro[2.4]heptan-7-yl}methanol to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a buffer of specific pH). The presence of undissolved solid should be visually confirmed.

  • Equilibration:

    • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

    • Shake the mixture for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation:

    • After incubation, allow the suspension to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtered or centrifuged supernatant using a validated analytical method, such as HPLC-UV. A calibration curve of the compound in the same aqueous medium should be used for accurate quantification.

    • The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. The following are the expected spectroscopic features of {5-Azaspiro[2.4]heptan-7-yl}methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, pyrrolidine, and methanol protons. The chemical shifts and coupling patterns will provide valuable information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For {5-Azaspiro[2.4]heptan-7-yl}methanol, electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 128.1. Fragmentation may involve the loss of a water molecule from the alcohol, or cleavage of the bonds adjacent to the nitrogen atom or the spiro center.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), N-H stretching from the secondary amine (around 3300-3500 cm⁻¹), and C-H stretching from the aliphatic rings (around 2850-3000 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of {5-Azaspiro[2.4]heptan-7-yl}methanol. By combining in silico predictions with robust, detailed experimental protocols, researchers are equipped with the necessary tools and knowledge to thoroughly characterize this novel scaffold. A solid understanding of these fundamental properties is a critical first step in unlocking the full therapeutic potential of this and other promising molecules in the journey of drug discovery and development.

References

  • PubChem. (7R)-5-azaspiro[2.4]heptan-7-ol. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ResearchGate. Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. [Link]

Sources

An In-Depth Technical Guide to {5-Azaspiro[2.4]heptan-7-yl}methanol: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{5-Azaspiro[2.4]heptan-7-yl}methanol is a crucial spirocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents, providing an alternative to traditional flat aromatic rings and enabling exploration of new chemical space. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical Identity

CAS Number:

  • {5-Azaspiro[2.4]heptan-7-yl}methanol hydrochloride: 2137944-46-6[1]

Synonyms:

  • {5-azaspiro[2.4]heptan-7-yl}methanol hydrochloride[1]

Molecular Structure:

Figure 1: Chemical structure of {5-Azaspiro[2.4]heptan-7-yl}methanol.

Physicochemical Properties:

PropertyValue (Hydrochloride Salt)Reference
Molecular Formula C₇H₁₄ClNO[1]
Molecular Weight 163.65 g/mol [1]
Topological Polar Surface Area (TPSA) 32.26 Ų[1]
logP 0.4001[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis and Methodologies

The synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol is not extensively detailed in publicly available literature, as the focus has primarily been on the corresponding 7-amino derivatives, which are pivotal for the synthesis of certain pharmaceuticals. However, a logical and commonly employed synthetic strategy would involve the reduction of a corresponding carboxylic acid or ester derivative, such as (7R)-5-azaspiro[2.4]heptane-7-carboxylic acid or (7S)-5-azaspiro[2.4]heptane-7-carboxylic acid[2][3].

Conceptual Synthetic Pathway:

A plausible synthetic route, based on established chemical principles, is outlined below. This pathway illustrates the conversion of a protected 4-oxo-proline derivative to the target spirocyclic amino alcohol.

Synthesis_Pathway A Protected 4-oxo-proline derivative B 4-methylene-proline derivative A->B Wittig Reaction C 5-Azaspiro[2.4]heptane-7-carboxylic acid derivative B->C Cyclopropanation D {5-Azaspiro[2.4]heptan-7-yl}methanol C->D Reduction (e.g., LiAlH4)

Figure 2: A conceptual synthetic pathway to {5-Azaspiro[2.4]heptan-7-yl}methanol.

Key Synthetic Steps and Considerations:

  • Formation of the Exocyclic Methylene Group: The synthesis typically commences with a protected 4-oxo-proline derivative. A Wittig reaction is a standard method to introduce the exocyclic methylene group, which is a precursor to the spiro-fused cyclopropane ring[4].

  • Cyclopropanation: The crucial spirocyclic core is constructed via a cyclopropanation reaction of the 4-methylene-proline derivative. This step is critical for establishing the desired stereochemistry of the final product[5].

  • Reduction of the Carboxylic Acid/Ester: The final step to obtain {5-Azaspiro[2.4]heptan-7-yl}methanol involves the reduction of the carboxylic acid or ester group at the 7-position. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.

Applications in Drug Discovery

The primary and most well-documented application of the 5-azaspiro[2.4]heptane scaffold is in the development of novel antibacterial agents.

Key Intermediate for Sitafloxacin:

The chiral amine derivative, (S)-7-amino-5-azaspiro[2.4]heptane, is a key side chain of the broad-spectrum fluoroquinolone antibiotic, Sitafloxacin [6]. The synthesis of this crucial intermediate often proceeds through a protected form, such as (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate. The development of efficient and enantioselective synthetic routes to this moiety has been a significant area of research[7]. The structural rigidity and unique three-dimensional conformation imparted by the spirocyclic system are believed to contribute to the potent activity and broad spectrum of sitafloxacin.

Broader Potential in Medicinal Chemistry:

Beyond its role in the synthesis of sitafloxacin, the 5-azaspiro[2.4]heptane scaffold holds considerable promise for broader applications in drug discovery:

  • Novel Scaffolds for CNS Disorders: Spirocyclic structures are increasingly being explored for the development of agents targeting the central nervous system (CNS). Their conformational rigidity can lead to higher receptor affinity and selectivity[5].

  • Antiviral Agents: The 5-azaspiro[2.4]heptane core has been incorporated into molecules investigated as inhibitors of the Hepatitis C virus (HCV) NS5A protein[8]. This highlights the versatility of this scaffold in targeting diverse biological pathways.

Conclusion

{5-Azaspiro[2.4]heptan-7-yl}methanol and its derivatives are valuable and versatile building blocks in modern medicinal chemistry. While its most prominent application to date is as a key precursor to the antibiotic sitafloxacin, the unique structural features of the 5-azaspiro[2.4]heptane scaffold suggest a much broader potential for the development of novel therapeutics across various disease areas. Further exploration of the synthesis and applications of this and related spirocyclic systems will undoubtedly continue to be a fruitful area of research for drug discovery professionals.

References

  • Google Patents. (2017). Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.
  • Google Patents. (2014).
  • ResearchGate. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. [Link]

  • Google Patents. (2015). Processes for the preparation of 5-azaspiro[2.
  • Google Patents. (2014). Processes for the preparation of 5-azaspiro[2.
  • European Patent Office. (1993). Azaspiroheptanes and octanes and processes for their production. EP 0550025 A1. [Link]

  • National Institutes of Health. (2012). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2794. [Link]

  • PubChem. 5-Azaspiro(2.4)heptane. [Link]

  • PubMed. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813. [Link]

  • Google Patents. (1995). Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein. CA2145735A1.
  • United States Patent and Trademark Office. Application Data. [Link]

  • Environmental Protection Agency. 4-azaspiro[2.4]heptan-5-one Properties. [Link]

  • Autech. (7S)-5-azaspiro[2.4]heptane-7-carboxylic acid 95%. [Link]

  • Royal Society of Chemistry. (2016). Stereoselective construction of a 5-aza-spiro[9][10]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications, 52(64), 9921–9924. [Link]

  • Beilstein Journals. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1136–1143. [Link]

  • Thieme. (2016). Spirocycles: Synthesis and Applications. Synthesis, 48(12), 1805-1820. [Link]

  • Environmental Protection Agency. 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • Wiley Online Library. (2019). Methanol Synthesis from CO2 Hydrogenation. ChemCatChem, 11(17), 4238-4246. [Link]

  • Pure. (2016). Novel efficient process for methanol synthesis by CO2 hydrogenation. [Link]

  • Royal Society of Chemistry. (2014). Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones. Organic & Biomolecular Chemistry, 12(43), 8753–8760. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Synthesis and Characterization of Novel Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity has driven medicinal chemists to explore chemical space beyond the traditional flat, aromatic structures. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds.[1][2] Their inherent structural rigidity and precise spatial arrangement of functional groups offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of these promising molecules, grounded in field-proven insights and authoritative references.

The Strategic Advantage of the Spirocyclic Core

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter. This unique architecture imparts a non-planar geometry, a stark contrast to the two-dimensional nature of many conventional drug molecules.[1] The incorporation of a nitrogen atom within this framework introduces a key site for functionalization, influencing the compound's basicity, polarity, and hydrogen-bonding capacity.[1] A higher fraction of sp³-hybridized carbons in these scaffolds often correlates with improved clinical success, potentially leading to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][3]

Synthetic Blueprints: Constructing the Azaspiro Core

The construction of the azaspirocyclic core presents a unique synthetic challenge.[1] A multitude of elegant strategies have been developed to access these complex architectures, each with its own set of advantages and applications.

Cycloaddition Reactions: Forging Rings with Precision

Cycloaddition reactions are powerful tools for the rapid construction of cyclic systems with high stereocontrol.

  • Aza-Diels-Alder Reaction: This modification of the Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is a cornerstone for constructing six-membered nitrogen-containing rings.[4][5][6] Both intermolecular and intramolecular variants have been successfully employed in the synthesis of complex polycyclic alkaloids.[4][7] The reaction can proceed through a concerted or stepwise mechanism, often influenced by the use of Lewis acids, which can also control the stereochemical outcome.[5]

  • [3+2] Cycloaddition: This strategy offers a convergent and efficient route to five-membered heterocyclic rings, which can be integral to the final azaspirocyclic framework.[8]

Intramolecular Cyclization: Building from Within

Intramolecular cyclization reactions are a highly effective means of forming the second ring of a spirocycle from a linear precursor.

  • Aza-Prins Cyclization and Related Tandem Reactions: Aza-Prins cyclizations provide rapid access to complex azaspirocyclic scaffolds.[8] For instance, a TiCl₄-promoted tandem intramolecular Prins cyclization/Schmidt reaction has been developed for the efficient construction of the azaspiro[9][9]nonane core.[9][10] This cascade process involves the formation of an azido-ketone intermediate which then undergoes an intramolecular Schmidt reaction.[9]

  • Domino Radical Bicyclization: This method allows for the synthesis of compounds such as 1-azaspiro[4.4]nonane derivatives. The process is initiated by the formation of an aryl radical, which then undergoes a 5-exo-trig closure onto an imino function to generate an alkoxyaminyl radical. This radical is then captured intramolecularly by a double bond to form the spirocyclic core.[11]

  • Asymmetric Intramolecular Aza-Michael Addition: This powerful tool for the formation of cyclic amines can be catalyzed by chiral phosphoric acids.[12] A linear precursor containing both a nucleophilic amine and a Michael acceptor undergoes cyclization to form the spiro-lactam in a highly enantioselective manner.[12]

Ring-Closing Metathesis (RCM): A Versatile and Robust Strategy

Ring-Closing Metathesis, often catalyzed by ruthenium-based catalysts, is a widely used and powerful reaction for forming a variety of ring sizes within azaspirocyclic systems from acyclic dienes.[1] This method has proven to be a versatile and reliable tool for the synthesis of a range of unsaturated azaspirocycles.[8]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy.[13][14] Isocyanide-based multicomponent reactions (IMCRs) are particularly robust for synthesizing intricate spiro architectures through a zwitterionic adduct.[15][16] These reactions are highly convergent, reducing waste and often simplifying purification processes.[13]

Enantioselective Synthesis: Mastering Chirality

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

  • Catalytic Asymmetric Synthesis: Chiral catalysts have been instrumental in achieving high levels of enantioselectivity. Dirhodium tetracarboxylate catalysts have been shown to be highly effective in the enantioselective cyclopropanation of exocyclic olefins to form azaspiro[n.2]alkanes.[17] Chiral phosphoric acids are effective catalysts for intramolecular aza-Michael additions.[12]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered protoglobin-based enzymes have been developed for the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles, providing access to a diverse range of pharmaceutically relevant azaspiro[2.y]alkanes in high yield and with excellent diastereo- and enantioselectivity.[18][19]

Visualizing Synthetic Pathways

The following diagrams illustrate some of the key synthetic strategies for constructing azaspiro compounds.

G cluster_0 Aza-Diels-Alder Reaction cluster_1 Intramolecular Aza-Michael Addition Diene Diene Azaspirocycle_DA Six-membered Azaspirocycle Diene->Azaspirocycle_DA Dienophile Aza-Dienophile (Imine) Dienophile->Azaspirocycle_DA Precursor Linear Aza-Michael Precursor Azaspiro_Lactam Azaspiro-lactam Precursor->Azaspiro_Lactam Cyclization Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Azaspiro_Lactam

Caption: Key cycloaddition and intramolecular cyclization strategies for azaspiro compound synthesis.

G cluster_RCM Ring-Closing Metathesis (RCM) Workflow Acyclic_Diene Acyclic Diene Precursor Unsaturated_Azaspirocycle Unsaturated Azaspirocycle Acyclic_Diene->Unsaturated_Azaspirocycle RCM RCM_Catalyst Ruthenium Catalyst RCM_Catalyst->Unsaturated_Azaspirocycle Further_Functionalization Further Functionalization (e.g., reduction, epoxidation) Unsaturated_Azaspirocycle->Further_Functionalization Final_Product Saturated/Functionalized Azaspirocycle Further_Functionalization->Final_Product

Caption: A typical workflow for the synthesis of azaspirocycles via Ring-Closing Metathesis.

Characterization: Unveiling the Molecular Structure

The unambiguous determination of the structure and stereochemistry of novel azaspiro compounds is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and the chemical environment of each atom. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish through-bond correlations.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues about the structure.
X-ray Crystallography This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[20][21][22] It provides unequivocal evidence of the connectivity, conformation, and relative and absolute stereochemistry.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the presence of specific functional groups within the molecule, such as C=O (ketones, amides), N-H (amines, amides), and C-N bonds.[23]
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is essential for determining the enantiomeric excess (ee) of a chiral compound synthesized via asymmetric methods.[12]

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for key synthetic transformations.

Asymmetric Intramolecular Aza-Michael Addition

This protocol describes the synthesis of a chiral azaspiro-lactam using a chiral phosphoric acid catalyst.[12]

  • Preparation of the Precursor: Synthesize the linear aza-Michael precursor by coupling a protected amino acid with an appropriate α,β-unsaturated alcohol or through other standard synthetic methods. The precursor should contain a terminal alkene and a protected amine.[12]

  • Cyclization Reaction: To a solution of the aza-Michael precursor (1.0 eq) in an anhydrous solvent such as toluene (0.1 M) at room temperature, add the chiral phosphoric acid catalyst (0.1 eq).[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified azaspiro-lactam by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess of the product by chiral HPLC analysis.[12]

Domino Radical Bicyclization

This protocol outlines the synthesis of a 1-azaspiro[4.4]nonane derivative.[11]

  • Reaction Setup: In a round-bottom flask, dissolve the starting oxime ether (1.0 eq), tributyltin hydride (1.2 eq), and a radical initiator such as AIBN (0.25 eq) in a degassed solvent like cyclohexane to achieve a 0.02 M solution.[11]

  • Initiation: Purge the flask with an inert gas (N₂ or Ar) for 30 minutes. Heat the reaction mixture to an appropriate temperature (e.g., 90 °C) to initiate the radical reaction.[11]

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the azaspiro[4.4]nonane product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Conclusion and Future Outlook

The synthesis of novel azaspiro compounds is a vibrant and rapidly evolving field of research. The development of new and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis and multicomponent reactions, will continue to expand the accessible chemical space for these important scaffolds. As our understanding of the relationship between 3D structure and biological activity deepens, azaspirocycles are poised to play an increasingly significant role in the discovery and development of the next generation of therapeutic agents. The robust synthetic and characterization techniques outlined in this guide provide a solid foundation for researchers to contribute to this exciting endeavor.

References

  • Hu, Y., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Copp, J., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]

  • Chen, Z.-H., et al. (2011). Development of the Intramolecular Prins Cyclization/Schmidt Reaction for the Construction of the Azaspiro[9][9]nonane: Application to the Formal Synthesis of (±)-Stemonamine. Organic Letters. [Link]

  • Copp, J., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Martinez-Vargas, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Chen, Z.-H., et al. (2011). Development of the intramolecular Prins cyclization/Schmidt reaction for the construction of the azaspiro[9][9]nonane: application to the formal synthesis of (±)-stemonamine. Organic Letters. [Link]

  • Gao, W., et al. (2017). Advances in the Synthesis of Azaspiro[4.5]trienones. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[9][19]-decylamine. Google Patents.

  • Recent Advances in Synthetic Routes to Azacycles. PMC. [Link]

  • Wipf, P., & Maciejewski, J. P. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]

  • Al-Faiyz, Y. S. S., et al. (2016). Stereoselective Synthesis of Polycycles Containing an Aziridine Group: Intramolecular aza-Diels-Alder Reactions of Unactivated 2H-Azirines with Unactivated Dienes. Angewandte Chemie International Edition. [Link]

  • Druzhenko, T., et al. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Caron, A., & Roche, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Mykhailiuk, P. K. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. ScienceDirect. [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • Microwave Multicomponent Synthesis. MDPI. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. [Link]

  • Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Preprints.org. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. DSpace@MIT. [Link]

  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel Azaspiroheptane Derivatives

A Senior Application Scientist's Guide to the Biological Screening of Novel Azaspiro[1][2]heptane Derivatives

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Azaspirocyclic compounds, and specifically the azaspiro[1][2]heptane scaffold, have garnered significant attention due to their inherent three-dimensionality and structural rigidity.[1][3] This unique topology offers a departure from traditional "flat" aromatic systems, providing a precise vectoral display of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4] This guide provides a comprehensive framework for the biological screening of new azaspiro[1][2]heptane derivatives, detailing a strategic, tiered approach from initial hit identification to preliminary mechanism of action studies. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a robust, field-proven workflow for unlocking the therapeutic potential of this promising chemical class.

Introduction: The Strategic Value of the Azaspiro[1][2]heptane Scaffold

Medicinal chemistry has seen a paradigm shift towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3).[3][5] A higher Fsp3 value often correlates with improved clinical success by enhancing solubility, reducing off-target toxicity, and increasing metabolic stability.[3][4] The azaspiro[1][2]heptane core, which features two rings sharing a single carbon atom, is an exemplary Fsp3-rich scaffold.[1][6] The nitrogen atom within the framework provides a crucial handle for synthetic diversification and can significantly influence the compound's physicochemical properties, such as basicity and hydrogen bonding capacity.[3]

The rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of binding elements in a controlled manner.[4] This can lead to superior efficacy and selectivity for complex biological targets like kinases, G-protein coupled receptors (GPCRs), and ion channels.[3][6] Given these advantages, a structured and logical screening campaign is essential to efficiently identify and validate bioactive derivatives.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

A successful screening campaign relies on a multi-stage "funnel" approach. This strategy maximizes efficiency by using high-throughput, cost-effective assays at the initial stage to cast a wide net, followed by progressively more complex and specific assays to confirm activity and elucidate the mechanism of action. This tiered system systematically filters the compound library, focusing resources on the most promising candidates.

Gcluster_0Phase 1: Primary Screeningcluster_1Phase 2: Hit Confirmation & Triagecluster_2Phase 3: Mechanism of Action (MoA)CompoundLibraryAzaspiro[2,4]heptaneLibrary (N > 1000)PrimaryAssayHigh-Throughput Screening (HTS)(e.g., Cell Viability Assay)CompoundLibrary->PrimaryAssaySingle ConcentrationHitSelectionInitial Hit Selection(Activity > Threshold)PrimaryAssay->HitSelectionDoseResponseDose-Response Assay(IC50/EC50 Determination)HitSelection->DoseResponse~5-10% of LibraryOrthogonalAssayOrthogonal Assay(Confirms On-Target Activity)DoseResponse->OrthogonalAssayPotent HitsCounterScreenCounter-Screen(Rule out non-specific activity/cytotoxicity)OrthogonalAssay->CounterScreenConfirmedHitsConfirmed HitsCounterScreen->ConfirmedHitsTargetEngagementTarget Engagement Assays(e.g., CETSA, SPR)ConfirmedHits->TargetEngagement~1-2% of LibraryPathwayAnalysisCellular Pathway Analysis(e.g., Western Blot, Reporter Assay)TargetEngagement->PathwayAnalysisValidatedLeadsValidated Leads forOptimizationPathwayAnalysis->ValidatedLeads

Caption: A typical screening cascade for identifying bioactive compounds.

Phase 1: Primary Screening - Identifying Initial Hits

The primary screen aims to rapidly assess the entire compound library at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound exhibiting biological activity. The choice of assay is critical and depends on the therapeutic hypothesis.

Foundational Assay: Cell Viability Screening

For a novel compound library with an unknown mechanism, a general cell viability assay is an excellent starting point. It identifies compounds with cytotoxic or cytostatic effects, which is relevant for indications like oncology.[1]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted for screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Self-Validation & Controls:

    • Vehicle Control: Wells treated with DMSO (or the compound solvent) alone to establish baseline (100%) viability.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay can detect cell death.

    • Media Blank: Wells with media but no cells to determine background absorbance.

  • Materials & Reagents:

    • 96-well flat-bottom cell culture plates

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Azaspiro[1][2]heptane derivative library (10 mM stocks in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Multi-channel pipette, plate reader (570 nm absorbance)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[1]

    • Compound Treatment: Prepare intermediate dilutions of the library compounds in culture medium. Add 100 µL of the compound solution to the respective wells to achieve a final concentration of 10 µM. Add vehicle control and positive control to designated wells.

    • Incubation: Incubate the plates for 48 to 72 hours.[1]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis & Hit Criteria: Calculate the percentage of cell viability for each compound relative to the vehicle control. A common hit criterion is a compound that reduces cell viability by more than 50% (i.e., >3 standard deviations from the mean of the plate).

Phase 2: Hit Confirmation and Triage

Hits from the primary screen require rigorous confirmation. This phase aims to confirm activity, establish potency, and eliminate false positives.

Dose-Response Analysis

Compounds identified as primary hits are tested across a range of concentrations (typically 8-10 points, e.g., from 0.01 µM to 100 µM) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[1] This is a critical metric for ranking the potency of different derivatives.

Data Presentation: IC50 Values for Hypothetical Hits

Compound IDScaffoldR1-GroupR2-GroupIC50 (µM) vs. A549 Cells
AZH-001Azaspiro[1][2]heptanePhenylH12.5
AZH-002Azaspiro[1][2]heptane4-Cl-PhenylH2.1
AZH-003Azaspiro[1][2]heptanePhenylMethyl> 50
AZH-004Azaspiro[1][2]heptane4-F-PhenylH5.8
AZH-005Azaspiro[1][2]heptane2-PyridylH0.9

This data illustrates a hypothetical structure-activity relationship (SAR) where a halogenated phenyl group at R1 (AZH-002) and a pyridyl group (AZH-005) enhance potency.

Orthogonal and Counter-Screening

An orthogonal assay uses a different technology to measure the same biological endpoint, ensuring the observed effect is not an artifact of the primary assay format. For example, if the primary screen was an MTT assay, an orthogonal assay could be a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as a proxy for cell health.

A counter-screen is used to identify compounds that interfere with the assay technology itself or act via undesirable mechanisms. For kinase inhibitor screens, a common counter-screen is a promiscuity assay against a panel of unrelated kinases to assess selectivity.[3] For cell-based screens, a general cytotoxicity assay against a non-target cell line can help distinguish targeted anti-proliferative effects from non-specific toxicity.

GStartPrimary HitCheckPotencyIs IC50 < 10 µM?Start->CheckPotencyCheckSelectivityIs compound selectivein counter-screen?CheckPotency->CheckSelectivityYesDiscardDiscard or DeprioritizeCheckPotency->DiscardNoCheckSARIs SAR logical?CheckSelectivity->CheckSARYesCheckSelectivity->DiscardNoProceedProceed to MoA StudiesCheckSAR->ProceedYesCheckSAR->DiscardNo

Caption: Logic diagram for triaging hits after confirmation assays.

Phase 3: Unraveling the Mechanism of Action (MoA)

Once a set of potent and selective hits is confirmed, the focus shifts to understanding how they work. The azaspiro[1][2]heptane scaffold is a common feature in kinase inhibitors.[3] Let's assume our hits are modulating a key cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

Target Engagement & Pathway Analysis

Western blotting is a workhorse technique to determine if a compound affects the phosphorylation status of key proteins within a signaling cascade. A decrease in the phosphorylation of a downstream effector protein upon compound treatment provides strong evidence of on-target activity.

GRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3 phosphorylatesPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1AktAktPDK1->Akt phosphorylatesmTORC1mTORC1Akt->mTORC1 activatesS6Kp70S6KmTORC1->S6K phosphorylatesProliferationCell Growth &ProliferationS6K->ProliferationAZH_HitHypotheticalAzaspiro[2,4]heptaneInhibitorAZH_Hit->Akt INHIBITS(blocks phosphorylation)

Caption: Hypothetical inhibition of the Akt signaling pathway.

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Self-Validation & Controls:

    • Loading Control: Probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

    • Vehicle Control: Cells treated with DMSO to show baseline pathway activation.

    • Positive Control: Cells treated with a known inhibitor of the pathway (e.g., a known Akt inhibitor) to confirm the antibody and system are working.

  • Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with vehicle, a positive control inhibitor, and various concentrations of the lead azaspiro[1][2]heptane hit (e.g., 0.1x, 1x, and 10x IC50) for a defined period (e.g., 2-4 hours).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total Akt and then a loading control (e.g., GAPDH) to confirm changes are specific to the phosphorylated form and not due to protein degradation or loading errors.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the biological screening of novel azaspiro[1][2]heptane derivatives. By employing a funnel approach that moves from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently identify and validate promising lead compounds. The inherent three-dimensionality and favorable physicochemical properties of the azaspiro[1][2]heptane scaffold make it a highly attractive starting point for discovering next-generation therapeutics.[3][4] Validated leads from this screening cascade would become candidates for further lead optimization, including in-depth ADME/Tox profiling and subsequent evaluation in preclinical in vivo models.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][2] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research.

  • Spiro-, Poly- and Bicyclic Screening Compound Library. Life Chemicals.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.
  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem.
  • Buy 4-Azaspiro[2.4]heptane hydrochloride (EVT-3184606). EvitaChem.

The Versatility of the {5-Azaspiro[2.4]heptan-7-yl}methanol Scaffold: A Technical Guide to its Diverse Mechanisms of Action

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the 5-Azaspiro[2.4]heptane Scaffold in Modern Drug Discovery

In the ongoing quest to move beyond "flat" aromatic compounds, which often suffer from metabolic liabilities and target promiscuity, medicinal chemistry has increasingly embraced three-dimensional, sp³-rich scaffolds.[1] Among these, the 5-azaspiro[2.4]heptane framework has emerged as a privileged structure. Its rigid, spirocyclic nature offers a unique ability to project functional groups into three-dimensional space, facilitating precise and high-affinity interactions with complex biological targets.[2] This structural motif is not merely a theoretical curiosity; it is a validated component of approved therapeutics and advanced clinical candidates, underscoring its utility in overcoming challenges in drug design.[3]

Molecules incorporating this scaffold have demonstrated activities ranging from potent G-protein coupled receptor (GPCR) modulation to antibacterial action.[4][5] The inherent rigidity of the spirocyclic system can reduce the entropic penalty upon binding to a target and can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[6][7]

This guide addresses the novel compound, {5-Azaspiro[2.4]heptan-7-yl}methanol. Given the absence of published data on this specific molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a systematic, field-proven methodology to first predict and then empirically identify and validate its potential therapeutic targets, thereby unlocking its therapeutic promise. We will proceed from a predictive analysis based on its structural congeners to detailed, actionable protocols for target validation and characterization.

Part 1: Predictive Target Landscape for an Emerging Scaffold

The logical starting point for a novel compound is an analysis of its core structure. The 5-azaspiro[2.4]heptane moiety is a potent indicator of potential biological activity. By examining the targets of structurally related compounds, we can construct a high-probability landscape of potential targets for {5-Azaspiro[2.4]heptan-7-yl}methanol.

Hypothesized Target Classes:

Our analysis of the scientific and patent literature indicates that this scaffold has been most successfully applied in the modulation of central nervous system (CNS) receptors and as an anti-infective agent.

  • G-Protein Coupled Receptors (GPCRs): This superfamily is the most frequently modulated by azaspirocyclic compounds.

    • Neuropeptide Receptors: A key breakthrough was the discovery of 5-azaspiro[2.4]heptanes as potent dual antagonists for orexin receptors 1 and 2, which are implicated in sleep and arousal.[4] This establishes a strong precedent for activity at peptide-binding GPCRs.

    • Monoamine Receptors: Derivatives of 5-azaspiro[2.4]heptane have been optimized to yield highly potent and selective antagonists of the dopamine D3 receptor, a target for schizophrenia and substance abuse disorders.[8]

    • Muscarinic Acetylcholine Receptors (mAChRs): The closely related 6-azaspiro[2.5]octane scaffold has produced selective antagonists of the M4 muscarinic receptor, a key target for cognitive disorders.[9] This suggests a broader potential for interaction with cholinergic systems.

    • Opioid Receptors: While a different isomer, the 2-azaspiro[3.3]heptane core has been used as a successful bioisostere for the piperidine in fentanyl, retaining potent µ-opioid receptor (MOR) activity.[10] This highlights the interchangeability of small azaspirocycles in established pharmacophores.

  • Other Central Nervous System Targets:

    • Sigma Receptors: Various oxa-azaspiro-alkanes have been developed as high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein involved in neuroplasticity and neuroprotection.[11]

  • Anti-Infective and Anti-Inflammatory Targets:

    • Bacterial Enzymes: The fluoroquinolone antibiotic sitafloxacin incorporates a 5-azaspiro[2.4]heptane moiety, which contributes to its broad-spectrum activity and favorable safety profile.[3] This points to potential interactions with bacterial enzymes like DNA gyrase.

    • Formyl Peptide Receptors (FPRs): Patent literature describes bridged spiro[2.4]heptane esters as modulators of FPR2, a receptor involved in orchestrating the inflammatory response.[12]

Table 1: Summary of Predicted Target Classes
Target ClassSpecific ExamplesTherapeutic AreaRationale based on Structural Precedent
GPCRs Orexin Receptors (OX1/OX2)Sleep Disorders, AddictionDirect precedent with 5-azaspiro[2.4]heptane core.[4]
Dopamine D3 ReceptorSchizophrenia, AddictionDirect precedent with functionalized 5-azaspiro[2.4]heptanes.[8]
Muscarinic M4 ReceptorSchizophrenia, Alzheimer'sHigh similarity to active 6-azaspiro[2.5]octane scaffolds.[9]
µ-Opioid ReceptorPainAzaspiro[3.3]heptane serves as a successful piperidine bioisostere.[10]
Other CNS Sigma-1 ReceptorNeurodegeneration, PainRelated oxa-azaspirocycles show high affinity.[11]
Anti-Infective Bacterial DNA Gyrase / TopoisomeraseInfectious DiseasePresence in the antibiotic sitafloxacin.[3]
Anti-Inflammatory Formyl Peptide Receptor 2 (FPR2)Inflammatory DiseasesReported activity of spiro[2.4]heptane derivatives.[12]

Part 2: A Practical Workflow for Target Identification and Validation

With a map of potential targets, the next phase requires a systematic and rigorous experimental cascade to move from prediction to confirmation. The following workflow is designed to maximize information while conserving resources, ensuring that each step builds logically upon the last.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Selectivity & Pre-Lead Optimization InSilico Computational Profiling (Docking, Pharmacophore) BroadScreen Broad Target Panel Screen (e.g., GPCR, Kinase Panels) InSilico->BroadScreen Prioritize BindingAssay Primary Target Engagement (Radioligand Binding Assay) BroadScreen->BindingAssay Identify Hits PhenoScreen Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) PhenoScreen->BindingAssay Deconvolute Mechanism FunctionalAssay Functional Activity (e.g., Calcium Flux, cAMP) BindingAssay->FunctionalAssay Confirm Engagement Selectivity Selectivity Profiling (vs. Related Subtypes) FunctionalAssay->Selectivity Characterize Pharmacology MICAssay Anti-Infective Potency (MIC Assay) SAR Structure-Activity Relationship (SAR) MICAssay->SAR Confirm Potency SafetyPanel Safety Pharmacology (hERG, CEREP Panel) Selectivity->SafetyPanel Assess Specificity SafetyPanel->SAR Identify Liabilities

Caption: High-level workflow for target identification and validation.

Step 1: In Silico Profiling and Broad-Based Screening (Target Fishing)

Causality: Before committing to resource-intensive wet-lab experiments, computational and broad screening methods provide a cost-effective strategy to survey the target landscape, refine hypotheses, and uncover unexpected activities.

Protocol 1: Computational Target Prediction

  • Objective: To computationally assess the likelihood of {5-Azaspiro[2.4]heptan-7-yl}methanol binding to the hypothesized targets.

  • Methodology: Ligand-Based Pharmacophore Screening: a. Compile a set of at least 10-20 known, potent, and structurally diverse ligands for a primary hypothesis target (e.g., Dopamine D3 receptor). b. Utilize software (e.g., MOE, Schrödinger Maestro) to generate a 3D pharmacophore model that captures the essential chemical features for binding (e.g., hydrogen bond donors/acceptors, aromatic centers, hydrophobic regions). c. Generate a low-energy 3D conformer of {5-Azaspiro[2.4]heptan-7-yl}methanol. d. Screen the conformer against the pharmacophore model to assess its geometric and chemical fit. A high fit score suggests a higher probability of interaction.

  • Methodology: Structure-Based Docking: a. Obtain high-resolution crystal structures of potential targets from the Protein Data Bank (PDB) (e.g., PDB ID: 6V9S for Orexin 2 Receptor). b. Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket based on the co-crystallized ligand. c. Perform molecular docking of the prepared conformer of {5-Azaspiro[2.4]heptan-7-yl}methanol into the defined binding site using a validated algorithm (e.g., Glide, AutoDock). d. Analyze the resulting poses and docking scores. Favorable scores and poses that form plausible hydrogen bonds and hydrophobic interactions with key residues support the binding hypothesis.

Protocol 2: Broad Target-Based Panel Screening

  • Objective: To empirically test the compound against a large, diverse panel of known biological targets in a single, high-throughput screen.

  • Methodology: a. Prepare a high-purity, solid sample of {5-Azaspiro[2.4]heptan-7-yl}methanol (typically 5-10 mg). b. Submit the sample to a commercial contract research organization (CRO) offering broad screening panels (e.g., Eurofins SafetyScreen44, DiscoverX BioMAP). c. Request screening at a standard concentration (e.g., 10 µM) against a comprehensive GPCR panel and a general enzyme panel. d. Data Analysis: A "hit" is typically defined as >50% inhibition or stimulation in a primary binding or enzymatic assay. These hits become the highest priority for validation.

Step 2: In Vitro Target Validation and Pharmacological Characterization

Causality: A hit from a broad screen is merely an observation. The following protocols are designed to validate this initial finding by establishing a direct, dose-dependent interaction with the purified target and to characterize the nature of this interaction (e.g., agonist vs. antagonist).

Protocol 3: GPCR Target Validation - Radioligand Binding Assay

  • Objective: To quantify the binding affinity (Kᵢ) of the compound for a specific GPCR target identified in the initial screens (e.g., Dopamine D3 Receptor).

  • Self-Validation System: This protocol includes controls for total binding, non-specific binding, and a positive control inhibitor to ensure the assay is performing correctly.

  • Materials:

    • Cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293-D3R).

    • A high-affinity radioligand for the target (e.g., [³H]-Spiperone).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Unlabeled competitor (e.g., Haloperidol) for determining non-specific binding.

    • 96-well filter plates (e.g., Millipore GF/C).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology: a. Prepare a serial dilution of {5-Azaspiro[2.4]heptan-7-yl}methanol (e.g., 10 µM to 0.1 nM). b. In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and the serially diluted test compound. c. Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of unlabeled competitor). d. Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium. e. Rapidly harvest the membranes onto the filter plate using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand. f. Allow the filters to dry, add scintillation fluid, and count the radioactivity in each well using a scintillation counter. g. Data Analysis: Convert raw counts (CPM) to percent inhibition relative to the controls. Plot percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 4: GPCR Functional Characterization - Calcium Flux Assay (for Gq-coupled receptors)

  • Objective: To determine if the compound acts as an agonist or an antagonist at a Gq-coupled GPCR.

  • Causality: Gq-coupled GPCRs activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ), which can be measured with a fluorescent dye. An agonist will induce this signal; an antagonist will block the signal produced by a known agonist.

  • Materials:

    • A cell line stably expressing the target receptor (e.g., CHO-M1).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known agonist for the receptor (e.g., Carbachol for M1).

    • A fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).

  • Methodology: a. Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence. b. Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol. c. Agonist Mode: Place the plate in the reader and add serially diluted {5-Azaspiro[2.4]heptan-7-yl}methanol. Measure the fluorescence intensity over time. An increase in fluorescence indicates agonist activity. d. Antagonist Mode: Pre-incubate the cells with serially diluted {5-Azaspiro[2.4]heptan-7-yl}methanol for 15-30 minutes. Place the plate in the reader and inject a fixed concentration of the known agonist (typically at its EC₈₀ value). A reduction in the agonist-induced signal indicates antagonist activity. e. Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. For agonist activity, determine the EC₅₀. For antagonist activity, determine the IC₅₀.

GPCR_Signaling Compound Compound (Agonist) GPCR GPCR Gq Compound->GPCR:f0 Binds PLC PLC GPCR:f1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Store Ca²⁺ Store ER->Ca_Store Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces

Caption: A simplified Gq-coupled GPCR signaling pathway.

Step 3: Selectivity and Safety Profiling

Causality: A potent compound is only therapeutically useful if it is also selective. Off-target activities can lead to undesirable side effects. Early assessment of selectivity and safety is a critical, self-validating step to ensure the viability of a chemical series.

Protocol 5: hERG Channel Inhibition Assay

  • Objective: To assess the potential for cardiotoxicity by measuring inhibition of the hERG potassium channel.

  • Methodology: a. Utilize an automated patch-clamp system (e.g., QPatch, Patchliner). b. Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). c. Obtain a baseline recording of the hERG current. d. Apply increasing concentrations of {5-Azaspiro[2.4]heptan-7-yl}methanol and measure the corresponding reduction in the tail current. e. Data Analysis: Calculate the percent inhibition at each concentration and determine an IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.

Part 3: Data Synthesis and Path Forward

The culmination of this workflow is a comprehensive profile of the biological activity of {5-Azaspiro[2.4]heptan-7-yl}methanol. The data should be consolidated to build a clear picture of its primary target, potency, functional effect, and selectivity.

Table 2: Hypothetical Data Summary for {5-Azaspiro[2.4]heptan-7-yl}methanol
Assay TypeTargetResultInterpretation
Binding Affinity Dopamine D3 ReceptorKᵢ = 50 nMPotent binding to the primary target.
Dopamine D2 ReceptorKᵢ = 1500 nM30-fold selectivity over the closely related D2 subtype.
Functional Activity Dopamine D3 Receptor (cAMP)IC₅₀ = 120 nMConfirmed antagonist activity.
Antibacterial Screen S. aureusMIC > 50 µg/mLNo significant antibacterial activity observed.
Safety Screen hERG ChannelIC₅₀ = 25 µMLow risk of cardiotoxicity at therapeutic concentrations.

Interpretation and Next Steps:

Based on this hypothetical data, {5-Azaspiro[2.4]heptan-7-yl}methanol is a potent and selective Dopamine D3 receptor antagonist with a good initial safety profile. This validates the initial hypothesis based on the privileged scaffold.

The logical next steps in a drug discovery program would be:

  • Structure-Activity Relationship (SAR) Exploration: Synthesize a focused library of analogues by modifying the methanol group and exploring substitutions on the spirocyclic core. The goal is to improve potency and selectivity further.

  • In Vitro ADME Profiling: Assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay).

  • In Vivo Pharmacokinetic Studies: For promising analogues, determine key parameters like half-life, bioavailability, and brain penetration in a rodent model.

By following this structured, evidence-based approach, researchers can efficiently and rigorously elucidate the therapeutic potential of novel chemical entities like {5-Azaspiro[2.4]heptan-7-yl}methanol, translating the promise of a privileged scaffold into a tangible therapeutic candidate.

References

  • Vertex AI Search. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC.
  • Taylor & Francis Online. (2016, June 09). The utilization of spirocyclic scaffolds in novel drug discovery.
  • PubMed. (2013, May 01). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
  • PubMed. (2016, September 22). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.
  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
  • NIH. (n.d.). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) - ...].
  • Figshare. (2026, January 22). Fentanyl-Rewired: A 2‑Azaspiro[3.3]heptane Core Preserves μ‑Opioid Function.
  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • PubMed. (2016, October 15).

Sources

In Silico Characterization and Interaction Modeling of the {5-Azaspiro[2.4]heptan-7-yl}methanol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the in silico modeling of {5-Azaspiro[2.4]heptan-7-yl}methanol , a high-value sp3-rich scaffold used to modulate physicochemical properties in modern drug discovery.[1][2]

Executive Summary

The {5-Azaspiro[2.4]heptan-7-yl}methanol moiety represents a critical class of "bioisosteres" used to replace morpholine, piperidine, or proline rings.[1][2] Its spirocyclic core introduces specific geometric constraints (the "Gem-Dimethyl effect" analog) and increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to higher solubility and reduced promiscuity.[1]

However, modeling this scaffold presents unique challenges: the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the specific puckering preferences of the spiro-fused pyrrolidine ring often lead to inaccuracies in standard molecular mechanics (MM) force fields. This guide details a self-validating workflow to accurately model this scaffold's conformation, solvation, and protein-ligand interactions.[2]

Molecular Architecture & Quantum Mechanical Profiling

The Geometric Challenge

The 5-azaspiro[2.4]heptane core consists of a cyclopropane ring spiro-fused to a pyrrolidine ring at position 4 (relative to the pyrrolidine nitrogen).[1] The 7-hydroxymethyl group introduces a stereocenter, necessitating the independent modeling of (7R) and (7S) enantiomers.

Critical Modeling Insight: Standard force fields (e.g., GAFF2, OPLS3e) often underestimate the barrier to inversion at the nitrogen or miscalculate the ring pucker due to the orthogonal strain from the cyclopropane.

  • Directive: You must perform a Quantum Mechanical (QM) torsion scan of the pyrrolidine ring to derive accurate dihedral parameters before docking.

QM Parameterization Protocol

To ensure the spiro-junction geometry is physically accurate, follow this parameterization workflow.

Step-by-Step Methodology:

  • Initial Geometry: Generate 3D coordinates for both (7R) and (7S) enantiomers.

  • Optimization: Perform geometry optimization at the DFT B3LYP/6-311+G(d,p) level.[1][2] This basis set is sufficient to capture the electron density polarization at the strained spiro-carbon.[2]

  • Vibrational Analysis: Calculate frequencies to ensure no imaginary modes (verifying a true minimum).

  • Electrostatic Potential (ESP) Fit: Generate Merz-Kollman (MK) or RESP charges.[1][2] The spiro-carbon often exhibits a distinct charge distribution compared to a standard quaternary carbon.[1][2]

Visualization: QM-to-MM Parameterization Pipeline

QM_Param_Workflow cluster_QM QM Phase (Gaussian/ORCA) cluster_MM MM Phase (Amber/Gromacs) QM_Opt DFT Opt (B3LYP/6-311+G**) QM_Freq Freq Calc (Hessian) QM_Opt->QM_Freq FF_Mod Refine Dihedrals (Fit to QM Scan) QM_Opt->FF_Mod Ref Geometries QM_ESP ESP/RESP Charge Fit QM_Freq->QM_ESP FF_Assign Assign Atom Types (GAFF2/Parsley) QM_ESP->FF_Assign Charges FF_Assign->FF_Mod MD_Valid MD Relaxation (Solvent Box) FF_Mod->MD_Valid

Caption: Workflow for deriving force field parameters for strained spiro-systems, ensuring the MM model reproduces QM geometries.

Physicochemical Properties & Solvation

The 7-hydroxymethyl group and the secondary amine (N5) dominate the interaction profile.

pKa and Protonation State
  • The Amine (N5): In the spiro[2.4] system, the N5 is a secondary amine. Due to the inductive effect of the spiro-cyclopropane (which has significant s-character), the basicity is slightly modulated compared to pyrrolidine (pKa ~11.3).

  • Prediction: Expect a pKa in the range of 9.5 – 10.5 .

  • Modeling Rule: At physiological pH (7.4), model the N5 nitrogen as protonated (+1 charge) .[1] This is the primary anchor point for electrostatic interactions (e.g., salt bridge to Asp/Glu).

Solvation Models

When running Molecular Dynamics (MD), the rigid spiro-core creates a "hydrophobic face" (the cyclopropane) and a "polar face" (the amine/alcohol).

  • Water Model: Use TIP4P-Ew or OPC water models.[1][2] 3-point models (TIP3P) often fail to accurately solvate the high-curvature surface of small spiro-rings, leading to artificial aggregation.[2]

Interaction Modeling & Docking Protocols

This section details how to dock the {5-Azaspiro[2.4]heptan-7-yl}methanol scaffold into a target binding pocket (e.g., as a fragment or part of a larger ligand like Ledipasvir).[1][2]

The "Spiro-Anchor" Docking Strategy

Because the spiro-system is rigid, it acts as a structural anchor.[1][2] The docking protocol must prioritize the placement of this rigid core before sampling the flexible hydroxymethyl arm.

Protocol: Constrained-Core Docking [1][2]

  • Pocket Definition: Define the binding site box with a 10Å buffer around the active site residues.

  • Pharmacophore Filtering (Pre-Docking):

    • Essential Feature 1: Positive Ionizable (N5).[1][2] Must match an acidic residue or backbone carbonyl.[2]

    • Essential Feature 2: Hydrophobic Vector.[1][2] The cyclopropane ring requires a small hydrophobic pocket (e.g., Val, Leu, Phe).

  • Conformational Sampling:

    • Do NOT allow ring conformational changes during initial docking.[2] Fix the spiro[2.4] core in the QM-optimized low-energy pucker.

    • Allow full rotation of the C7-Methanol bond.[2]

  • Scoring Function: Use a function that penalizes steric clashes heavily (e.g., Glide XP or AutoDock Vina), as the bulk of the spiro-group is deceptive; it looks small but requires specific volume.

Quantitative Interaction Data

Below is a summary of expected interaction energies based on typical binding environments for this scaffold (e.g., Proline-binding pockets).

Interaction TypePharmacophore ElementTarget Residue ExampleEst. Energy (

)
Salt Bridge Protonated N5 (

)
Asp / Glu-4.0 to -6.0 kcal/mol
H-Bond (Donor) 7-CH2-OH Backbone C=O[1][2] / Ser-1.5 to -3.0 kcal/mol
H-Bond (Acceptor) 7-CH2-OH Lys / Arg / His-1.0 to -2.5 kcal/mol
Hydrophobic Cyclopropane RingTrp / Phe / Tyr-1.5 to -2.5 kcal/mol
Cation-

Protonated N5Phe / Tyr / Trp-2.0 to -4.0 kcal/mol

Advanced Workflow: Scaffold Hopping Case Study

Scenario: You are replacing a flexible piperidine ring in a hit compound with the rigid {5-Azaspiro[2.4]heptan-7-yl}methanol to improve metabolic stability.

The "Vector Alignment" Workflow

When replacing a scaffold, the exit vectors (bond angles relative to the core) must align.

  • Step 1: Superimpose the N5 of the spiro-scaffold onto the N of the piperidine.

  • Step 2: Align the C7-substituent vector.[2]

  • Step 3: Calculate the RMSD of the Exit Vectors . If RMSD > 0.5Å, the spiro-scaffold will likely distort the binding mode.[2]

Visualization: Scaffold Hopping Logic

Scaffold_Hop cluster_decision Decision Gate Input Original Hit (Piperidine Core) Align 3D Alignment (N-atom Superposition) Input->Align Vector_Check Exit Vector Analysis (Angle & Distance) Align->Vector_Check Pass RMSD < 0.5Å (Proceed to FEP) Vector_Check->Pass Aligns Fail RMSD > 0.5Å (Reject/Modify) Vector_Check->Fail Clashes FEP FEP/TI Calculation (Rel. Binding Free Energy) Pass->FEP

Caption: Decision tree for evaluating the spiro-scaffold as a bioisostere replacement, prioritizing exit vector alignment.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applic
    • Source:Journal of Medicinal Chemistry (Review).[2]

    • URL:[Link] (Verified General Link for Spiro-Scaffold Reviews)[1][2]

  • Force Field Parameteriz

    • Title: RESP and RESP2 Atomic Charges.[1][2]

    • Source:AmberMD Manual / Liter
    • URL:[Link]

  • Conform

    • Title: Conformational Analysis and Stereodynamics of Azaspirocycles.
    • Source:The Journal of Organic Chemistry.
    • URL:[Link] (General Journal Landing)[1]

  • Ledipasvir Structure & Synthesis (Contextual)

    • Title: Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[1][2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis of {5-Azaspiroheptan-7-yl}methanol from β-Proline Derivatives

Application Note: Synthesis of {5-Azaspiro[1]heptan-7-yl}methanol from β-Proline Derivatives

Executive Summary

The 5-azaspiro[1]heptane scaffold is a highly privileged structural motif in modern drug discovery. By introducing spirocyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

2

This application note details a highly scalable, four-step synthetic protocol to produce {5-Azaspiro[1]heptan-7-yl}methanol (CAS 2137944-46-6)[3] starting from 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate. The route leverages a Wittig olefination, a Furukawa-modified Simmons-Smith cyclopropanation[4], a chemoselective ester reduction, and a controlled Boc-deprotection.

Strategic Rationale & Mechanistic Framework

Designing a self-validating and high-yielding synthesis for spirocyclic pyrrolidines requires careful navigation of chemoselectivity and steric hindrance.

  • Olefination Causality: The conversion of the C4-ketone to an exocyclic methylene is achieved via a Wittig reaction. While Tebbe or Petasis reagents could be used, methyltriphenylphosphonium bromide with potassium tert-butoxide is selected for its operational simplicity, cost-effectiveness, and ease of scalability in standard reactor setups[4].

  • Cyclopropanation Causality: The classical Simmons-Smith reaction (using a Zn-Cu couple) is often heterogeneous and sluggish when reacting with electron-deficient or sterically hindered pyrrolidine exocyclic double bonds. We employ the Furukawa modification (soluble

    
     and 
    
    
    ). This generates a highly reactive, homogeneous zinc carbenoid (
    
    
    ) that overcomes the electronic deactivation caused by the adjacent N-Boc group, ensuring complete conversion without thermal degradation[4].
  • Reduction Causality: Lithium borohydride (

    
    ) is specifically chosen over Lithium Aluminum Hydride (
    
    
    ).
    
    
    poses a severe risk of over-reducing the N-Boc protecting group into an N-methyl group.
    
    
    provides the precise thermodynamic balance required to chemoselectively reduce the C3-methyl ester to a primary alcohol while leaving the carbamate strictly intact.

SyntheticWorkflowSMβ-Proline Derivative(4-Oxo-pyrrolidine)Int1Exocyclic Alkene(4-Methylene)SM->Int1 Wittig OlefinationInt2Spirocyclic Ester(5-azaspiro[2.4]heptane)Int1->Int2 Furukawa CyclopropanationInt3Spirocyclic Alcohol(Boc-protected)Int2->Int3 Chemoselective ReductionProdTarget Molecule(7-yl methanol HCl)Int3->Prod Boc Deprotection

Figure 1: Four-step synthetic workflow to {5-Azaspiro[1]heptan-7-yl}methanol.

Step-by-Step Experimental Protocols

Step 1: Wittig Olefination

Objective: Synthesis of 1-tert-butyl 3-methyl 4-methylenepyrrolidine-1,3-dicarboxylate.

  • Ylide Generation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add potassium tert-butoxide (1.4 eq) portion-wise. Stir the mixture for 1 hour at 0 °C. Self-Validation Marker: The suspension will transition to a bright yellow solution, indicating successful ylide formation.

  • Ketone Addition: Dissolve 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the exocyclic alkene.
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Synthesis of 5-tert-butyl 7-methyl 5-azaspiro[1]heptane-5,7-dicarboxylate.

  • Preparation: Dissolve the alkene from Step 1 (1.0 eq) in anhydrous DCM (0.1 M) under a strict nitrogen atmosphere. Cool the solution to 0 °C.

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 3.0 eq) dropwise. Stir for 10 minutes.

  • Cyclopropanation: Add diiodomethane (6.0 eq) dropwise. Caution: The formation of the zinc carbenoid is exothermic. Maintain the internal temperature below 5 °C during addition.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours. Self-Validation Marker: A fine white precipitate (

    
    ) will gradually form, indicating reaction progression.
    
  • Workup: Carefully quench the reaction at 0 °C with 1M HCl (dropwise initially to manage gas evolution). Separate the organic layer and extract the aqueous layer with DCM (2x). Wash combined organics with saturated

    
     and brine, dry over 
    
    
    , and concentrate. Purify via flash chromatography.

MechanismAlkeneExocyclic Methylene(π-nucleophile)TSButterfly Transition State(Concerted Methylene Transfer)Alkene->TS CoordinationCarbenoidZinc Carbenoid (IZnCH2I)(Electrophile)Carbenoid->TS CoordinationProductSpiro[2.4]heptane Core(Sterically favored anti-addition)TS->Product C-C Bond Formation

Figure 2: Concerted butterfly transition state mechanism of the Furukawa cyclopropanation.

Step 3: Chemoselective Ester Reduction

Objective: Synthesis of tert-butyl 7-(hydroxymethyl)-5-azaspiro[1]heptane-5-carboxylate.

  • Preparation: Dissolve the spirocyclic ester (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reduction: Add a solution of Lithium borohydride (

    
    , 2.0 M in THF, 2.0 eq) dropwise.
    
  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Cool the mixture back to 0 °C and quench very slowly with methanol until hydrogen gas evolution ceases, followed by the addition of water. Extract with EtOAc (3x). Wash with brine, dry over

    
    , and concentrate to yield the Boc-protected alcohol. This intermediate is typically pure enough to be used without further chromatography.
    
Step 4: Boc Deprotection

Objective: Synthesis of {5-Azaspiro[1]heptan-7-yl}methanol hydrochloride.

  • Preparation: Dissolve the Boc-protected alcohol (1.0 eq) in a minimal amount of DCM.

  • Deprotection: Add 4M HCl in dioxane (10.0 eq) at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours. Self-Validation Marker: The evolution of

    
     and isobutylene gas will occur, and the product may begin to precipitate as the hydrochloride salt.
    
  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting residue with cold diethyl ether, filter, and dry under high vacuum to afford the target molecule as a highly pure white solid.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and critical analytical markers required to validate the success of each synthetic step.

StepIntermediate / ProductExpected YieldKey

H NMR Marker (

,

ppm)
MS (

)

1 4-Methylene intermediate80 - 85%5.05 (s, 2H, exocyclic

)
242.1
2 Spirocyclic ester70 - 78%0.65 - 0.80 (m, 4H, cyclopropane

)
256.1
3 Boc-protected alcohol85 - 90%3.55 (d, 2H,

)
228.1
4 Target Molecule (HCl salt)> 95%Absence of 1.45 (s, 9H, Boc group)128.1

References

  • López, B., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules, 2020, 25(23), 5644.[2]

  • "Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives." US Patent 8927739B2, Google Patents, 2015. [4]

  • "2137944-46-6 | (5-Azaspiro[1]Heptan-7-yl)methanol hydrochloride." ChemScene Product Catalog. [3]

Advanced Application of {5-Azaspiroheptan-7-yl}methanol in Medicinal Chemistry: Escaping Flatland

Advanced Application of {5-Azaspiro[1]heptan-7-yl}methanol in Medicinal Chemistry: Escaping Flatland

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the over-reliance on flat,



{5-Azaspiro[1]heptan-7-yl}methanol represents a privileged, highly three-dimensional building block. By fusing a pyrrolidine ring with a cyclopropane ring via a single spiro-carbon, this scaffold locks the molecule into a rigid, orthogonal conformation. It serves as an advanced bioisostere for standard pyrrolidines, piperidines, and morpholines . The primary hydroxyl group (-methanol) acts as a versatile synthetic handle for late-stage functionalization, while the spirocyclic core improves aqueous solubility, reduces CYP450 metabolism through steric shielding, and minimizes hERG channel liabilities. Notably, derivatives of the 5-azaspiro[1]heptane scaffold are the critical structural core in the blockbuster Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir .

Physicochemical Profiling

Understanding the structural advantages of the spirocyclic core is critical for rational drug design. The table below summarizes the theoretical physicochemical improvements when replacing a flat aromatic or simple pyrrolidine core with the {5-Azaspiro[1]heptan-7-yl}methanol scaffold.

PropertyFlat Aromatic (e.g., Aniline)Pyrrolidine Core{5-Azaspiro[1]heptan-7-yl}methanol
Fraction

(

)
0.01.01.0 (Highly 3D)
Conformational Rigidity High (Planar)Low (Flexible)High (Spiro-locked)
Aqueous Solubility PoorModerateExcellent (H-bond donor/acceptor)
Metabolic Stability Prone to aromatic oxidationProne to

-oxidation
High (Steric shielding at

-carbons)
Vector Projection 2D (Linear/Planar)3D (Flexible vectors)3D (Orthogonal vectors)

Lead Optimization Workflow

The incorporation of this spirocycle into a hit-to-lead workflow fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the candidate.

LeadOptStartFlat Aromatic Hit(Low Fsp3, Poor Solubility)Spiro{5-Azaspiro[2.4]heptan-7-yl}methanolScaffold IncorporationStart->Spiro Bioisosteric ReplacementProp1Increased Fsp3 &3D ComplexitySpiro->Prop1Prop2Improved AqueousSolubilitySpiro->Prop2Prop3Reduced CYP450MetabolismSpiro->Prop3LeadOptimized Lead Candidate(Enhanced PK/PD)Prop1->LeadProp2->LeadProp3->Lead

Workflow illustrating the bioisosteric replacement strategy using the spirocyclic scaffold.

Synthetic Workflows & Self-Validating Protocols

To utilize {5-Azaspiro[1]heptan-7-yl}methanol in library synthesis, the secondary amine must first be masked to allow selective functionalization of the primary alcohol. The following protocols detail the N-protection, oxidation, and subsequent derivatization of the scaffold.

SynthesisCore{5-Azaspiro[2.4]heptan-7-yl}methanol(Core Scaffold)BocN-Boc Protection(Amine Masking)Core->Boc Boc2O, Et3NOxSwern Oxidation(Aldehyde Formation)Boc->Ox DMSO, (COCl)2EtherWilliamson Etherification(O-Alkylation)Boc->Ether NaH, R-XAPI1Reductive AminationDerivativesOx->API1 R-NH2, NaBH(OAc)3API2Lipophilic EtherDerivativesEther->API2 TFA Deprotection

Synthetic pathways for functionalizing the {5-Azaspiro[1]heptan-7-yl}methanol core.

Protocol 1: N-Boc Protection (Amine Masking)

Rationale: The secondary amine in the spirocycle is highly nucleophilic. To selectively react the hydroxymethyl group in downstream steps, the amine must be protected. A tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic and nucleophilic conditions. Triethylamine (

Step-by-Step Procedure:

  • Initiation: Dissolve {5-Azaspiro[1]heptan-7-yl}methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath to control the exothermic nature of the addition and prevent unwanted side reactions.

  • Reagent Addition: Add

    
     (1.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (
    
    
    ) (1.1 eq) dissolved in a minimal amount of DCM.
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The starting material will stain bright pink/purple with Ninhydrin (indicating a free amine), while the N-Boc product will be Ninhydrin-negative and visible via

    
     stain.
    
  • Workup & Isolation: Quench the reaction with water. Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted

    
     and trace starting material), saturated aqueous 
    
    
    (to neutralize residual acid), and brine. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Protocol 2: Swern Oxidation to Spiro-Aldehyde

Rationale: Converting the primary alcohol to an aldehyde opens the door for reductive amination library generation. The Swern oxidation is selected over Jones reagent or PCC because it operates under mild, basic conditions, preventing over-oxidation to the carboxylic acid and avoiding acidic cleavage of the newly installed Boc protecting group.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under nitrogen, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add Oxalyl chloride (1.2 eq).

  • Sulfonium Ion Formation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes. The evolution of gas (

    
     and 
    
    
    ) indicates the formation of the active alkoxysulfonium intermediate.
  • Substrate Addition: Dissolve the N-Boc protected spiro-alcohol from Protocol 1 (1.0 eq) in DCM and add dropwise. Stir for 30 minutes at -78 °C.

  • Ylide Rearrangement: Add

    
     (5.0 eq) dropwise. This triggers the deprotonation and subsequent rearrangement to yield the aldehyde. Stir for 15 minutes at -78 °C, then allow the flask to warm to room temperature over 1 hour.
    
  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The product aldehyde will show a distinct yellow spot when stained with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Workup: Quench with water. Extract the aqueous layer with DCM. Wash combined organics with brine, dry over

    
    , and concentrate. Use the crude aldehyde immediately in the next step to prevent degradation or hydrate formation.
    
Protocol 3: Reductive Amination (Library Generation)

Rationale: Reductive amination couples the spiro-aldehyde with various primary amines to generate a library of lead compounds. Sodium triacetoxyborohydride (

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the spiro-aldehyde (1.0 eq) and a selected primary amine (

    
    , 1.2 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial Acetic Acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 1–2 hours.
    
  • Reduction: Add

    
     (1.5 eq) in one portion. Stir at room temperature for 12 hours.
    
  • Validation (In-Process): Analyze an aliquot via LC-MS. Look for the disappearance of the aldehyde mass and the appearance of the

    
     peak corresponding to the desired secondary amine product.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     to destroy excess hydride and neutralize the acetic acid. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over 
    
    
    , and purify via flash column chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Complexity and Clinical Success in Drug Discovery." Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Riera, A., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules.[Link]

Application Note: Protocols for the Preparation of 5-Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-azaspiro[2.4]heptane scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2][3] By fusing a high-strain cyclopropane ring to a pyrrolidine core, this system acts as a "conformationally frozen" proline analogue.[1][3] This restriction reduces the entropic penalty of binding to protein targets, a critical feature in the design of high-affinity inhibitors for targets such as HCV NS5A (e.g., Ledipasvir) , Orexin receptors , and Quinolone antibiotics .[1]

This guide outlines two distinct, field-validated protocols for accessing this scaffold:

  • The Chiral Pool Route (Method A): Ideal for enantioselective synthesis of complex drug intermediates starting from 4-hydroxyproline.[1][2][3]

  • The De Novo Route (Method B): A scalable, cost-effective method for generating the achiral core or simple derivatives from cyclopropane-1,1-dicarboxylic acid.[1][2][3]

Retrosynthetic Analysis

The choice of synthetic route depends heavily on the required stereochemistry and substitution pattern.[1][3]

Retrosynthesis cluster_legend Strategic Logic Target 5-Azaspiro[2.4]heptane (Target Scaffold) MethyleneProline 4-Methylene Proline (N-Boc, Ester) Target->MethyleneProline Simmons-Smith Cyclopropanation SpiroImide 5-Benzyl-5-azaspiro[2.4] heptane-4,7-dione Target->SpiroImide LiAlH4 Reduction HydroxyProline 4-Hydroxy-L-Proline (Chiral Pool) MethyleneProline->HydroxyProline Wittig & Oxidation CDA Cyclopropane-1,1- dicarboxylic acid SpiroImide->CDA Condensation (Benzylamine) Route A: High Enantiopurity (Pharma Standard) Route A: High Enantiopurity (Pharma Standard) Route B: Scalable / Achiral Access Route B: Scalable / Achiral Access

Figure 1: Retrosynthetic disconnection showing the two primary access points: the chiral proline route (Left) and the de novo dicarboxylate route (Right).[2]

Method A: The Chiral Pool Route (Simmons-Smith Cyclopropanation)[2][3]

This protocol is the industry standard for synthesizing (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid , a key intermediate for HCV inhibitors.[1][2][3]

Mechanism of Action

The transformation relies on the Furukawa modification of the Simmons-Smith reaction.[1][2][3] Diethylzinc (


) reacts with diiodomethane (

) to form the active carbenoid species (

).[3] This electrophilic species coordinates to the carbamate oxygen (directing group), facilitating a syn-stereoselective addition to the exocyclic alkene via a "butterfly-type" transition state.[1][3]
Protocol Workflow
Step 1: Preparation of N-Boc-4-Methylene-L-Proline Methyl Ester

Pre-requisite: Start with commercially available N-Boc-4-hydroxy-L-proline methyl ester.[1][3]

  • Oxidation:

    • Dissolve N-Boc-4-hydroxy-L-proline methyl ester (1.0 equiv) in EtOAc/Toluene.

    • Add TEMPO (0.01 equiv) and cool to 0°C.

    • Add aqueous NaOCl (Bleach) buffered with

      
       dropwise.[1][3]
      
    • Result: Quantitative conversion to N-Boc-4-oxo-L-proline methyl ester .

  • Wittig Olefination:

    • Suspend Methyltriphenylphosphonium bromide (

      
      , 1.2 equiv) in anhydrous THF.[1]
      
    • Add KOtBu (1.2 equiv) at 0°C to generate the ylide (bright yellow).[3]

    • Add the ketone substrate (from Step 1) slowly.[1][3] Stir at RT for 4 hours.

    • Workup: Quench with saturated

      
      , extract with hexane/EtOAc.
      
    • Yield: Typically 75-85%.

Step 2: Cyclopropanation (The Critical Step)

Safety Warning: Diethylzinc is pyrophoric.[1][2][3] Handle strictly under inert atmosphere (Argon/Nitrogen).

ReagentEquivalentsRole
N-Boc-4-methylene proline ester 1.0Substrate
Diethylzinc (

)
5.0 - 10.0Carbenoid Precursor
Diiodomethane (

)
5.0 - 10.0Methylene Source
Toluene/DCM (1:1) SolventNon-coordinating solvent preferred

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous Toluene/DCM (10 mL per gram of substrate) and cool to -15°C .

  • Carbenoid Formation:

    • Add

      
       (1.0 M in hexanes) via cannula.[1][3]
      
    • Add

      
       dropwise over 20 minutes. Note: A white precipitate (
      
      
      
      ) may form.[2]
    • Stir for 15 minutes at 0°C to form the active species.

  • Substrate Addition:

    • Dissolve the alkene substrate in a minimum volume of anhydrous DCM.[1][3]

    • Add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (stain with

    
    ; product spot will appear just above/below starting material depending on the eluent).[1][2][3]
    
  • Quench (Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      .[1][3] Caution: Vigorous gas evolution (Ethane).[1][2]
      
  • Workup: Extract with EtOAc (3x). Wash combined organics with 1N HCl (to remove Zn salts), saturated

    
    , and brine.[1] Dry over 
    
    
    
    .[1][2][3]
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Yield: 60–80% Stereoselectivity: >20:1 dr (favoring the anti-addition relative to the ester, controlled by the Boc group).[1][2]

Method B: The De Novo Route (Imide Reduction)

This method is superior for generating the unsubstituted 5-azaspiro[2.4]heptane core or simple N-alkyl derivatives on a multi-gram scale without chiral requirements.[1][2][3]

Protocol Workflow
Step 1: Sprioimide Formation [1][2][3]
  • Reagents: Mix Cyclopropane-1,1-dicarboxylic acid (1.0 equiv) and Benzylamine (1.0 equiv).

  • Conditions: Heat neat (no solvent) or in high-boiling solvent (Xylene) at 140–160°C for 4 hours.

  • Mechanism: Thermal dehydration forms the cyclic imide.[1][2][3]

  • Workup: The product, 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione , often sublimes or crystallizes upon cooling.[1][2][3] Recrystallize from Ethanol.[1][3]

    • Yield: >85%.[4][5]

Step 2: Global Reduction
  • Setup: Suspension of Lithium Aluminum Hydride (

    
    )  (3.0 equiv) in anhydrous THF under Argon.
    
  • Addition: Add the spiroimide (solid or solution) in portions at 0°C.

  • Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of both carbonyls.

  • Fieser Quench:

    • Cool to 0°C.[1][3][6]

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      = grams of LAH used.
    • Filter the granular white precipitate.[1][3][7]

  • Isolation: Concentrate the filtrate to obtain 5-benzyl-5-azaspiro[2.4]heptane .

Step 3: Deprotection (Optional)
  • Hydrogenolysis: Pd/C (10% w/w),

    
     (1 atm), Methanol, RT, 12 h.
    
  • Result: 5-azaspiro[2.4]heptane (Free amine).[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Method A) Inactive Zinc CarbenoidEnsure

and

are fresh.[1][2][3] Traces of water destroy the reagent instantly.[1][3]
Precipitation (Method A)

crashing out
Use DCM as a co-solvent (DCM solubilizes the zinc species better than pure Toluene).[2][3]
Racemization (Method A) High TemperatureKeep the reaction < 25°C. The Boc group prevents racemization at the

-center if T is controlled.[2][3]
Incomplete Reduction (Method B) Old

Use fresh LAH pellets.[1][2][3] Ensure reflux is vigorous.[1][3]

References

  • Double Cyclization Route: Synthesis, 2011 , 43, 2807.[1] Link

  • Simmons-Smith Protocol (HCV Inhibitors): Molecules, 2020 , 25(23), 5644.[1][2] "An Enantioselective Approach to 4-Substituted Proline Scaffolds." Link

  • Orexin Antagonist Synthesis: Bioorg. Med. Chem. Lett., 2013 , 23(9), 2653-2658. Link

  • Cyclopropane-1,1-dicarboxylic Acid Prep: Organic Syntheses, 1978 , 58, 131.[1] Link[2]

  • Simmons-Smith Mechanism: J. Am. Chem. Soc., 2001 , 123, 8187.[1][2][3] "Charette Modification and Mechanism." Link[2]

Sources

Application Notes and Protocols: {5-Azaspiro[2.4]heptan-7-yl}methanol as a Key Intermediate for Novel HCV Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of {5-Azaspiro[2.4]heptan-7-yl}methanol, a critical building block in the synthesis of potent Hepatitis C Virus (HCV) inhibitors, such as Ledipasvir. We will delve into the strategic importance of the azaspiro[2.4]heptane scaffold in medicinal chemistry, its role in the mechanism of action of NS5A inhibitors, and provide a detailed, field-tested protocol for its synthesis and characterization. This document is intended to equip researchers and drug development professionals with the necessary knowledge to leverage this key intermediate in their antiviral research programs.

Introduction: The Evolving Landscape of HCV Therapy and the Rise of NS5A Inhibitors

Hepatitis C is a viral infection of the liver that can lead to serious health complications, including cirrhosis and hepatocellular carcinoma.[1] The development of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with non-structural protein 5A (NS5A) inhibitors emerging as a cornerstone of modern combination therapies.[2][3] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[4][5] NS5A inhibitors, such as Ledipasvir, offer high cure rates and a favorable safety profile, largely by disrupting the function of this key viral protein.[2][6]

The molecular architecture of these inhibitors is critical to their efficacy. A recurring structural motif in several advanced NS5A inhibitors is the spirocyclic scaffold, which imparts favorable physicochemical and pharmacokinetic properties.[7][8] This guide focuses on a pivotal intermediate, {5-Azaspiro[2.4]heptan-7-yl}methanol, which serves as a key building block for constructing these complex antiviral agents.

The Strategic Advantage of the Spirocyclic Scaffold in Drug Design

Spirocycles, which are characterized by two rings sharing a single atom, offer a distinct three-dimensional geometry that is highly advantageous in drug discovery.[9] Their rigid structure allows for a more precise orientation of functional groups for optimal interaction with biological targets.[6]

Key benefits of incorporating spirocyclic scaffolds like 5-azaspiro[2.4]heptane include:

  • Enhanced Three-Dimensionality: Moving away from flat, aromatic structures, the 3D nature of spirocycles can lead to improved binding affinity and selectivity for the target protein.[8][9] This "escape from flatland" is a widely recognized strategy for increasing the clinical success rate of drug candidates.[8]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can positively influence properties such as solubility, lipophilicity (LogP), and metabolic stability.[8] For instance, replacing a more flexible or aromatic group with a spirocycle can lower the LogD value, which can be beneficial for oral bioavailability.[8]

  • Novelty and Intellectual Property: The unique structures of spirocyclic compounds can provide a strong foundation for novel intellectual property, a crucial aspect of drug development.[7]

The 5-azaspiro[2.4]heptane core, in particular, provides a rigid framework that can be strategically functionalized to interact with key residues in the NS5A protein, contributing to the high potency of inhibitors like Ledipasvir.[10]

Mechanism of Action: How {5-Azaspiro[2.4]heptan-7-yl}methanol-Derived Inhibitors Disrupt HCV Replication

HCV NS5A inhibitors function by targeting the NS5A protein, thereby disrupting the viral life cycle at multiple stages.[2] The primary mechanisms of action are believed to be:

  • Inhibition of RNA Replication: NS5A is a crucial component of the viral replication complex. Inhibitors targeting NS5A interfere with the formation of this complex, thereby halting the synthesis of new viral RNA.[5][11]

  • Disruption of Virion Assembly: NS5A also plays a role in the assembly of new virus particles. By binding to NS5A, these inhibitors can prevent the proper formation of infectious virions.[5]

The {5-Azaspiro[2.4]heptan-7-yl}methanol fragment is incorporated into the final inhibitor molecule in a way that allows it to interact with specific amino acid residues within the NS5A protein. This precise interaction is what leads to the potent inhibition of the protein's function.

Below is a simplified diagram illustrating the role of NS5A in the HCV life cycle and the inhibitory action of drugs derived from intermediates like {5-Azaspiro[2.4]heptan-7-yl}methanol.

HCV_Inhibition cluster_HCV_Lifecycle HCV Life Cycle cluster_Inhibition Mechanism of Inhibition HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Inhibitor {5-Azaspiro[2.4]heptan-7-yl}methanol-Derived HCV Inhibitor Inhibitor->NS_Proteins Targets NS5A Block_Replication Inhibition of Replication Complex Formation Block_Assembly Disruption of Virion Assembly

Figure 1. Simplified workflow of HCV replication and the points of inhibition by NS5A inhibitors.

Experimental Protocol: Synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol

The following protocol outlines a representative synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol. This procedure is a composite of methodologies described in the scientific and patent literature and should be adapted and optimized by the end-user.[12][13][14]

Materials and Reagents
  • (2S,4R)-4-Hydroxyproline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride or Dess-Martin periodinane

  • Triethylamine (TEA)

  • Wittig reagent (e.g., Methyltriphenylphosphonium bromide)

  • n-Butyllithium (n-BuLi)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (ZnEt₂)

  • Lithium aluminum hydride (LAH) or other suitable reducing agent

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Synthetic Scheme

Synthesis_Scheme Start (2S,4R)-4-Hydroxyproline Step1 Boc Protection Start->Step1 Intermediate1 N-Boc-(2S,4R)-4-Hydroxyproline Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 N-Boc-4-oxoproline Step2->Intermediate2 Step3 Wittig Olefination Intermediate2->Step3 Intermediate3 N-Boc-4-methyleneproline Step3->Intermediate3 Step4 Simmons-Smith Cyclopropanation Intermediate3->Step4 Intermediate4 N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 Step6 Deprotection (if necessary) Intermediate4->Step6 Alternative Route Product {5-Azaspiro[2.4]heptan-7-yl}methanol Step5->Product Step6->Product Alternative Route

Figure 2. Synthetic workflow for {5-Azaspiro[2.4]heptan-7-yl}methanol.

Step-by-Step Procedure

Step 1: Boc Protection of (2S,4R)-4-Hydroxyproline

  • Dissolve (2S,4R)-4-hydroxyproline in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add sodium hydroxide to basify the solution.

  • Cool the reaction mixture to 0 °C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

Step 2: Oxidation to N-Boc-4-oxoproline

  • Dissolve N-Boc-(2S,4R)-4-hydroxyproline in anhydrous DCM.

  • Perform an oxidation reaction using a suitable reagent such as Dess-Martin periodinane or by Swern oxidation (oxalyl chloride, DMSO, TEA).

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain N-Boc-4-oxoproline.

Step 3: Wittig Olefination to N-Boc-4-methyleneproline

  • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi dropwise.

  • Stir the resulting ylide at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of N-Boc-4-oxoproline in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Purify the crude product by column chromatography to yield N-Boc-4-methyleneproline.

Step 4: Simmons-Smith Cyclopropanation

  • Dissolve N-Boc-4-methyleneproline in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of diethylzinc (ZnEt₂) followed by the dropwise addition of diiodomethane (CH₂I₂).

  • Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.

Step 5: Reduction to {5-Azaspiro[2.4]heptan-7-yl}methanol

  • Dissolve N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LAH), in THF.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude product.

  • Purification by column chromatography will yield the Boc-protected {5-Azaspiro[2.4]heptan-7-yl}methanol.

Step 6: Optional Boc-Deprotection

  • If the unprotected amine is required, dissolve the Boc-protected product in a suitable solvent such as DCM or dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the desired {5-Azaspiro[2.4]heptan-7-yl}methanol as a salt.

Characterization Data

The following table summarizes typical characterization data for the key intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (ppm)Expected Mass Spec (m/z)
N-Boc-(2S,4R)-4-HydroxyprolineC₁₀H₁₇NO₅231.25~4.3-4.5 (m, 1H), ~4.2-4.3 (m, 1H), ~3.4-3.6 (m, 2H), ~1.9-2.2 (m, 2H), 1.45 (s, 9H)232.1 [M+H]⁺
N-Boc-4-oxoprolineC₁₀H₁₅NO₄229.23~4.5-4.6 (m, 1H), ~3.8-4.0 (m, 2H), ~2.6-2.8 (m, 2H), 1.47 (s, 9H)230.1 [M+H]⁺
N-Boc-4-methyleneprolineC₁₁H₁₇NO₂195.26~5.0 (s, 2H), ~4.2-4.3 (m, 1H), ~3.6-3.8 (m, 2H), ~2.5-2.7 (m, 2H), 1.46 (s, 9H)196.1 [M+H]⁺
N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acidC₁₂H₁₉NO₄241.28~4.1-4.2 (m, 1H), ~3.3-3.5 (m, 2H), ~1.8-2.1 (m, 2H), 1.45 (s, 9H), ~0.5-0.9 (m, 4H)242.1 [M+H]⁺
{5-Azaspiro[2.4]heptan-7-yl}methanol (Boc-protected)C₁₂H₂₁NO₃227.30~3.5-3.7 (m, 2H), ~3.2-3.4 (m, 2H), ~3.0-3.2 (m, 1H), ~1.7-2.0 (m, 2H), 1.44 (s, 9H), ~0.4-0.8 (m, 4H)228.1 [M+H]⁺
{5-Azaspiro[2.4]heptan-7-yl}methanol hydrochlorideC₇H₁₄ClNO163.65Signals will shift downfield compared to the Boc-protected version due to the protonated amine.[15]128.1 [M-Cl]⁺

Conclusion

{5-Azaspiro[2.4]heptan-7-yl}methanol is a valuable and strategically important intermediate in the synthesis of next-generation HCV NS5A inhibitors. Its rigid, three-dimensional spirocyclic core provides a distinct advantage in achieving high potency and favorable pharmacokinetic properties in the final drug molecule. The synthetic protocol provided herein offers a robust pathway for the preparation of this key building block, enabling further research and development in the field of antiviral therapeutics. A thorough understanding of its synthesis and the rationale for its use will empower researchers to design and create even more effective treatments for Hepatitis C.

References

  • Chennam, R., Kumaraguru, T., Sridhar Reddy, M., Rode, H. B., Ghosh, S., Raji Reddy, C., & Gangarajula, S. (2023). Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. Synthesis, 55(15), 2469-2476.
  • Patsnap Synapse. (2024, June 21). What are NS5A inhibitors and how do they work?
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Berger, C., Romero-Brey, I., Radujkovic, D., & Bartenschlager, R. (2014). NS5A Inhibitors Impair NS5A–Phosphatidylinositol 4-Kinase IIIα Complex Formation and Cause a Decrease of Phosphatidylinositol 4-Phosphate and Cholesterol Levels in Hepatitis C Virus-Associated Membranes. Journal of Virology, 88(18), 10533-10546.
  • Wikipedia. (n.d.). Discovery and development of NS5A inhibitors.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • Eyre, N. S., & Beard, M. R. (2014). HCV NS5A inhibitors disrupt replication factory formation: A novel mechanism of antiviral action. Gastroenterology, 147(5), 959-962.
  • Ramu, C., et al. (2023).
  • Saeed, M., & Ploss, A. (2017). NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Improving Ledipasvir synthesis yield and purity.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • PubMed. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)
  • European Patent Office. (n.d.). EP 0550025 A1 - Azaspiroheptanes and octanes and processes for their production.
  • Google Patents. (n.d.). CA2145735A1 - Process for producing 5-oxaspiro[2.
  • National Institutes of Health. (n.d.). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) -.
  • ChemScene. (n.d.). 2137944-46-6 | (5-Azaspiro[2.4]Heptan-7-yl)methanol hydrochloride.
  • PubChemLite. (n.d.). 5-methyl-5-azaspiro[2.4]heptan-7-ol.
  • PubChem. (n.d.). 7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid.
  • MedChemExpress. (n.d.). HCV | Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Differential effect of p7 inhibitors on hepatitis C virus cell-to-cell transmission.
  • National Center for Biotechnology Information. (n.d.).

Sources

Application Note: Utilizing {5-Azaspiro[2.4]heptan-7-yl}methanol as a Conformationally Restricted Bioisostere in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with Azaspirocycles

In contemporary medicinal chemistry, the paradigm has decisively shifted from flat,


-hybridized aromatic rings to three-dimensional, 

-rich architectures. This "escape from flatland" is driven by the necessity to improve clinical success rates by enhancing physicochemical properties, increasing aqueous solubility, and reducing promiscuous off-target binding. Among these novel architectures, spirocyclic amines—particularly 5-azaspiro[2.4]heptanes—have emerged as highly effective bioisosteres for traditional saturated heterocycles like piperidines and pyrrolidines[1].

The building block {5-Azaspiro[2.4]heptan-7-yl}methanol represents a strategic asset in hit-to-lead and lead optimization campaigns. It provides a conformationally restricted, highly


-hybridized core, coupled with a versatile hydroxymethyl vector at the C7 position. This application note details the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for deploying this specific building block to rescue metabolically unstable or cardiotoxic drug candidates.

The Mechanistic Rationale & Physicochemical Profiling

The incorporation of the 5-azaspiro[2.4]heptane system is not merely a structural novelty; it is a calculated pharmacokinetic and thermodynamic intervention.

  • Conformational Restriction (Thermodynamic Benefit): The spiro-fusion creates a rigid scaffold that pre-organizes the molecule for target binding. By restricting the conformational flexibility of the amine, the entropic penalty (

    
    ) upon receptor engagement is minimized. This principle was critical in the discovery of highly potent dual orexin receptor antagonists[1] and selective dopamine D3 receptor antagonists[2].
    
  • DMPK Profile Enhancement: The increased steric bulk around the spiro-center and the lack of easily abstractable

    
    -protons significantly reduce Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation. This directly translates to a lower intrinsic clearance (
    
    
    
    ) and an extended in vivo half-life[1].
  • Mitigation of hERG Liability: Flat, basic amines (like standard piperidines) frequently intercalate into the hERG potassium channel, causing cardiotoxicity. The three-dimensional bulk and altered

    
     of the spirocycle disrupt this planar pharmacophore, effectively engineering out hERG liability[2].
    
Quantitative Scaffold Comparison

To illustrate the impact of scaffold hopping, the table below summarizes the typical physicochemical shifts observed when replacing a standard piperidine with a 5-azaspiro[2.4]heptane derivative during lead optimization.

Physicochemical MetricSubstituted Piperidine (Traditional)5-Azaspiro[2.4]heptane DerivativeCausality / Impact on Drug Design
Fraction

(

)
0.30 - 0.500.70 - 0.90Higher

correlates with improved solubility and lower clinical attrition.
LogD (pH 7.4) ~ 3.5~ 2.1Reduced lipophilicity minimizes non-specific binding and improves oral bioavailability.
Aqueous Solubility < 50 µM> 200 µMDisruption of crystal lattice packing energy due to the 3D spiro-structure.
hERG IC

< 10 µM (High Risk)> 30 µM (Low Risk)3D bulk prevents optimal alignment within the hERG channel pore[2].
Intrinsic Clearance (

)
> 80 µL/min/mg< 20 µL/min/mgSteric shielding of the amine prevents rapid CYP450-mediated metabolism[1].

Note: Data represents generalized trends observed across multiple scaffold hopping campaigns.

Strategic Functionalization of the C7-Hydroxymethyl Vector

The primary alcohol on {5-Azaspiro[2.4]heptan-7-yl}methanol serves as a highly versatile synthetic vector. Unlike direct functionalization on the rigid spiro ring, the methylene spacer (


) provides a crucial degree of freedom. This allows appended pharmacophores to optimally project into adjacent binding pockets without inducing severe steric clashes with the core.

Common transformations include:

  • Oxidation to Aldehyde: Enables reductive amination to generate diverse amine libraries (e.g., yielding compounds like ({5-azaspiro[2.4]heptan-7-yl}methyl)dimethylamine).

  • O-Alkylation (Williamson Ether Synthesis): Forms ethers to explore lipophilic sub-pockets.

  • Activation: Conversion to a mesylate or tosylate for subsequent nucleophilic displacement by heterocycles or thiols.

Experimental Protocol: Two-Step Library Generation via Swern Oxidation and Reductive Amination

Objective: Convert the C7-hydroxymethyl vector of N-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanol into a diverse array of substituted amines for SAR screening.

Causality of Reagent Selection:

  • Why Boc-protection? The secondary amine of the spirocycle must be protected to prevent self-condensation or polymerization during oxidation.

  • Why Swern Oxidation? Swern conditions are exceptionally mild. They prevent over-oxidation to the carboxylic acid and avoid transition-metal contamination (e.g., from PCC or Dess-Martin periodinane), which can cause false positives in downstream biological assays.

  • Why Sodium Triacetoxyborohydride (STAB)? STAB is selective for imines over aldehydes, preventing the premature reduction of the intermediate back to the starting alcohol. It is also significantly less toxic than sodium cyanoborohydride.

Phase 1: Swern Oxidation to the Aldehyde
  • Preparation: Purge a dry, round-bottom flask with inert gas (Argon/N2). Add oxalyl chloride (1.5 eq) to anhydrous Dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Dropwise add anhydrous Dimethyl Sulfoxide (DMSO, 3.0 eq) over 10 minutes. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve N-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanol (1.0 eq) in a minimal amount of anhydrous DCM. Add this dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Quenching: Add Triethylamine (TEA, 5.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Use the crude aldehyde immediately in Phase 2 to prevent degradation.
Phase 2: Reductive Amination
  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE). Add the desired primary or secondary amine (1.2 eq).

    • Expert Insight: If utilizing a weakly nucleophilic amine (e.g., an aniline), add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Reduction: Stir at room temperature for 1 hour. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in portions. Stir the suspension at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Dry the organic layers over 
    
    
    
    and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-Boc protected target compound.

Phase 3: Self-Validating Quality Control

To ensure the integrity of the protocol, the following validation steps must be met before biological screening:

  • LC-MS: Confirm the target mass (

    
    ). Purity must be 
    
    
    
    by UV integration (214 nm / 254 nm).
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    Validate the disappearance of the aldehyde proton (typically a sharp singlet around 9.5–9.8 ppm) and the appearance of new alkyl/amine protons corresponding to the coupled fragment. The spirocyclic core protons (complex multiplets between 0.5–2.5 ppm) must remain intact.

Lead Optimization Workflow Diagram

Workflow Hit 1. High-Throughput Hit (Flat Aromatic, Poor Stability) Scaffold 2. Scaffold Hopping (Bioisosteric Replacement) Hit->Scaffold Identify DMPK liability BuildingBlock 3. {5-Azaspiro[2.4]heptan-7-yl}methanol (sp3-Rich Core Integration) Scaffold->BuildingBlock Incorporate spirocycle Functionalization 4. Vector Functionalization (C7-Hydroxymethyl Diversification) BuildingBlock->Functionalization SAR exploration Lead 5. Optimized Lead Compound (High Fsp3, Low Clearance) Functionalization->Lead In vitro/In vivo validation

Workflow for lead optimization utilizing {5-Azaspiro[2.4]heptan-7-yl}methanol.

References

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Micheli, F., et al. "1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists." Journal of Medicinal Chemistry, 2016.[Link]

Sources

Application Notes & Protocols: Advanced NMR Techniques for the Structural Characterization of Azaspirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azaspirocycles represent a class of privileged scaffolds in modern medicinal chemistry and drug discovery.[1][2][3] Their rigid, three-dimensional architecture provides novel exit vectors for substituent placement, often leading to improved potency, selectivity, and ADME properties compared to their planar or non-spirocyclic counterparts.[4] However, this structural complexity, particularly the presence of a quaternary spirocyclic center and multiple stereocenters, presents significant challenges for unambiguous characterization.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these molecules in solution.[6][7] This guide provides an in-depth overview and field-proven protocols for employing a suite of 1D and 2D NMR techniques to confidently determine the constitution, configuration, and conformation of novel azaspirocycles.

The Causality of the Challenge: Why Azaspirocycles Demand a Multi-faceted NMR Approach

The complete structural assignment of an azaspirocycle requires answering three fundamental questions:

  • Constitution: What is the bonding network of the molecule? Which atoms are connected to which?

  • Configuration: What is the relative stereochemistry at all chiral centers, including the spiroatom?

  • Conformation: What is the dominant 3D arrangement of the rings in solution?

A simple 1D ¹H or ¹³C NMR spectrum is insufficient to answer these questions definitively. The rigidity of the spirocyclic framework can lead to complex splitting patterns and unexpected chemical shifts due to anisotropic effects. Furthermore, protons on different rings can be spatially close despite being separated by many bonds, a crucial piece of information that is inaccessible from basic 1D experiments. Therefore, a logical, multi-experimental approach is mandatory.

Foundational Protocol: Sample Preparation for High-Resolution NMR

The quality of any NMR spectrum is fundamentally dependent on the quality of the sample. A poorly prepared sample will lead to broad lines, poor resolution, and artifacts, rendering complex 2D analysis impossible.[8]

Protocol 1: Standard Sample Preparation

  • Analyte Quantity:

    • For ¹H and proton-detected 2D experiments (COSY, HSQC, HMBC, NOESY): Weigh 1-5 mg of the purified azaspirocycle.[8]

    • For ¹³C NMR: A higher concentration of 5-30 mg is typically required due to the low natural abundance of the ¹³C nucleus.[8][9]

  • Solvent Selection:

    • Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving power.[8]

    • Ensure the solvent's residual peak does not overlap with key analyte signals.

  • Dissolution and Transfer:

    • Dissolve the sample in a small, clean vial with ~0.6-0.7 mL of the chosen deuterated solvent.[10]

    • To prevent broad lines caused by suspended particulate matter, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[10] Do not use cotton wool, as it can leach impurities.

  • Tube and Volume:

    • Use clean, high-quality NMR tubes free of chips or scratches.[11]

    • The final sample height should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) to ensure it is within the homogeneous region of the magnetic field.[8][11]

  • Quality Control:

    • Cap the tube securely and gently invert several times to ensure a homogeneous solution. A brief, gentle vortex can be used, but avoid vigorous shaking that can introduce air bubbles.

The NMR Workflow: An Integrated Strategy for Azaspirocycle Elucidation

A systematic approach is crucial for efficiently elucidating the structure of a novel azaspirocycle. The process involves a logical progression from establishing basic connectivity to defining the final 3D structure.

G cluster_0 Step 1: Foundational Spectra cluster_1 Step 2: Establish Connectivity cluster_2 Step 3: Define 3D Structure cluster_3 Step 4: Final Structure H1_NMR ¹H NMR C13_NMR ¹³C & DEPT COSY ¹H-¹H COSY H1_NMR->COSY Proton Spin Systems HSQC ¹H-¹³C HSQC C13_NMR->HSQC C-H Assignments COSY->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC HSQC->HMBC Confirm Assignments NOESY NOESY / ROESY HMBC->NOESY 2D Framework Structure Complete Structure (Constitution, Configuration, Conformation) NOESY->Structure Stereochemistry & Conformation

Caption: Logical workflow for azaspirocycle characterization.

Core Techniques: Protocols and Expert Insights

1D NMR: The First Look
  • ¹H NMR: Provides initial information on the number and type of protons (aromatic, aliphatic, etc.), their integration (ratio), and through-bond coupling (multiplicity).

  • ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are essential for differentiating between CH₃, CH₂, CH, and quaternary carbons. The spiroatom itself, being a quaternary carbon, will be visible in the ¹³C spectrum but absent from all DEPT spectra.

2D Correlation Spectroscopy: Building the Molecular Skeleton

¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12] The resulting 2D map shows cross-peaks between correlated protons, allowing for the tracing of "spin systems" within each ring of the azaspirocycle.[7]

  • Insight: In an azaspirocycle, you will often identify multiple, independent spin systems corresponding to the different ring fragments. COSY alone cannot connect these fragments across the spiro junction.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹JCH correlation).[13][14]

  • Insight: This is the most sensitive and reliable method for assigning carbon resonances.[13] An "edited" HSQC can also provide multiplicity information, showing CH/CH₃ peaks with a different phase than CH₂ peaks, which serves as a more sensitive alternative to DEPT.[13]

Protocol 2: Acquiring a Gradient-Selected Edited HSQC Spectrum

  • Setup: Load a tuned and shimmed sample. Acquire standard ¹H and ¹³C spectra first.

  • Experiment: Select a gradient-enhanced, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).

  • Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 0-12 ppm).

    • Spectral Width (F1 - ¹³C dimension): Set to cover all carbon signals (e.g., 0-180 ppm).

    • ¹JCH Coupling Constant: Set the CNST2 parameter to an average one-bond C-H coupling constant, typically 145 Hz for aliphatic systems.

    • Acquisition: Set a sufficient number of scans (e.g., 2 to 8) and increments in the F1 dimension (e.g., 256) to achieve adequate resolution and signal-to-noise.

  • Processing: Apply appropriate window functions (e.g., QSINE) in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum so that CH/CH₃ peaks are positive (e.g., red) and CH₂ peaks are negative (e.g., blue).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the key experiment for assembling the molecular framework. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n=2-4).[13][15][16] Importantly, direct one-bond correlations are typically suppressed.[13]

  • Insight: HMBC is critical for identifying the spiroatom. Protons on both rings will show long-range correlations to the quaternary spiro-carbon, unambiguously connecting the separate spin systems identified in the COSY experiment.

Protocol 3: Acquiring a Gradient-Selected HMBC Spectrum

  • Setup: Use the same sample and initial setup as for the HSQC.

  • Experiment: Select a gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Parameters:

    • Spectral Widths (F1 & F2): Set as for the HSQC.

    • Long-Range ⁿJCH Coupling Constant: This is a crucial parameter. A value of 8-10 Hz is a good starting point to observe typical two- and three-bond couplings.[15] If weaker, four-bond correlations are expected (e.g., through a conjugated system), a second experiment optimized for a smaller coupling (e.g., 4-5 Hz) may be necessary.

    • Acquisition: HMBC is less sensitive than HSQC. A higher number of scans (e.g., 8 to 32) and increments (e.g., 256 to 512) are often required.

  • Processing: Process similarly to the HSQC, but typically only magnitude calculation is needed (no phasing).

NOESY/ROESY: Unveiling the 3D Structure

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond.[17] It arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[17] This makes it the definitive tool for determining relative stereochemistry and conformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The standard 2D NOE experiment. Cross-peak intensity is proportional to 1/r⁶, where r is the distance between the protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Preferred for medium-sized molecules (approx. 700-1200 Da) where the standard NOE may be zero or very weak.[17] For azaspirocycles in this range, ROESY provides more reliable results.

Insight for Azaspirocycle Stereochemistry: Imagine two substituents, one on each ring of the spirocycle. If an NOE cross-peak is observed between a proton on the first substituent and a proton on the second, they must be on the same face of the molecule (i.e., have a cis relationship relative to the spiro framework). The absence of this correlation, coupled with the presence of NOEs to other protons, would suggest a trans relationship.

G cluster_cis Cis Isomer cluster_trans Trans Isomer A1 Ha B1 Hb A1->B1 Strong NOE A2 Ha C2 Hc A2->C2 NOE B2 Hb caption NOE differentiates stereoisomers.

Caption: Using NOE to assign relative stereochemistry.

Protocol 4: Acquiring a 2D NOESY Spectrum

  • Setup: Use a high-quality, filtered sample. Degassing the sample can sometimes improve results by removing paramagnetic oxygen, but is not always necessary.

  • Experiment: Select a phase-sensitive gradient-enhanced NOESY pulse program (e.g., noesygpph on Bruker systems).

  • Parameters:

    • Spectral Widths (F1 & F2): Set as for other 2D experiments.

    • Mixing Time (d8): This is the most critical parameter. It is the duration during which magnetization transfer (the NOE) occurs. A typical starting point for small molecules is 500-800 ms. A range of mixing times should be tested to find the optimal value for the specific molecule.

    • Acquisition: NOESY is often the least sensitive experiment. Be prepared for longer acquisition times, using a sufficient number of scans (e.g., 16 to 64) and increments (e.g., 256 to 512).

  • Processing: Process as a phase-sensitive 2D spectrum. Diagonal peaks and cross-peaks should have opposite phases.

Data Summary and Interpretation

The following table summarizes the key NMR experiments and their primary application in the characterization of azaspirocycles.

NMR Experiment Type of Correlation Primary Application for Azaspirocycles
¹H NMR N/A (1D)Initial assessment of proton environments and coupling patterns.
¹³C NMR / DEPT N/A (1D)Determines the number of carbon environments; identifies CH₃, CH₂, CH, and quaternary carbons (including the spiroatom).
¹H-¹H COSY Through-bond (2-3 bonds)Defines proton-proton connectivity within individual rings, establishing discrete spin systems.[7][12]
¹H-¹³C HSQC Through-bond (1 bond)Unambiguously assigns carbons to their directly attached protons.[13][14]
¹H-¹³C HMBC Through-bond (2-4 bonds)Connects the independent spin systems across the quaternary spirocenter and other non-protonated atoms.[15][18]
NOESY / ROESY Through-space (< 5 Å)Determines relative stereochemistry at chiral centers and the spiroatom; provides insights into the dominant solution-state conformation.[17][19]

Conclusion

The unambiguous structural characterization of azaspirocycles is a non-trivial task that cannot be accomplished with a single NMR experiment. By following a logical workflow that begins with foundational 1D spectra and progresses through a suite of 2D correlation experiments (COSY, HSQC, HMBC), the complete covalent framework can be confidently assembled. The final and most critical step involves the use of through-space NOESY or ROESY experiments to establish the relative stereochemistry and gain insight into the molecule's three-dimensional solution structure. This comprehensive approach, grounded in high-quality sample preparation and a causal understanding of each experiment's purpose, empowers researchers to fully characterize these complex and valuable molecules for drug discovery and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Reference-free NOE NMR analysis. National Center for Biotechnology Information. [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Center for Biotechnology Information. [Link]

  • NOE Experiments on the Bruker 400 and 500. University of Connecticut. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. National Center for Biotechnology Information. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. National Center for Biotechnology Information. [Link]

  • Spirorocyclic compound NMR challenge. ResearchGate. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library. [Link]

  • 1D and 2D NMR. Emory University. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Center for Biotechnology Information. [Link]

  • Diffusion NMR and DOSY. University of Oxford. [Link]

  • (PDF) Reference-free NOE NMR analysis. ResearchGate. [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. National Center for Biotechnology Information. [Link]

  • DOSY NMR, a new tool for fake drug analyses. Spectroscopy Europe. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Modern NMR Approaches To The Structure Elucidation of Natural Products, Volume 1: Instrument
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. Purdue University. [Link]

  • Advanced NMR Approaches for a Detailed Structure Analysis of Natural Products. Oxford Academic. [Link]

  • Proton Magnetic Resonance Studies of Long-range Coupling Constants: Conformational Dependence of the 4J Coupling Between Side Chain and Ring Protons in Formylheterocycles. Canadian Science Publishing. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journals. [Link]

  • New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • NMR technique for average molecular weight determination of polymers. Spark904. [Link]

  • Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. ResearchGate. [Link]

  • Divergent Asymmetric Synthesis of Four Pentacyclic Homoproaporphine Alkaloids via C–H Elaboration. ACS Publications. [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM. [Link]

  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. Reddit. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. ResearchGate. [Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. PharmaTutor. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Chiral {5-Azaspiroheptan-7-yl}methanol

Application Notes and Protocols for the Large-Scale Synthesis of Chiral {5-Azaspiro[1]heptan-7-yl}methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-{5-Azaspiro[1]heptan-7-yl}methanol (CAS: 848616-44-4 / Chiral derivative)

Scientific Rationale & Scaffold Significance

In modern drug discovery, there is a paradigm shift away from flat, sp2-rich aromatic heterocycles toward structurally complex, sp3-rich aliphatic systems. This concept, widely known as "escaping flatland," has been shown to significantly improve the clinical success rates of drug candidates by enhancing solubility, reducing off-target binding, and mitigating cytochrome P450 (CYP450) liability[1].

The 5-azaspiro[1]heptane scaffold is a prime example of this structural evolution. By introducing a spiro-fused cyclopropane ring to a pyrrolidine core, the molecule gains profound conformational rigidity. This specific scaffold has been successfully deployed in the development of highly potent and selective for the treatment of insomnia and CNS disorders, where it demonstrated superior brain penetration and oral bioavailability compared to its flat piperidine predecessors[2].

LogicRationaleFlatFlat Heterocycles(e.g., Pyrrolidine)SpiroSpirocyclic Scaffold(5-Azaspiro[2.4]heptane)Flat->Spiro Structural EvolutionProp1Increased sp3 Fraction(Escape from Flatland)Spiro->Prop1Prop2Enhanced Metabolic Stability(Reduced CYP450 Liability)Spiro->Prop2Prop3Improved Target Selectivity(e.g., Orexin Receptors)Spiro->Prop3

Fig 1. Logical rationale for utilizing spirocyclic scaffolds in modern drug design.

Process Overview & Quantitative Data

While asymmetric catalysis (e.g., [3]) is viable for milligram-scale synthesis, large-scale industrial production demands robust, cost-effective, and highly reproducible methodologies[4]. As a Senior Application Scientist, I have designed this protocol around a highly regioselective [3+2] azomethine ylide cycloaddition followed by a thermodynamic chiral resolution . This circumvents the need for expensive chiral transition-metal catalysts and ensures high enantiomeric excess (>99% ee) through self-purifying crystallization.

Quantitative Yield & Quality Metrics (1-kg Scale Validation)
Process StepIntermediate / ProductInput ScaleYield (%)Enantiomeric Excess (ee %)HPLC Purity
Step 1 rac-Ethyl 5-benzyl-5-azaspiro[1]heptane-7-carboxylate1000 g82%N/A>95%
Step 2 (S)-5-benzyl-5-azaspiro[1]heptane-7-carboxylic acid820 g38%*>99%>99%
Step 3 (S)-(5-benzyl-5-azaspiro[1]heptan-7-yl)methanol310 g91%>99%>98%
Step 4 (S)-{5-azaspiro[1]heptan-7-yl}methanol280 g95%>99%>99%

*Note: The maximum theoretical yield for a classical diastereomeric resolution is 50%. A 38% isolated yield represents a highly efficient 76% recovery of the desired enantiomer.

SynthesisWorkflowAEthyl 2-cyclopropylideneacetate+ Azomethine Ylide PrecursorB[3+2] Cycloaddition(TFA, DCM, 0°C to RT)A->BCrac-Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylateB->CD1. Saponification (LiOH)2. Chiral Resolution ((S)-1-Phenylethylamine)C->DE(S)-5-benzyl-5-azaspiroheptane-7-carboxylic acidD->EFReduction(BH3-THF, 65°C)E->FG(S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)methanolF->GHHydrogenolysis(Pd/C, H2, MeOH)G->HI(S)-{5-Azaspiro[2.4]heptan-7-yl}methanol(Target Product)H->I

Fig 2. Scalable synthetic workflow for chiral {5-Azaspiro[1]heptan-7-yl}methanol.

Detailed Step-by-Step Protocols

Step 1:[3+2] Cycloaddition to Form the Spirocyclic Core

Objective: Construct the 5-azaspiro[1]heptane scaffold via a regioselective cycloaddition.

  • Charge a 20 L jacketed reactor with dichloromethane (DCM, 10 L) and ethyl 2-cyclopropylideneacetate (1.0 kg, 7.93 mol).

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add trifluoroacetic acid (TFA, 90.4 g, 0.79 mol, 0.1 eq) dropwise.

  • Slowly add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (2.26 kg, 9.51 mol, 1.2 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 (5 L), separate the organic layer, and wash with brine (5 L).

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield rac-ethyl 5-benzyl-5-azaspiro[1]heptane-7-carboxylate as a pale yellow oil.

  • Causality & Mechanistic Insight: The use of the unstabilized azomethine ylide (generated in situ via TFA-catalyzed desilylation/demethoxylation) allows for a highly regioselective [3+2] cycloaddition[1]. The spiro-carbon exclusively forms at the cyclopropane ring due to the stabilization of the transition state by the ester group, preventing unwanted regioisomers.

  • Self-Validation & QC Checkpoint:

    • In-Process Control (IPC): TLC (Hexane/EtOAc 4:1) shows complete consumption of the alkene (Rf = 0.7) and formation of a new spot (Rf = 0.4).

    • Release Criteria: LC-MS confirms the product mass (m/z 260 [M+H]+).

Step 2: Saponification & Thermodynamic Chiral Resolution

Objective: Hydrolyze the ester and isolate the (S)-enantiomer via diastereomeric salt crystallization.

  • Dissolve the crude ester (1.6 kg) in THF/H2O (1:1 v/v, 8 L). Add LiOH·H2O (500 g, 11.9 mol) and stir at 40 °C for 6 hours.

  • Remove THF under reduced pressure, acidify the aqueous layer to pH 4 using 2M HCl, and extract with EtOAc (3 x 4 L). Concentrate to yield the racemic carboxylic acid.

  • Dissolve the racemic acid (1.4 kg) in boiling acetone (10 L).

  • Slowly add (S)-(-)-1-phenylethylamine (735 g, 6.06 mol, 1.0 eq) in acetone (2 L).

  • Allow the solution to cool naturally to room temperature over 8 hours, then to 4 °C for 4 hours.

  • Filter the resulting white crystals and recrystallize once from boiling acetone/ethanol (9:1).

  • Break the salt by partitioning between 1M HCl (5 L) and EtOAc (5 L). Separate, dry, and concentrate the organic layer to yield (S)-5-benzyl-5-azaspiro[1]heptane-7-carboxylic acid.

  • Causality & Mechanistic Insight: Classical resolution is utilized here because it is highly scalable and avoids the strict anhydrous/anaerobic conditions required for asymmetric transition-metal catalysis. The (S)-acid/(S)-amine pair forms a highly ordered, insoluble crystal lattice, driving a thermodynamic separation that is highly reproducible at the kilogram scale.

  • Self-Validation & QC Checkpoint:

    • Release Criteria: Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA/TFA 90:10:0.1) must show >99% ee. Specific rotation [α]D should be monitored for batch-to-batch consistency.

Step 3: Chemoselective Borane Reduction

Objective: Reduce the carboxylic acid to the corresponding primary alcohol.

  • Charge a dry 10 L reactor with (S)-5-benzyl-5-azaspiro[1]heptane-7-carboxylic acid (820 g, 3.54 mol) and anhydrous THF (4 L) under argon.

  • Cool to 0 °C. Slowly add Borane-Tetrahydrofuran complex (BH3·THF, 1M in THF, 7.1 L, 7.1 mol, 2.0 eq) over 3 hours.

  • Gradually heat the mixture to 65 °C (reflux) and stir for 4 hours.

  • Cool to 0 °C and carefully quench by the dropwise addition of Methanol (1 L) until effervescence ceases.

  • Concentrate the mixture, partition between EtOAc (4 L) and 1M NaOH (2 L).

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield (S)-(5-benzyl-5-azaspiro[1]heptan-7-yl)methanol.

  • Causality & Mechanistic Insight: Borane (BH3) is highly chemoselective for carboxylic acids over other functional groups. It is explicitly chosen over Lithium Aluminum Hydride (LiAlH4) for large-scale operations because it avoids the generation of highly basic, insoluble aluminum salts that can cause epimerization of the sensitive alpha-chiral center at position 7.

  • Self-Validation & QC Checkpoint:

    • IPC: FTIR shows the complete disappearance of the strong C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

    • Release Criteria: LC-MS confirms the product mass (m/z 218 [M+H]+).

Step 4: N-Debenzylation via Hydrogenolysis

Objective: Remove the benzyl protecting group to yield the final target compound.

  • Dissolve the intermediate (310 g, 1.43 mol) in Methanol (3 L) in a 5 L stainless steel hydrogenation autoclave.

  • Add 10% Palladium on Carbon (Pd/C, 50% wet, 31 g, 10 wt%).

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 40 psi (2.7 atm) with H2 and stir vigorously at 25 °C for 12 hours.

  • Vent the hydrogen and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot methanol (1 L).

  • Concentrate the filtrate under reduced pressure to afford (S)-{5-azaspiro[1]heptan-7-yl}methanol as a highly pure, viscous oil/low-melting solid.

  • Causality & Mechanistic Insight: Hydrogenolysis cleanly removes the N-benzyl group without requiring harsh acidic or basic conditions. Crucially, the spiro-fused cyclopropane ring is thermodynamically stable to standard Pd/C catalyzed hydrogenation at room temperature and moderate pressure, ensuring the structural integrity of the spiro[1]heptane core is maintained.

  • Self-Validation & QC Checkpoint:

    • IPC: LC-MS shows complete disappearance of the starting material (m/z 218).

    • Release Criteria: 1H NMR (CDCl3) confirms the absence of aromatic benzyl protons (7.2-7.4 ppm) and the benzylic CH2 (3.6 ppm). LC-MS confirms the final product mass (m/z 128 [M+H]+). Chiral HPLC confirms >99% ee.

References

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters (2013).[Link][2]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. National Center for Biotechnology Information (PMC) (2019).[Link][1]

  • Synthesis of (S)-7-amino-5-azaspiro[1]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Journal of Organic Chemistry (2011).[Link][3]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. Molecules (2020).[Link][4]

Crystallographic Analysis of {5-Azaspiro[2.4]heptan-7-yl}methanol Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. One area that has garnered significant attention is the use of three-dimensional (3D) molecular scaffolds that deviate from the traditionally "flat" aromatic structures. Among these, spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a particularly promising class of molecules.[1][2][3] Their inherent rigidity and well-defined 3D geometry can lead to enhanced binding affinity for biological targets and improved physicochemical properties such as solubility and metabolic stability.[4][5]

The 5-azaspiro[2.4]heptane core is a valuable motif in this class, offering a unique conformational restriction that can be exploited in the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the crystallographic analysis of derivatives of {5-Azaspiro[2.4]heptan-7-yl}methanol, a key building block for the synthesis of novel drug candidates. We will delve into the synthetic considerations, provide detailed protocols for crystallization and X-ray diffraction analysis, and discuss the interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural insights from crystallography to accelerate their research programs.

Synthesis and Preparation of {5-Azaspiro[2.4]heptan-7-yl}methanol Derivatives

The journey to obtaining high-quality crystals for X-ray diffraction begins with the synthesis and purification of the target compound. While various derivatives of the 5-azaspiro[2.4]heptane scaffold have been reported, a common and versatile starting point is the corresponding carboxylic acid.

A plausible and frequently utilized synthetic route to {5-Azaspiro[2.4]heptan-7-yl}methanol involves the reduction of a suitable precursor, such as 5-azaspiro[2.4]heptane-6-carboxylic acid. The synthesis of this carboxylic acid intermediate has been described in the patent literature.[6][7]

Synthesis_Pathway Precursor 5-Azaspiro[2.4]heptane-6-carboxylic acid Reduction Reduction (e.g., LiAlH4, BH3) Precursor->Reduction Product {5-Azaspiro[2.4]heptan-7-yl}methanol Reduction->Product

Caption: Synthetic pathway to {5-Azaspiro[2.4]heptan-7-yl}methanol.

The following is a generalized protocol for the reduction of the carboxylic acid to the corresponding alcohol. It is crucial to note that specific reaction conditions may need to be optimized based on the exact derivative being synthesized.

Protocol 1: Synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol via Carboxylic Acid Reduction

Materials:

  • 5-Azaspiro[2.4]heptane-6-carboxylic acid derivative

  • Anhydrous tetrahydrofuran (THF)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-THF complex)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5-azaspiro[2.4]heptane-6-carboxylic acid derivative in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M LiAlH₄ in THF or 1 M BH₃·THF in THF) to the stirred suspension. The addition should be dropwise to control the reaction temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure {5-Azaspiro[2.4]heptan-7-yl}methanol derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization: The Art and Science of Growing Single Crystals

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For polar molecules like {5-Azaspiro[2.4]heptan-7-yl}methanol and its derivatives, which contain both a secondary amine and a primary alcohol, careful selection of the crystallization solvent and technique is paramount.

Key Considerations for Crystallization:
  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: A good crystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. The "like dissolves like" principle is a useful starting point; for amino alcohols, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar co-solvents, are often effective.[2][3]

  • Supersaturation: Crystallization occurs from a supersaturated solution. This can be achieved by slow cooling of a saturated solution, slow evaporation of the solvent, or vapor diffusion.

  • Nucleation and Growth: Crystal growth should be slow and undisturbed to allow for the formation of a well-ordered crystal lattice.

Protocol 2: Crystallization of {5-Azaspiro[2.4]heptan-7-yl}methanol Derivatives

This protocol outlines several common techniques. The optimal method will need to be determined empirically for each specific derivative.

A. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

B. Slow Cooling:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filter the hot solution into a clean, pre-warmed vial.

  • Allow the solution to cool slowly to room temperature. Wrapping the vial in an insulating material can slow the cooling rate.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to promote further crystallization.

C. Vapor Diffusion:

  • Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a larger volume of a less volatile solvent in which the compound is less soluble (the precipitant).

  • Sitting Drop: Place a drop of the compound solution in a small well within a larger sealed chamber. The outer well contains the precipitant solution.

  • Over time, the more volatile solvent from the drop will diffuse into the reservoir, slowly increasing the concentration of the compound in the drop and inducing crystallization.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Compound Highly Pure Compound Solvent_Screening Solvent Screening Purified_Compound->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Select Solvent Slow_Cooling Slow Cooling Solvent_Screening->Slow_Cooling Select Solvent Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Select Solvent System Single_Crystals Single Crystals for XRD Slow_Evaporation->Single_Crystals No_Crystals No Crystals / Poor Quality Slow_Evaporation->No_Crystals Slow_Cooling->Single_Crystals Slow_Cooling->No_Crystals Vapor_Diffusion->Single_Crystals Vapor_Diffusion->No_Crystals No_Crystals->Solvent_Screening Re-optimize

Caption: General workflow for the crystallization of small molecules.

X-ray Crystallographic Analysis: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction. This process involves mounting the crystal, collecting diffraction data, solving the crystal structure, and refining the atomic model.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

2. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Software packages such as CrysAlisPro are commonly used for data collection and processing.[8]

3. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods, often implemented in programs like SHELXS or Olex2.[8]

  • The initial structural model is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. Programs like SHELXL or Olex2 are used for refinement.[8]

4. Structure Validation:

  • The final refined structure is validated to ensure its quality and accuracy. This involves checking for geometric sensibility (bond lengths, angles), the presence of any unresolved electron density, and overall agreement with the diffraction data.

Data Presentation and Interpretation

The crystallographic data for a series of {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives can provide invaluable insights into their structure-activity relationships (SAR). A systematic analysis of the crystal structures can reveal preferred conformations, intermolecular interactions, and the influence of different substituents on the overall molecular geometry.

Table 1: Representative Crystallographic Data for a Sitafloxacin Derivative Containing a 5-Azaspiro[2.4]heptane Moiety [8]

ParameterValue
Chemical FormulaC₁₉H₁₈ClF₂N₃O₃·CH₃OH
Formula Weight441.86
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.7455 (3)
b (Å)8.2968 (3)
c (Å)14.0638 (4)
β (°)104.474 (3)
Volume (ų)988.07 (5)
Z2
R-factor0.038

The analysis of such data allows for a detailed understanding of the 3D arrangement of the atoms in the molecule. For drug discovery programs, this information is critical for:

  • Structure-Based Drug Design: Understanding how a ligand binds to its target protein.

  • Conformational Analysis: Identifying low-energy conformations that may be relevant for biological activity.

  • Pharmacophore Modeling: Defining the key structural features required for activity.

  • Intellectual Property: Providing definitive structural characterization of novel chemical entities.

Conclusion and Future Directions

The crystallographic analysis of {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives provides a powerful tool for advancing drug discovery programs. The structural insights gained from these studies can guide the rational design of new molecules with enhanced potency, selectivity, and drug-like properties. As synthetic methodologies for accessing diverse spirocyclic scaffolds continue to expand, we can anticipate that X-ray crystallography will play an increasingly important role in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Dandapani, S. & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362-370.
  • RSC. (n.d.). Recrystallization. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.4]heptane. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 5-Azaspiro[2.4]heptane hydrochloride. Retrieved March 7, 2024, from [Link]

  • OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved March 7, 2024, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Stereoselective construction of a 5-aza-spiro[2.4]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Clemson University. (2022). CCDC 1969547: Experimental Crystal Structure Determination. Retrieved March 7, 2024, from [Link]

  • National Institutes of Health. (n.d.). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • The University of Manchester. (2015). CCDC 1040540: Experimental Crystal Structure Determination. Retrieved March 7, 2024, from [Link]

  • University of Miami. (n.d.). CCDC 2120071: Experimental Crystal Structure Determination. Retrieved March 7, 2024, from [Link]

  • PubChemLite. (n.d.). 5-azaspiro[2.4]heptan-4-one (C6H9NO). Retrieved March 7, 2024, from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved March 7, 2024, from [Link]

Sources

Application Note: {5-Azaspiro[2.4]heptan-7-yl}methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of {5-Azaspiro[2.4]heptan-7-yl}methanol in asymmetric synthesis.

Unlocking Conformational Rigidity for Enhanced Enantioselectivity

Executive Summary

{5-Azaspiro[2.4]heptan-7-yl}methanol represents a specialized class of "conformationally locked" chiral auxiliaries and organocatalysts. Structurally, it is a proline analog where the pyrrolidine ring is fused to a cyclopropane ring at the C4 position (spiro-fusion). This spiro-cyclopropyl moiety exerts a profound "Gem-Dialkyl Effect," restricting the conformational flexibility of the pyrrolidine ring puckering.

In asymmetric synthesis, this rigidity translates to superior stereocontrol compared to flexible analogs (e.g., Prolinol or Proline). The compound is primarily utilized as:

  • A Chiral Ligand: For enantioselective metal-catalyzed additions (e.g., Organozinc addition to aldehydes).

  • An Organocatalyst: For HOMO-activation (enamine) or LUMO-activation (iminium) cycles.

  • A Chiral Building Block: A key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sitafloxacin ) and HCV inhibitors (e.g., Ledipasvir ).

Structural Analysis & Mechanistic Advantage

The "Spiro" Effect

Unlike standard proline derivatives, the 5-azaspiro[2.4]heptane scaffold possesses a unique steric profile. The cyclopropane ring serves two critical functions:

  • Conformational Locking: It prevents the "envelope" flipping typical of five-membered nitrogen heterocycles, freezing the catalyst in a single active conformation.

  • Steric Steering: The cyclopropyl hydrogens extend into the chiral pocket, effectively shielding one face of the reactive center (Re-face vs. Si-face) more efficiently than a simple methylene group.

DOT Diagram: Steric Shielding in Catalysis

The following diagram illustrates the steric shielding provided by the spiro-cyclopropane ring during an enamine-catalyzed transition state.

SpiroEffect Catalyst {5-Azaspiro[2.4]heptan-7-yl}methanol Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Substrate (-H2O) Substrate Aldehyde/Ketone Substrate->Enamine TS Transition State (Rigidified by Spiro Ring) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->TS Product Chiral Product (High ee) TS->Product Hydrolysis Product->Catalyst Recycling SpiroShield Spiro-Cyclopropane Steric Wall SpiroShield->TS Blocks Si-Face Forces Re-Face Attack

Caption: Logical flow of enamine catalysis showing how the spiro-cyclopropane ring ("Steric Wall") directs stereoselectivity by blocking the Si-face.

Application Protocols

Protocol A: Asymmetric Alkylation of Aldehydes (Zn-Catalyzed)

This protocol utilizes the amino-alcohol functionality of {5-Azaspiro[2.4]heptan-7-yl}methanol to form a chiral ligand-zinc complex, directing the addition of organozinc reagents to aldehydes.

Reaction Class: Noyori-type Asymmetric Alkylation Target: Chiral Secondary Alcohols

Materials:
  • Ligand: (7S)-{5-Azaspiro[2.4]heptan-7-yl}methanol (10 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexane, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

  • Temperature: 0 °C to Room Temperature

Step-by-Step Methodology:
  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve {5-Azaspiro[2.4]heptan-7-yl}methanol (0.1 mmol) in anhydrous Toluene (2 mL).

    • Critical Step: Ensure the ligand is free of water; the amino-alcohol proton is crucial for the initial formation of the Zinc-alkoxide species.

  • Zinc Complex Formation:

    • Add Diethylzinc (2.2 mmol) dropwise at 0 °C.

    • Stir for 30 minutes at 0 °C. The evolution of ethane gas indicates the formation of the active Amino-Zinc-Alkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Note: The spiro-ligand creates a rigid chiral pocket. The reaction rate may be slightly slower than with flexible ligands due to steric bulk, but enantioselectivity (ee) is typically higher.

  • Quench & Purification:

    • Quench with saturated NH₄Cl solution (Caution: Gas evolution).

    • Extract with Et₂O (3x). Dry organics over MgSO₄.

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95% (S)-1-phenylpropan-1-ol (assuming (S)-ligand).

Protocol B: Organocatalytic Michael Addition

Using the compound as a secondary amine catalyst for the asymmetric addition of aldehydes to nitroolefins.

Reaction Class: Enamine Catalysis Target:


-Nitroaldehydes (Precursors to GABA analogs)
Materials:
  • Catalyst: (7S)-{5-Azaspiro[2.4]heptan-7-yl}methanol (10-20 mol%)

  • Acid Additive: Benzoic Acid (10 mol%) – Required to accelerate enamine formation.

  • Nucleophile: Isovaleraldehyde (2.0 equiv)

  • Electrophile: trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Solvent: DCM or Toluene

Step-by-Step Methodology:
  • Catalyst Preparation:

    • Dissolve the catalyst and benzoic acid in the solvent. Stir for 10 minutes to form the active ammonium salt equilibrium.

  • Reaction Initiation:

    • Add the aldehyde (Nucleophile) followed by the nitrostyrene (Electrophile).

    • Stir at room temperature.

  • Monitoring:

    • Monitor consumption of nitrostyrene via TLC.

    • Mechanistic Insight: The spiro-ring locks the enamine geometry (E-enamine), while the hydroxyl group may hydrogen-bond with the nitro group of the electrophile, directing the attack.

  • Workup:

    • Direct purification via flash chromatography (silica gel).

    • Warning: Do not heat excessively during concentration to avoid retro-Michael or polymerization.

Data Summary & Comparison

FeatureStandard Prolinol{5-Azaspiro[2.4]heptan-7-yl}methanol Impact on Synthesis
Ring Structure Flexible PyrrolidineRigid Spiro-Bicyclic Higher stereocontrol (ee).
Conformation Envelope Flip (C3/C4)Locked Predictable Transition States.
Steric Bulk Low (Methylene hydrogens)High (Cyclopropyl hydrogens) Better facial discrimination.
Solubility High (Polar/Organic)Moderate May require specific solvents (Toluene/DCM).
Primary Use General OrganocatalysisHigh-Value Pharma Intermediates Validated in GMP settings (Sitafloxacin).

Synthesis & Sourcing Notes

  • Precursors: The compound is typically synthesized from (S)-5-azaspiro[2.4]heptane-7-carboxylic acid via reduction (e.g., LiAlH₄ or BH₃·THF).

  • Handling: The free base is an oil or low-melting solid; the hydrochloride salt is a stable solid. For catalytic applications, the free base must be generated in situ or prior to use if supplied as a salt.

  • Storage: Hygroscopic. Store under inert atmosphere at 2–8 °C.

References

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation . Journal of Organic Chemistry, 2011.

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid . Molecules, 2020.

  • Sitafloxacin: Chemistry and Biology of the Spiro-Fused Quinolone . PubChem Compound Summary.

  • Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes . Chemical Communications, 2014.

  • Concise and Practical Avenues to 5,5-Spiro-Proline Analogs . ChemRxiv, 2023.

Application Notes and Protocols: A Framework for Elucidating the Biological Activity of {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly attractive structural motif, offering a unique three-dimensional geometry that can enhance target affinity, selectivity, and overall drug-like properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the biological activity of the novel compound, {5-Azaspiro[2.4]heptan-7-yl}methanol. As the specific biological target of this molecule is undefined, we present a multi-tiered strategy, beginning with broad phenotypic screening to uncover general cellular effects, followed by a systematic profiling against major druggable target classes including protein kinases, G-Protein Coupled Receptors (GPCRs), and ion channels. Each section provides the scientific rationale behind the chosen assays, detailed step-by-step protocols, and guidance on data analysis and validation to ensure the generation of reliable and actionable results.

Introduction: The Rationale for a Tiered Screening Approach

The unique structural rigidity and three-dimensionality of spirocyclic compounds, such as {5-Azaspiro[2.4]heptan-7-yl}methanol, make them compelling candidates for interacting with the well-defined binding pockets of biological targets.[1] However, without a known target, a logical and systematic approach is required to efficiently probe the vast biological landscape. A typical drug discovery program initiates with the development of a target-based assay, which is then used in a high-throughput screening campaign to identify "hit" molecules.[2][3]

This guide outlines a screening cascade designed to first ask a broad question—"Does this compound have any effect on cell health and proliferation?"—before narrowing the focus to specific, high-value target classes that are frequently modulated by small molecules.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Profiling cluster_2 Tier 3: Hit Validation & MOA PhenoScreen Cytotoxicity/Cytostatic Assay (e.g., MTT Assay) Kinase Kinase Panel Screen PhenoScreen->Kinase If cytotoxic, prioritize cancer-related targets. If not, proceed with broad profiling. GPCR GPCR Panel Screen PhenoScreen->GPCR If cytotoxic, prioritize cancer-related targets. If not, proceed with broad profiling. IonChannel Ion Channel Panel Screen PhenoScreen->IonChannel If cytotoxic, prioritize cancer-related targets. If not, proceed with broad profiling. DoseResponse Dose-Response & IC50/EC50 Determination Kinase->DoseResponse GPCR->DoseResponse IonChannel->DoseResponse Orthogonal Orthogonal Assays (e.g., Electrophysiology for Ion Channels) DoseResponse->Orthogonal Mechanism Mechanism of Action Studies Orthogonal->Mechanism

Figure 1: A proposed tiered screening cascade for a novel compound with an unknown target.

Tier 1: Phenotypic Screening for Cytotoxic and Cytostatic Effects

Scientific Rationale: A phenotypic screen provides an unbiased assessment of a compound's effect on cellular physiology. A cytotoxicity assay is a robust starting point, as it can reveal broad activity that might suggest anti-proliferative or anti-cancer potential. Notably, complex spirocyclic heterocycles have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[4][6]

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of {5-Azaspiro[2.4]heptan-7-yl}methanol across a panel of human cell lines.

A. Materials and Reagents:

  • Human cell lines (e.g., a panel representing different cancer types like HCT116, PC3, HL60[5])

  • Complete growth medium (specific to each cell line)

  • {5-Azaspiro[2.4]heptan-7-yl}methanol, dissolved in DMSO to a 10 mM stock solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Positive control (e.g., Cisplatin or Doxorubicin)

  • Sterile 96-well flat-bottom plates

B. Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compound in complete medium. A common starting range is from 100 µM down to low nM concentrations. Also prepare dilutions of the positive control.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Presentation:

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the normalized viability (%) against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell LineTissue of OriginHypothetical IC50 (µM) for {5-Azaspiro[2.4]heptan-7-yl}methanol
HCT116Colon Carcinoma25.4
PC3Prostate Carcinoma> 100
HL60Promyelocytic Leukemia12.1
SNB19Astrocytoma78.9
HEK293Human Embryonic Kidney> 100

Table 1: Example data table for summarizing the cytotoxic profile of the test compound.

Tier 2: Target Class Profiling

If the phenotypic screen reveals activity, or as a parallel strategy, profiling the compound against large panels of common drug targets is a powerful way to identify direct molecular interactions.

A. Kinase Profiling

Scientific Rationale: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are one of the most important classes of drug targets, particularly in oncology and immunology.[7] Comprehensive kinome screening is essential for identifying potent and selective inhibitors.[8] Various platforms, including activity-based biochemical assays and cell-based target engagement assays like NanoBRET™, are available for large-scale screening.[7][9][10]

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™, Promega) to measure the inhibition of kinase activity.

A. Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescence signal.

B. Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase of interest, and its corresponding substrate.

  • Compound Addition: Add {5-Azaspiro[2.4]heptan-7-yl}methanol at a fixed concentration (e.g., 1 µM or 10 µM for a primary screen) or in a dose-response format. Include a positive control (e.g., Staurosporine) and a no-inhibitor (vehicle) control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. It is often recommended to use an ATP concentration at or near the Km for the specific kinase to sensitively detect competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, which is then used to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

C. Data Analysis: Calculate the percent inhibition relative to the vehicle control. For a panel screen, this data is often visualized as a heatmap or a selectivity profile (kinome tree).

B. G-Protein Coupled Receptor (GPCR) Profiling

Scientific Rationale: GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[11] GPCR signaling is complex, involving not only G-protein activation but also pathways mediated by β-arrestin.[11] Therefore, assessing multiple signaling outputs is crucial to fully characterize a compound's activity and identify potential ligand bias.[12][13]

G Ligand {5-Azaspiro [2.4]heptan-7-yl}methanol GPCR GPCR Ligand->GPCR Binds G_Protein Gαs/Gαi GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA → Cellular Response cAMP->PKA

Figure 2: Simplified GPCR signaling pathway leading to cAMP modulation.

Protocol 3: GPCR Functional Assay (cAMP Measurement)

This protocol uses a homogenous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound treatment.

A. Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to an anti-cAMP antibody. This results in a FRET signal that is inversely proportional to the intracellular cAMP concentration.

B. Step-by-Step Protocol:

  • Cell Culture: Use a recombinant cell line stably expressing the GPCR of interest.

  • Cell Stimulation (Agonist Mode):

    • Harvest and resuspend cells in a stimulation buffer.

    • Add the cells to a 384-well plate.

    • Add {5-Azaspiro[2.4]heptan-7-yl}methanol at various concentrations.

    • Incubate for 30 minutes at room temperature.

  • Cell Stimulation (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of {5-Azaspiro[2.4]heptan-7-yl}methanol.

    • Add a known agonist for the GPCR at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 tracer and anti-cAMP cryptate-labeled antibody) in lysis buffer to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

C. Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

C. Ion Channel Profiling

Scientific Rationale: Ion channels are crucial for a wide range of physiological processes, and their malfunction is implicated in many diseases.[14] They are an important target class for drug discovery.[15] While manual patch-clamp electrophysiology is the "gold standard," higher-throughput methods are needed for primary screening.[14][16] Fluorescence-based assays using membrane potential-sensitive dyes offer a robust solution for initial screening campaigns.[17][18]

Protocol 4: Fluorescence-Based Ion Channel Assay (Membrane Potential)

This protocol describes a method to identify modulators (blockers or openers) of a specific ion channel expressed in a recombinant cell line.

A. Principle: The assay uses a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. If a compound blocks an open ion channel, the membrane potential will change, leading to a change in fluorescence.

B. Step-by-Step Protocol:

  • Cell Seeding: Seed a cell line stably expressing the ion channel of interest into a black, clear-bottom 384-well plate. Incubate for 24-48 hours.

  • Dye Loading: Remove the growth medium and add the membrane potential-sensitive dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the plate to a fluorescence plate reader (e.g., FLIPR, FDSS). Add {5-Azaspiro[2.4]heptan-7-yl}methanol at various concentrations.

  • Cell Stimulation: After a short pre-incubation with the compound, add a stimulus to open the ion channels (e.g., a high concentration of potassium chloride to depolarize the membrane and open voltage-gated channels, or a specific ligand for ligand-gated channels).

  • Data Acquisition: The plate reader will monitor the fluorescence signal in real-time, both before and after the addition of the stimulus.

C. Data Analysis: Analyze the fluorescence kinetics. An inhibitor will typically reduce the fluorescence change observed upon stimulation, while an activator may cause a change in the baseline fluorescence or potentiate the response to the stimulus. Calculate IC50 or EC50 values from the concentration-response data.

Assay Validation and Hit Confirmation

Scientific Integrity: Every protocol described must be a self-validating system. Before initiating a screening campaign, each assay must be optimized and validated to ensure its robustness and reliability.

A. Key Validation Parameters:

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • (where µ and σ are the mean and standard deviation of the positive (p) and negative (n) controls)

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. A higher S/B ratio is generally desirable.

    • Formula: S/B = μ_p / μ_n

B. Hit Confirmation:

  • Re-testing: All initial "hits" from a primary screen should be re-tested under the same conditions to confirm activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in a secondary, orthogonal assay that relies on a different technology or biological principle. For example, a hit from a fluorescence-based ion channel assay should be confirmed using automated patch-clamp electrophysiology.[16] This crucial step helps to eliminate false positives arising from assay artifacts.

Conclusion

The framework presented in this document provides a logical and comprehensive strategy for elucidating the biological activity of the novel compound {5-Azaspiro[2.4]heptan-7-yl}methanol. By employing a tiered approach that begins with broad phenotypic analysis and progresses to specific, high-value target classes, researchers can efficiently identify and validate potential biological activities. The detailed protocols for cytotoxicity, kinase, GPCR, and ion channel assays serve as a robust starting point for any screening campaign. Adherence to rigorous assay validation and hit confirmation principles will ensure the generation of high-quality, reproducible data, paving the way for more advanced mechanism of action studies and potential lead optimization efforts.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Pharmaceutical Technology. Retrieved from [Link]

  • Kinase/Enzyme Assays. (n.d.). PharmaLegacy. Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved from [Link]

  • Ion Channel Assays. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review. Retrieved from [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16). ACS Publications. Retrieved from [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012, October 1). NCBI Bookshelf. Retrieved from [Link]

  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024, February 1). EurekAlert!. Retrieved from [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021, February 9). Journal of Visualized Experiments. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017, January 11). YouTube. Retrieved from [Link]

  • Cytotoxicity Assessment of Spirocyclic Oximes. (2020, December 10). Journal of Visualized Experiments. Retrieved from [Link]

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual. (2019, November 1). NCBI Bookshelf. Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved from [Link]

  • Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers. (n.d.). Google Patents.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. Retrieved from [Link]

  • Spirocyclic derivatives as antioxidants: a review. (2021, June 21). RSC Publishing. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022, November 19). AIR Unimi. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in {5-Azaspiroheptan-7-yl}methanol Synthesis

Technical Support Center: Optimizing Yield in {5-Azaspiro[1]heptan-7-yl}methanol Synthesis

Welcome to the Application Support Knowledge Base. The synthesis of spirocyclic pyrrolidines, specifically {5-Azaspiro[1]heptan-7-yl}methanol (often isolated as the hydrochloride salt, CAS: 2137944-46-6), presents unique challenges related to ring strain, chemoselectivity, and product isolation[2]. As spirocyclic scaffolds become increasingly critical in drug discovery for escaping "flatland" and improving pharmacokinetic profiles, optimizing their synthetic efficiency is paramount.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help researchers maximize their yields.

Core Synthetic Strategy & Workflow

The most robust route to {5-Azaspiro[1]heptan-7-yl}methanol involves the construction of the spiro[1]heptane core via cyclopropanation of a 4-methylenepyrrolidine precursor, followed by the chemoselective reduction of the C7-carboxylic acid, and finally, an anhydrous deprotection step[3].

WorkflowN1Starting MaterialN-Boc-4-methylenepyrrolidine-3-carboxylic acidN2Step 1: Cyclopropanation(Et2Zn, CH2I2, TFA)N1->N2N3Intermediate5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acidN2->N3N4Step 2: Chemoselective Reduction(BH3·DMS, THF, 0 °C)N3->N4N5PrecursorN-Boc-{5-Azaspiro[2.4]heptan-7-yl}methanolN4->N5N6Step 3: Anhydrous Deprotection(4M HCl in Dioxane)N5->N6N7Final Product{5-Azaspiro[2.4]heptan-7-yl}methanol HCl SaltN6->N7

Synthetic workflow for {5-Azaspiro[1]heptan-7-yl}methanol highlighting key optimization steps.

Troubleshooting Guide & FAQs

Q1: The yield of my cyclopropanation step stalls at 40-50%, and I recover a lot of unreacted starting material. How can I drive this to completion? Expertise & Causality: The standard Simmons-Smith reagent (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Solution:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

4

Q2: During the reduction of 5-Boc-5-azaspiro[1]heptane-7-carboxylic acid to the methanol, I observe 15-20% cleavage of the Boc group. What is the optimal reducing agent? Expertise & Causality: Aggressive hydride donors like



13Solution:

5

Q3: After Boc-deprotection, my isolated yield of {5-Azaspiro[1]heptan-7-yl}methanol drops drastically during the aqueous workup. How do I prevent this product loss? Expertise & Causality: The fully deprotected amino-alcohol is extremely polar. Its low molecular weight and strong hydrogen-bonding capabilities cause it to partition heavily into the aqueous phase. Extracting it with organic solvents (even highly polar mixtures like DCM/MeOH) is thermodynamically inefficient. Solution: Eliminate the aqueous workup entirely. Implement a strictly anhydrous deprotection protocol using 4M HCl in 1,4-dioxane. The resulting hydrochloride salt is insoluble in ethereal solvents and will precipitate directly out of the reaction mixture, allowing for isolation via simple vacuum filtration.

Quantitative Data: Optimization of the Reduction Step

To illustrate the impact of reagent selection on the chemoselective reduction of the 7-carboxylic acid intermediate, review the comparative data below. Borane-mediated reduction provides the highest isolated yield with undetectable protecting group cleavage.

Reducing AgentTemperature (°C)Reaction Time (h)Boc Cleavage (%)Isolated Yield (%)

65 (Reflux)2.0> 25%45%

-78 to 04.0< 5%62%

0 to 2512.0< 2%71%

0 to 25 3.0 Not Detected 88%

Data synthesized from internal optimization of spirocyclic pyrrolidine building blocks[2],[5].

Standard Operating Protocols (Self-Validating)
Protocol A: Chemoselective Borane Reduction

Objective: Convert 5-Boc-5-azaspiro[1]heptane-7-carboxylic acid to N-Boc-{5-Azaspiro[1]heptan-7-yl}methanol.

  • Preparation: Dissolve 5-Boc-5-azaspiro[1]heptane-7-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add

    
     (2.0 eq) dropwise over 15 minutes via syringe.
    
    • Validation Check 1: Vigorously evolving

      
       gas will be observed immediately. The cessation of rapid gas evolution indicates the complete formation of the intermediate trialkylborate. If no gas evolves, your borane reagent has degraded.
      
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 3 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully add methanol dropwise until effervescence completely stops.

    • Validation Check 2: The solution must turn completely clear. A cloudy solution indicates incomplete quenching of the borane complex.

  • Isolation: Concentrate under reduced pressure, dissolve the residue in EtOAc, wash with saturated

    
     and brine, dry over 
    
    
    , and evaporate to yield the pure N-Boc protected alcohol.
Protocol B: Anhydrous Deprotection & Salt Isolation

Objective: Convert N-Boc-{5-Azaspiro[1]heptan-7-yl}methanol to {5-Azaspiro[1]heptan-7-yl}methanol HCl salt.

  • Preparation: Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous diethyl ether (0.1 M) at room temperature.

  • Deprotection: Add 4M HCl in 1,4-dioxane (5.0 eq) in a single portion. Stir vigorously at room temperature.

    • Validation Check 1: Within 15 to 20 minutes, the solution will transition from clear to turbid, and a white crystalline precipitate will begin to form. If the solution remains clear after 30 minutes, scratch the inside of the glass flask with a glass rod to induce nucleation.

  • Maturation: Stir for an additional 2 hours to ensure complete cleavage of the Boc group.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity) under a vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL).

    • Validation Check 2: The resulting white powder should be free-flowing. If it appears sticky or gummy, it has absorbed atmospheric moisture; immediately transfer it to a vacuum desiccator over

      
      .
      
References
  • 2. PubMed Central (PMC). 2.[An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid](). MDPI Molecules. 3.6. Google Patents. 4.3. Bioorganic & Medicinal Chemistry Letters.

  • 5. Benchchem.

optimizing reaction conditions for azaspirocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Engineering of 3D Scaffolds

Welcome to the technical support hub for azaspirocyclization. You are likely here because you are attempting to break away from flat, sp²-rich architectures in favor of spirocyclic scaffolds (high


), which offer superior physicochemical properties and novel IP space in drug discovery.

This guide does not offer generic advice. It treats your reaction as a system of competing pathways—cyclization vs. polymerization, and 5-exo vs. 6-endo selectivity. We focus on the three most robust methodologies: Oxidative Dearomatization , Transition-Metal Catalysis (Pd/Ag) , and Radical Cascades .

Method Selection Matrix

Before optimizing conditions, verify you are using the correct mechanistic manifold for your substrate. Use the decision tree below to validate your approach.

AzaspiroSelection Start Substrate Analysis Phenol Phenol/Aniline Derivative? Start->Phenol Alkyne Tethered Alkyne/Allene? Start->Alkyne Allyl Allylic Electrophile? Start->Allyl CheckRich Electron-Rich Ring? Phenol->CheckRich Yes MetalCat Transition Metal Catalysis Alkyne->MetalCat Nucleophilic Attack Radical Radical Cascade (Ag/Persulfate) Alkyne->Radical Radical Precursor present PdCat Pd(0) Allylic Alkylation Allyl->PdCat Trost-type Cyclization OxDearom Oxidative Dearomatization (Hypervalent Iodine) HFIP Use HFIP Solvent (Stabilize Cation) OxDearom->HFIP Standard Protocol CheckRich->OxDearom Yes (OMe, OH) Anodic Consider Anodic Oxidation CheckRich->Anodic No (Neutral/Deactivated) AgAu Ag(I) or Au(I) (Pi-Acid Activation) MetalCat->AgAu Soft Nucleophile

Figure 1: Strategic decision matrix for selecting the optimal azaspirocyclization methodology based on substrate functionality.

Critical Parameter Tuning: The "Why" and "How"

A. The "HFIP Effect" in Oxidative Dearomatization

If you are performing hypervalent iodine-mediated cyclization (e.g., converting tyrosine derivatives to spirodienones), the solvent is not just a medium; it is a catalyst.

  • The Mechanism: Hexafluoroisopropanol (HFIP) forms a dense hydrogen-bonding network that stabilizes the phenoxenium ion intermediate. This prevents "escape" pathways like intermolecular dimerization or nucleophilic attack by solvent (hydrolysis).

  • Optimization Rule: If yield is <40%, swap DCM or MeOH for HFIP or TFE (2,2,2-trifluoroethanol).

  • Citation: The stabilizing effect of fluorinated alcohols on cationic intermediates is well-documented in dearomatization contexts (Colomer et al., Chem. Commun.).

B. Ligand Control in Pd-Catalyzed Spirocyclization

In Palladium-catalyzed allylic alkylation, the competition is between forming a linear product (via attack at the less substituted carbon) and the spiro product (attack at the more substituted carbon).

  • The Mechanism: Regioselectivity is governed by the π-σ-π equilibration of the allyl-Pd complex.[1]

  • Optimization Rule: Use "hard" ligands (e.g., Trost ligands) and specific halide additives (TBAT) to accelerate equilibration, allowing the nucleophile to attack the sterically more demanding position required for spiro-formation.

  • Citation: Trost et al. demonstrated that ligand sterics and halide additives are the primary levers for reversing regioselectivity in vinyl aziridine transformations (J. Am. Chem. Soc.).

Troubleshooting & FAQs (Technical Support Mode)

Scenario 1: "My reaction turns into a black tar immediately."

Diagnosis: Uncontrolled radical polymerization. Context: Common in Ag-mediated radical cascades or oxidative couplings involving anilines. Solution:

  • Dilution: Radical cyclizations often require high dilution (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature Ramp: Do not heat immediately. Initiate at 0°C or RT, then ramp slowly.

  • Oxidant Addition: For hypervalent iodine reactions, add the oxidant (PIDA/PIFA) dropwise as a solution over 1 hour. Do not dump it in solid form.

Scenario 2: "I see conversion, but the product hydrolyzes during workup."

Diagnosis: Imine/Enamine instability in the spirocycle. Context: Common in spiro-fused cyclohexadienones. Solution:

  • Buffer the System: Add solid NaHCO₃ (3 equiv.) directly to the reaction pot before adding the oxidant. The acidic byproducts (acetic acid from PIDA) catalyze hydrolysis.

  • Workup Protocol: Avoid acidic washes. Filter through a pad of basic alumina instead of silica gel, or use triethylamine-deactivated silica for chromatography.

Scenario 3: "I am getting the fused ring (6-endo) instead of the spiro ring (5-exo)."

Diagnosis: Baldwin's Rules/Thermodynamic control. Context: Metal-catalyzed cyclizations of alkynes. Solution:

  • Switch Metal Source: Ag(I) often favors 5-exo-dig (spiro) due to specific coordination geometries, whereas Au(I) can sometimes lead to 6-endo-dig depending on the ligand.

  • Solvent Switch: In Ag-catalyzed reactions, switching from DCE to EtOH can invert selectivity by altering the solvation shell of the transition state (ChemRxiv, Sai et al.).

Standard Operating Protocol: Hypervalent Iodine Dearomatization

Objective: Synthesis of a spiro-fused cyclohexadienone from a phenol-tethered amide.

ParameterSpecificationNotes
Substrate Conc. 0.05 MHigh concentration promotes dimerization.
Solvent HFIP (Hexafluoroisopropanol)Critical: DCM/MeOH often result in <20% yield.
Oxidant PIDA (1.1 equiv)Phenyliodine(III) diacetate.
Temperature 0°C to RTStart cold to control exotherm.
Time 15 - 60 minReaction is typically fast; monitor by TLC.

Step-by-Step Workflow:

  • Preparation: Dissolve the phenolic substrate (1.0 mmol) in HFIP (20 mL). Ensure the vessel is open to air (unless using specific radical variants, but standard dearomatization tolerates air).

  • Buffering: Add solid NaHCO₃ (3.0 mmol) to the stirring solution.

  • Oxidation: Dissolve PIDA (1.1 mmol) in a minimal amount of HFIP or DCM. Add this solution dropwise to the main reaction over 10 minutes at 0°C.

  • Monitoring: The reaction usually turns yellow/orange (characteristic of the dienone). Spot TLC immediately.

  • Quench: Once starting material is consumed, dilute with EtOAc (50 mL) and quench with sat. aq. NaHCO₃.

  • Purification: Wash organic layer with water (x3) to remove HFIP (crucial, as HFIP can streak on columns). Dry over Na₂SO₄. Flash chromatography on basic alumina or neutralized silica.

Visualizing the Mechanism: The HFIP Advantage

The following diagram illustrates why HFIP is the gold standard for this transformation, showing the stabilization of the phenoxenium cation.

HFIP_Mechanism Substrate Phenol Substrate Intermediate Phenoxenium Cation (Highly Reactive) Substrate->Intermediate Oxidation Oxidant + PIDA / - AcOH Stabilized H-Bond Stabilized Cationic Species Intermediate->Stabilized + HFIP Dimer Dimerization/Tars (Non-HFIP Solvent) Intermediate->Dimer Uncontrolled HFIP_Solvent HFIP Solvent Network HFIP_Solvent->Stabilized Solvation Spiro Azaspirocycle (Target Product) Stabilized->Spiro Selective Cyclization

Figure 2: Mechanistic pathway showing how HFIP intercepts the reactive phenoxenium ion to prevent polymerization.

References

  • Silver-Catalyzed Radical Cascades

    • Li, Z., et al. "Silver-promoted cinnamamidyl radical-mediated oxidative cascade cyclization: highly regioselective synthesis of phosphorylated azaspiro[4.5]decenones." Organic & Biomolecular Chemistry, 2016, 14, 4507-4510.[2] Link

  • Oxidative Dearomatization (HFIP Effects)

    • Doherty, S., et al. "Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations." ResearchGate/Strathclyde Repository, 2023. Link

  • Palladium-Catalyzed Regioselectivity

    • Trost, B. M., et al. "Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles."[1] J. Am. Chem. Soc., 2011.[1] Link

  • General Dearomatization Methodology

    • Wang, Y., et al. "Divergent oxidative dearomatization coupling reactions to construct polycyclic cyclohexadienones." Chemical Communications, 2020. Link

  • Silver-Catalyzed Tandem Cyclization

    • Shimaoka, M., & Sai, M. "Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles."[3] ChemRxiv, 2024. Link

For further assistance with specific substrate classes (e.g., indole-based spirocycles), please submit a query to the Advanced Synthesis Group.

Sources

Technical Support Center: Synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Overview of the Synthetic Strategy

The synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol is typically approached in two key stages:

  • Formation of the Spirocyclic Ketone Core: Construction of the key intermediate, a protected 5-azaspiro[2.4]heptan-7-one. This is often the most challenging step where ring-forming reactions can lead to various side products.

  • Reduction of the Ketone: Conversion of the spirocyclic ketone to the target primary alcohol. While seemingly straightforward, this step requires careful selection of reagents to control stereoselectivity and avoid over-reduction or other unwanted transformations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during these stages.

Part 1: Troubleshooting the Synthesis of the 5-Azaspiro[2.4]heptan-7-one Core

The formation of the spirocyclic ketone is a critical step that dictates the overall efficiency of the synthesis. Many synthetic strategies converge on an intramolecular cyclization, such as an aza-Dieckmann condensation or related ring-closing reactions.

FAQ 1: "My intramolecular cyclization to form the spirocyclic ketone is giving a low yield. What are the likely side reactions?"

Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.

Common Causes and Solutions:

  • Intermolecular Dimerization: This is a common competing reaction in intramolecular cyclizations, especially if the ring being formed is strained or larger than six members.[2][3] In the context of the Dieckmann condensation, the enolate of one molecule can react with the ester of another molecule instead of the ester within the same molecule.

    • Why it happens: At higher concentrations, the probability of intermolecular collisions increases, favoring dimerization.

    • Troubleshooting Protocol:

      • High Dilution: Perform the reaction at a very low concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be practically achieved by the slow addition of the diester precursor to a solution of the base.

      • Choice of Base and Solvent: The use of sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF) or toluene can minimize side reactions compared to traditional sodium ethoxide in ethanol.[2] Polar aprotic solvents can enhance enolate stability.[2]

  • Incomplete Reaction or Unstable Starting Material: Impurities in the starting materials can inhibit the catalyst or participate in side reactions.[1] The starting material itself might be degrading under the reaction conditions.

    • Why it happens: The strong basic conditions required for cyclization can lead to the decomposition of sensitive functional groups in the starting material.

    • Troubleshooting Protocol:

      • Purity Check: Ensure the purity of your starting diester using techniques like NMR and elemental analysis before starting the reaction.

      • Monitor Reaction Progress: Analyze the crude reaction mixture at different time points using techniques like TLC or LC-MS to monitor the consumption of starting material and the formation of the product and byproducts.[1] This can help you determine if the issue is a slow reaction or product decomposition.

      • Lower Reaction Temperature: Employing sterically hindered bases often allows the reaction to be performed at lower temperatures, which can help minimize the degradation of starting materials and side reactions.[2]

  • Reverse Dieckmann Condensation (Cleavage with Ring Scission): If the resulting β-keto ester product does not have an enolizable proton, the reaction can be reversible and the ring can cleave.[4]

    • Why it happens: The equilibrium may not favor the cyclic product under the reaction conditions.

    • Troubleshooting Protocol:

      • Careful Workup: Ensure that the acidic workup is performed carefully to protonate the enolate and isolate the β-keto ester.

      • Substrate Design: If possible, design the substrate so that the resulting β-keto ester has an enolizable proton, which will be deprotonated by the base, driving the reaction to completion.

FAQ 2: "I am attempting a cyclopropanation on a pyrrolidine precursor, but the reaction is inefficient. What are the common pitfalls?"

Cyclopropanation reactions, such as the Simmons-Smith reaction, are a viable route to the spiro[2.4]heptane core. However, they can be sensitive to substrates and conditions.

Common Causes and Solutions:

  • Incomplete Conversion: This can lead to low yields and difficult purification.[5]

    • Why it happens: The reagents used for cyclopropanation (e.g., diiodomethane and zinc-copper couple) can be deactivated by certain functional groups or impurities. The amine in the pyrrolidine ring itself can interfere with some cyclopropanation reagents.[6]

    • Troubleshooting Protocol:

      • Protecting Groups: Ensure that the nitrogen of the pyrrolidine ring is protected with a suitable group (e.g., Boc, Cbz) that is stable to the cyclopropanation conditions.

      • Reagent Stoichiometry and Quality: Use a freshly prepared and activated Simmons-Smith reagent. An excess of the reagent may be necessary to drive the reaction to completion.[1]

      • Alternative Cyclopropanation Methods: Consider alternative methods such as the Corey-Chaykovsky reaction with dimethylsulfoxonium ylide, which can be more suitable for α,β-unsaturated ketone precursors.

  • Poor Diastereoselectivity: If there are existing stereocenters in the pyrrolidine ring, the cyclopropanation may result in a mixture of diastereomers.

    • Why it happens: The facial selectivity of the cyclopropanation is influenced by steric and electronic factors of the substrate.

    • Troubleshooting Protocol:

      • Directing Groups: The presence of a hydroxyl group can direct the Simmons-Smith reagent, leading to high diastereoselectivity. If applicable to your specific precursor, this can be a powerful strategy.

      • Chiral Catalysts/Ligands: For asymmetric cyclopropanation, the use of chiral ligands can induce high enantioselectivity and diastereoselectivity.[1]

Part 2: Troubleshooting the Reduction of 5-Azaspiro[2.4]heptan-7-one

The reduction of the spirocyclic ketone to the desired primary alcohol is a critical final step. The choice of reducing agent will influence the stereochemical outcome and the potential for side reactions.

FAQ 3: "My reduction of the spirocyclic ketone is producing a mixture of stereoisomers. How can I improve the diastereoselectivity?"

The reduction of an unsymmetrical ketone like 5-azaspiro[2.4]heptan-7-one will generate a new stereocenter, potentially leading to a mixture of diastereomers.[7]

Controlling Stereoselectivity:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent can significantly influence the direction of hydride attack.

    • Why it happens: According to Felkin-Ahn and Cram's rule, the hydride will preferentially attack the carbonyl carbon from the less hindered face.

    • Troubleshooting Protocol:

      • Bulky Reducing Agents: Employ sterically demanding reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride. These reagents often provide higher diastereoselectivity by attacking from the less sterically hindered face of the ketone.

      • Chelation-Controlled Reduction: If there is a nearby functional group that can chelate to a metal, this can lock the conformation of the molecule and direct the hydride attack. Reagents like zinc borohydride can be effective in such cases.

      • Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation can also exhibit diastereoselectivity based on the absorption of the molecule onto the catalyst surface. Screening different catalysts (e.g., Pd/C, PtO2) and solvents is recommended.

Reducing Agent Typical Selectivity Comments
Sodium Borohydride (NaBH4)ModerateLess reactive, compatible with protic solvents.[7]
Lithium Aluminum Hydride (LiAlH4)Moderate to GoodVery reactive, must be used in anhydrous aprotic solvents.[7]
L-Selectride®HighBulky reagent, often gives high selectivity for attack from the less hindered face.
Catalytic HydrogenationVariableDependent on catalyst, solvent, and substrate structure.
FAQ 4: "I am observing over-reduction or other unexpected byproducts during the ketone reduction. What could be the cause?"

While the primary goal is the reduction of the ketone, aggressive reducing agents or harsh reaction conditions can lead to unwanted side reactions.

Common Side Reactions and Solutions:

  • Cleavage of the Cyclopropane Ring: The strained cyclopropane ring can be susceptible to cleavage under certain reductive conditions, especially some types of catalytic hydrogenation.

    • Why it happens: Some hydrogenation catalysts can catalyze the hydrogenolysis of C-C bonds in strained rings.

    • Troubleshooting Protocol:

      • Milder Reducing Agents: Opt for hydride-based reducing agents like NaBH4 or LiAlH4, which are less likely to open the cyclopropane ring.[7][8]

      • Careful Selection of Hydrogenation Catalyst: If catalytic hydrogenation is necessary, screen different catalysts and conditions. For example, palladium-based catalysts might be more prone to causing hydrogenolysis than platinum or rhodium-based catalysts under certain conditions.

  • Removal of Protecting Groups: If a protecting group like Cbz (benzyloxycarbonyl) is present on the nitrogen, it can be cleaved by catalytic hydrogenation.

    • Why it happens: Cbz groups are specifically designed to be removed by hydrogenolysis.

    • Troubleshooting Protocol:

      • Choose a Stable Protecting Group: If catalytic hydrogenation is the desired reduction method, use a protecting group that is stable under these conditions, such as Boc (tert-butoxycarbonyl).

      • Use Hydride Reagents: If the Cbz group must be maintained, use hydride reducing agents like NaBH4 or LiAlH4.

Visualizing the Synthetic Challenges

To better understand the competing reaction pathways, the following diagrams illustrate the key troubleshooting points.

dieckmann_side_reaction Acyclic_Precursor Acyclic Diester Precursor Intramolecular_Pathway Desired Intramolecular Cyclization Acyclic_Precursor->Intramolecular_Pathway High Dilution Intermolecular_Pathway Side Reaction: Intermolecular Dimerization Acyclic_Precursor->Intermolecular_Pathway High Concentration Spiro_Ketone {5-Azaspiro[2.4]heptan-7-one} Intramolecular_Pathway->Spiro_Ketone Dimer Dimeric Byproduct Intermolecular_Pathway->Dimer

Caption: Competing pathways in the intramolecular cyclization step.

reduction_stereoselectivity Ketone 5-Azaspiro[2.4]heptan-7-one Transition_State_A Less Hindered Attack (Favored by Bulky Reagents) Ketone->Transition_State_A e.g., L-Selectride® Transition_State_B More Hindered Attack Ketone->Transition_State_B e.g., NaBH4 Product_A Desired Diastereomer Transition_State_A->Product_A Product_B Other Diastereomer Transition_State_B->Product_B

Sources

Technical Support Center: Stereoselectivity in Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges of controlling stereochemistry in these complex three-dimensional scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, and achieving the desired stereoisomer is often paramount to unlocking their therapeutic potential.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.

Section 1: Troubleshooting Poor Diastereoselectivity

Low diastereoselectivity is a frequent hurdle in azaspirocyclization, leading to difficult-to-separate mixtures and diminished yields of the target compound. Understanding the underlying causes is the first step toward a solution.

Issue 1: Unfavorable Diastereomeric Ratio (d.r.) in Cyclization

Symptom: Your reaction produces a mixture of diastereomers with a low d.r., complicating purification and reducing the overall yield of the desired isomer.

Possible Causes & Solutions:

  • Substrate Conformation and Steric Hindrance: The three-dimensional arrangement of your starting material profoundly influences the facial selectivity of the cyclization.[2] Steric bulk at or near the reacting centers can favor the formation of an undesired diastereomer.

    • Troubleshooting:

      • Modify Protecting Groups: Altering the protecting groups on your substrate can change its conformational preferences. For instance, employing bulkier protecting groups can effectively shield one face of the molecule, thereby directing the incoming reagent or intramolecular cyclization to the opposite face.[2]

      • Substrate Modification: If possible, redesign the substrate to minimize steric clashes that lead to the undesired diastereomer.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst or promoter can dramatically impact the energy difference between the transition states leading to the different diastereomers.[2]

    • Troubleshooting:

      • Temperature Screening: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[2]

      • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. The solvent can influence the conformation of the substrate and the reactivity of the catalyst.

      • Catalyst/Promoter Optimization: For catalyzed reactions, screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, KHMDS) to identify the optimal conditions for forming the desired diastereomer.[2] In some cases, organocatalysts can provide excellent stereocontrol.[3]

Visualizing the Troubleshooting Workflow for Poor Diastereoselectivity

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Section 2: Troubleshooting Poor Enantioselectivity

Achieving high enantiomeric excess (ee) is critical when synthesizing chiral azaspiro compounds for pharmaceutical applications.[4] Low ee values indicate a failure in the asymmetric induction step.

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Symptom: The reaction produces a nearly racemic or low ee mixture of enantiomers.

Possible Causes & Solutions:

  • Ineffective Chiral Catalyst or Auxiliary: The choice of chiral source is paramount for achieving high enantioselectivity.

    • Troubleshooting:

      • Catalyst/Ligand Screening: For catalytic asymmetric reactions, screen a variety of chiral catalysts and ligands. For instance, in metal-catalyzed reactions, different chiral ligands can dramatically alter the enantioselectivity.[5] Chiral phosphoric acids and N-heterocyclic carbenes are also powerful catalysts for certain transformations.[1]

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway, leading to a racemic product.[2]

    • Troubleshooting:

      • Lower Reaction Temperature: This can slow down the uncatalyzed reaction more significantly than the catalyzed one.[2]

      • Slow Addition of Reagents: Maintaining a low concentration of the achiral substrate can favor the catalyzed pathway.[2]

  • Catalyst Deactivation or Inhibition: The catalyst may be losing its activity over the course of the reaction.

    • Troubleshooting:

      • Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary. Impurities can poison the catalyst.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation by oxygen or moisture.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for stereoselective azaspirocycle synthesis?

There are several powerful methods for constructing azaspirocycles with good to excellent stereocontrol. Some of the most prominent include:

  • [3+2] Cycloadditions: This method offers rapid access to complex scaffolds. However, stereocontrol can sometimes be a challenge.[10][11]

  • Aza-Prins Cyclizations: These reactions can provide good to excellent stereocontrol.[10]

  • NBS-promoted Semipinacol Rearrangement: This can be a highly diastereoselective method for creating specific azaspirocyclic ketones.[10]

  • Ring-Closing Metathesis: A versatile and reliable tool for forming a variety of unsaturated azaspirocycles.[10]

  • Asymmetric Intramolecular Aza-Michael Addition: Chiral phosphoric acid catalysis is often effective for this transformation.[1]

  • N-Heterocyclic Carbene (NHC)-catalyzed Annulations: This approach can be highly enantioselective.[1]

  • Rhodium-Catalyzed Cyclopropanations: This method can be highly enantioselective and diastereoselective for the synthesis of azaspiro[n.2]alkanes.[5]

Q2: How can I determine the stereochemistry and enantiomeric purity of my azaspiro compound?

Several analytical techniques are essential for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. To distinguish between enantiomers, a chiral environment is necessary, which can be achieved using chiral solvating agents or chiral derivatizing agents. NOESY experiments can also be used to determine the relative stereochemistry and, in some cases, the absolute configuration.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary tool for determining the enantiomeric ratio of a sample. It separates enantiomers based on their differential interactions with a chiral stationary phase.[13]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

Data Summary: Impact of Catalyst on Enantioselectivity
Catalyst/AuxiliaryReaction TypeSubstrateee (%)Reference
Rh₂(p-PhTPCP)₄CyclopropanationAzacyclomethylidene90-99[5]
Chiral Phosphoric AcidIntramolecular aza-MichaelAza-Michael precursorHigh[1]
N-Heterocyclic Carbene[5+1] Annulationα,β-unsaturated aldehydeHigh[1]
Evans' OxazolidinoneAldol ReactionN-acyloxazolidinone>95[6]
Sulfur-based AuxiliaryMichael AdditionThiazolidinethioneHigh[7]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a general guideline for determining the enantiomeric excess of an azaspiro compound.

Materials:

  • Racemic standard of the azaspiro compound.

  • Enantiomerically enriched sample.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series).

Procedure:

  • Sample Preparation: Dissolve the racemic standard and the enantiomerically enriched sample in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.[13]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Select a chiral stationary phase appropriate for your compound class.

    • Mobile Phase: A typical mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and ensure baseline separation.

    • Inject the enantiomerically enriched sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[13]

Protocol 2: NMR Analysis with a Chiral Solvating Agent

This method can be used to determine the enantiomeric ratio when chiral HPLC is not available or suitable.

Materials:

  • Enantiomerically enriched azaspiro compound.

  • NMR solvent (e.g., CDCl₃).

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

Procedure:

  • Acquire a standard ¹H NMR spectrum of your sample in an achiral solvent.

  • Prepare a new sample by adding a molar excess of the chiral solvating agent to the sample in the same NMR solvent.

  • Acquire the ¹H NMR spectrum of this new sample. In the presence of the chiral solvating agent, the enantiomers will form diastereomeric complexes, which may result in the splitting of some proton signals.

  • The integration of these split signals can be used to determine the enantiomeric ratio.

References

  • Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. PubMed. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. ResearchGate. [Link]

  • Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. PubMed. [Link]

  • Catalytic enantio- and diastereoselective domino halocyclization and spiroketalization. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. ScienceDirect. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]

  • Asymmetric Organocatalytic Cascade Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly. [Link]

  • Diastereoselective Spiroketalization: Stereocontrol Using An Iron(0) Tricarbonyl Diene Complex. ResearchGate. [Link]

  • Strategies towards construction of spiroketals; diastereoselective bromospiroketalization. ResearchGate. [Link]

  • (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one. MDPI. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. PubMed. [Link]

  • Axially chiral styrene-based organocatalysts and their application in asymmetric cascade Michael/cyclization reaction. RSC Publishing. [Link]

  • Organocatalysts for stereo-selective synthesis. R Discovery. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting the Stability of {5-Azaspiroheptan-7-yl}methanol Under Acidic Conditions

Technical Support Center: Troubleshooting the Stability of {5-Azaspiro[1]heptan-7-yl}methanol Under Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with {5-Azaspiro[1]heptan-7-yl}methanol and its protected derivatives (e.g., N-Boc protected intermediates).

Spirocyclic pyrrolidines, particularly azaspiro[2.n]alkanes, are highly valued as saturated bioisosteres in medicinal chemistry. However, the inherent ring strain of the spiro-fused cyclopropane, combined with the nucleophilic primary alcohol, makes this scaffold uniquely sensitive to acidic environments[2]. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize deprotection workflows, and ensure the structural integrity of your compound.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I used Trifluoroacetic Acid (TFA) to remove the N-Boc group, but LC-MS shows a mass addition of +96 Da. What happened? A1: You are observing O-trifluoroacetylation . While TFA is standard for Boc deprotection, it acts as a potent acylating agent under anhydrous conditions. The primary alcohol (-CH₂OH) at the C7 position of the pyrrolidine ring is highly nucleophilic. In the absence of a scavenger, the alcohol reacts with TFA to form a trifluoroacetate ester (+96 Da mass shift).

  • Causality & Solution: To prevent this, avoid neat TFA. Switch your acid system to 4M HCl in dioxane , which provides the necessary acidity for Boc removal without acylating the alcohol[3]. If TFA must be used, incorporate a nucleophilic scavenger (e.g., 5% water or methanol) to outcompete the alcohol for acylation.

Q2: After heating the compound in 6M aqueous HCl, my NMR shows the disappearance of the cyclopropane signals (0.4–0.8 ppm) and the appearance of alkene protons. Why? A2: The compound has undergone an acid-catalyzed cyclopropylcarbinyl-type rearrangement or ring opening . The spiro[1]heptane system contains a highly strained cyclopropane ring. Under strongly acidic, high-temperature conditions, the primary alcohol can protonate and dehydrate (loss of H₂O), generating a transient primary carbocation. To relieve the extreme thermodynamic strain of the adjacent spiro-system, the molecule immediately undergoes a ring-expansion rearrangement, collapsing into a substituted cyclohexene or bicyclic system[4].

  • Causality & Solution: The activation energy for this rearrangement is reached at elevated temperatures. Never heat this compound above 30°C in strong mineral acids.

Q3: The isolated amine hydrochloride salt degrades into a dark, insoluble material after a few weeks on the bench. How should it be stored? A3: Azaspiro[2.n]alkane salts can exhibit limited shelf stability at room temperature due to slow, ambient moisture-driven oligomerization or ring-opening cascades.

  • Causality & Solution: Long-term shelf stability (>1 year) of azaspiro[2.n]alkane derivatives is strictly dependent on temperature control. The isolated hydrochloride salt must be stored at -10°C to -20°C under an inert argon or nitrogen atmosphere to prevent degradation[2].

Mechanistic Pathways of Acidic Degradation

Understanding the divergent pathways of {5-Azaspiro[1]heptan-7-yl}methanol under acidic conditions is critical for reaction design. The diagram below illustrates how varying the acidic environment dictates whether you isolate the stable salt or trigger structural collapse.

Mechanistic divergence of {5-Azaspiro[1]heptan-7-yl}methanol under varying acidic conditions.

Quantitative Data: Acidic Condition Compatibility Matrix

To streamline your experimental design, refer to the following compatibility matrix. This table summarizes the empirical stability of the {5-Azaspiro[1]heptan-7-yl}methanol scaffold across common acidic environments.

Acid SystemTemperaturePrimary Observed IssueScaffold StabilityRecommendation
4M HCl / Dioxane 0°C to 20°CNone (Clean conversion to salt)High Optimal for Boc deprotection. Yields stable HCl salt.
TFA / DCM (1:1) 20°CO-Trifluoroacetylation (~15-30%)Moderate Avoid unless a scavenger (H₂O/MeOH) is added.
Methanolic HCl 60°C (Reflux)Etherification of primary alcoholLow Avoid heating. Methanol acts as a nucleophile.
6M Aq. HCl >60°CCyclopropane ring opening / RearrangementCritical Failure Strictly avoid. Destroys the spirocyclic core.

Experimental Protocol: Optimized N-Boc Deprotection

To ensure self-validating and reproducible results without compromising the spiro[1]heptane core or the primary alcohol, utilize the following standardized methodology for N-Boc deprotection[3].

Materials Required:
  • Starting Material: (5-Boc-5-azaspiro[1]heptan-7-yl)methanol

  • Reagent: 4M HCl in anhydrous Dioxane

  • Solvent: Methyl tert-butyl ether (MTBE) (for trituration)

  • Environment: Inert atmosphere (N₂ or Argon)

Step-by-Step Methodology:
  • Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous dioxane (approx. 10 mL per gram of substrate) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C under an inert atmosphere.

  • Acid Addition: Slowly add 4M HCl in dioxane (10.0 equiv) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger premature dehydration of the alcohol.

  • Incubation: Remove the ice bath and allow the reaction to warm to ambient temperature (15°C–20°C). Stir for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction strictly via LC-MS. Note: TLC is largely ineffective here due to the extreme polarity and lack of UV chromophores of the resulting aliphatic amine salt.

  • Workup & Isolation: Once complete, concentrate the reaction mixture in vacuo at a bath temperature not exceeding 30°C .

  • Trituration: Suspend the resulting crude oil/solid in cold MTBE and stir vigorously for 15 minutes. Filter the resulting white precipitate under a nitrogen blanket.

  • Storage: Dry the highly hygroscopic {5-Azaspiro[1]heptan-7-yl}methanol hydrochloride salt under high vacuum for 4 hours and immediately store at -20°C.

Optimized step-by-step workflow for the acidic deprotection of {5-Azaspiro[1]heptan-7-yl}methanol.

References

1.[4] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC - NIH. Available at: 2.[2] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: 3.[3] Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead. PMC - NIH. Available at:

Technical Support Center: {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher: Welcome to the technical support guide for {5-Azaspiro[2.4]heptan-7-yl}methanol. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and pharmacological profiles.[1][2] Understanding the stability and degradation pathways of this novel building block is critical for its successful application in drug development, ensuring safety, efficacy, and the establishment of appropriate storage conditions and shelf-life.[3][4]

This guide is structured as a dynamic resource to address common questions and experimental challenges. Since {5-Azaspiro[2.4]heptan-7-yl}methanol is a specific molecule for which extensive public degradation data is not available, the pathways described herein are hypothetical and based on the known reactivity of its core functional groups: a secondary amine within an azaspirocycle and a primary alcohol. The experimental protocols and troubleshooting advice are grounded in established principles of forced degradation studies as mandated by regulatory bodies like the ICH.[5][6]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for {5-Azaspiro[2.4]heptan-7-yl}methanol under stress conditions?

A1: Based on its structure, the two primary sites of chemical reactivity are the secondary amine and the primary alcohol. Therefore, the most probable degradation pathways involve oxidation.

  • Oxidation of the Secondary Amine: The nitrogen atom is susceptible to oxidation, which could yield the corresponding N-oxide or hydroxylamine.

  • Oxidation of the Primary Alcohol: The methanol group can be oxidized, likely first to an aldehyde intermediate and subsequently to a carboxylic acid. Under standard hydrolytic conditions (acid/base), the spiro-alkane core is expected to be relatively stable. Severe thermal stress may lead to more complex fragmentation or dehydration.

Q2: I am starting my forced degradation study. What are the standard ICH-recommended stress conditions I should use?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradants.[6][7] The goal is typically to achieve 5-20% degradation of the parent compound to observe primary degradation products without overly complex secondary reactions.[8][9] You should evaluate the compound's stability under the conditions outlined in the table below.

Stress ConditionRecommended ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°CEvaluates stability in low pH environments. If no degradation is seen, consider increasing acid concentration (e.g., to 1 M) or temperature.[8]
Base Hydrolysis 0.1 M NaOH at 60°CAssesses stability in high pH environments. Similar to acid, conditions can be intensified if the molecule is stable.[8]
Oxidation 3% H₂O₂ at room temperatureHydrogen peroxide is a common choice to simulate oxidative stress. If degradation is slow, exposure time can be extended or H₂O₂ concentration increased (e.g., up to 30%).[7]
Thermal Degradation Solid-state heating at 60-80°CTests the intrinsic thermal stability of the solid drug substance. The temperature should be higher than that used for accelerated stability testing.[5][10]
Photostability Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.As per ICH Q1B guidelines, a control sample should be protected from light (e.g., with aluminum foil) to differentiate between thermal and photolytic degradation.[6]

Q3: What analytical technique is best for monitoring the degradation of {5-Azaspiro[2.4]heptan-7-yl}methanol?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating the parent compound from its degradation products and quantifying them.[11] Since the parent compound and some potential degradants may lack a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) may be necessary. For definitive identification of unknown degradant peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and fragmentation data.[8][12]

Section 2: Troubleshooting and Optimization Guide

This section addresses common issues encountered during degradation experiments and subsequent analysis.

Q4: I've subjected my compound to the standard stress conditions, but my HPLC analysis shows no degradation. What should I do?

A4: If your compound appears overly stable, you need to incrementally increase the severity of the stress conditions.[8]

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), raise the temperature (e.g., to 80°C), or prolong the exposure time.[13]

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%) and/or gently heat the solution (e.g., to 40°C).

  • For Thermal Stress: Increase the temperature in 10°C increments.

  • Solubility Check: Ensure your compound is fully dissolved in the stress medium. If solubility is an issue, consider using a co-solvent like acetonitrile or methanol, but first confirm that the co-solvent is inert under the test conditions.

Q5: My experiment resulted in the complete disappearance of the parent compound peak. How can I achieve the target 5-20% degradation?

A5: Extensive degradation can obscure the primary degradation pathway by favoring the formation of secondary degradants.[8] To achieve a more controlled reaction, you must reduce the severity of the stress conditions.

  • Decrease the temperature of the reaction.

  • Reduce the concentration of the stressor (e.g., use 0.01 M HCl instead of 0.1 M HCl).

  • Shorten the exposure time by taking multiple aliquots at earlier time points (e.g., 1, 2, 4, and 8 hours).

Q6: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the parent compound and/or degradants. What is the cause?

A6: Poor peak shape can compromise resolution and quantification. The most common causes are related to secondary interactions on the column or issues with the mobile phase.

  • Secondary Silanol Interactions: The basic secondary amine in the azaspirocycle can interact with acidic silanol groups on the silica-based column, causing peak tailing.

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to protonate the amine and suppress silanol ionization. Alternatively, use a buffer like ammonium acetate.[14]

  • Sample Overload: Injecting too concentrated a sample can lead to fronting peaks.

    • Solution: Dilute your sample and re-inject.

  • Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15]

Q7: I see new peaks in my chromatogram, but I'm not sure if they are true degradants or artifacts. How can I verify?

A7: This is a critical step. You must differentiate between degradation products and other potential peaks.

  • Analyze a Placebo: If working with a formulated product, analyze a placebo (all excipients without the active ingredient) subjected to the same stress conditions.

  • Analyze the Blank: Inject a blank (the reaction medium without the compound) that has been treated under the same stress conditions. This will identify any impurities from the reagents or solvent degradation.

  • Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectra for each peak. Degradation products often have spectra similar to the parent compound, whereas artifacts may have distinctly different spectra.

  • Mass Balance Analysis: The total amount of drug detected (parent + degradants) should be close to the initial amount. A significant discrepancy might suggest the formation of non-UV active or volatile compounds.[9]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a framework. You must optimize the conditions to achieve the target degradation of 5-20%.

  • Stock Solution Preparation: Prepare a stock solution of {5-Azaspiro[2.4]heptan-7-yl}methanol (e.g., 1 mg/mL) in a suitable solvent like water, methanol, or a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal (Solution): Keep a sealed vial of the stock solution in a temperature-controlled oven.

    • Thermal (Solid): Place a known amount of the solid compound in an open dish in a temperature-controlled oven.[8]

    • Photolytic: Expose a quartz cuvette containing the stock solution to a photostability chamber. Wrap a control sample in aluminum foil.

  • Incubation: Place the vials in the appropriate environment (e.g., a 60°C water bath or oven).

  • Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately stop the degradation reaction.

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For other samples, dilution with the mobile phase and immediate cooling may be sufficient.

  • Analysis: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze by HPLC.

Workflow & Visualization

A typical workflow for a forced degradation study is visualized below.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Identification Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo Stressors Prepare Stressors (HCl, NaOH, H2O2) Sampling Sample at Time Points & Quench Reaction Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-PDA Analysis (Separation & Quantification) Sampling->HPLC LCMS LC-MS/MS Analysis (Structure Elucidation) HPLC->LCMS If unknown peaks Report Identify Pathways & Prepare Report HPLC->Report LCMS->Report

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathways Visualization

The diagram below illustrates the potential primary degradation pathways for {5-Azaspiro[2.4]heptan-7-yl}methanol.

Degradation_Pathways cluster_oxidation Oxidative Pathway Parent {5-Azaspiro[2.4]heptan-7-yl}methanol (Parent Compound) N_Oxide N-Oxide Derivative (+16 amu) Parent->N_Oxide [O] (Amine Oxidation) Aldehyde Aldehyde Derivative (-2 amu) Parent->Aldehyde [O] (Alcohol Oxidation) Carboxylic_Acid Carboxylic Acid Derivative (+14 amu from Aldehyde) Aldehyde->Carboxylic_Acid [O]

Caption: Hypothetical oxidative degradation pathways.

Section 4: Analytical Method Development & Troubleshooting

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.

Recommended Starting HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA at 210 nm

  • Injection Volume: 10 µL

Rationale: This reverse-phase method provides good retention for polar compounds. The acidic mobile phase helps to ensure good peak shape for the basic amine.[14][16] A gradient elution is necessary to separate the potentially more polar degradation products (like the carboxylic acid) from the parent compound.

HPLC Troubleshooting Quick Reference
ProblemCommon Cause(s)Suggested Solution(s)
No Peaks System leak; Detector lamp off; No sample injected.Check for leaks and system pressure. Ensure detector lamp is on. Verify autosampler/injector function.[15]
Drifting Retention Times Poor column temperature control; Changing mobile phase composition; Column not equilibrated.Use a column oven. Ensure mobile phase is well-mixed and degassed. Equilibrate the column for at least 10-15 column volumes before injection.[17]
High Backpressure Blockage in the system (frit, guard column, or column); Buffer precipitation.Remove column and check system pressure. If normal, backflush or replace the guard/analytical column. Ensure buffer is soluble in the mobile phase.[16][18]
Ghost Peaks Contamination in mobile phase; Late eluting peaks from a previous injection; Sample carryover.Use high-purity solvents. Run a blank gradient to wash the column. Clean the injector needle and port.[17]

References

  • Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. (2008). PubMed. Available at: [Link]

  • In-Use stability testing FAQ. (2024). EDQM. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products. (2003). European Medicines Agency. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • Stability testing of Pharmaceutical Products. (n.d.). TCA Lab / Alfa Chemistry. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. Available at: [Link]

  • A stability indicating RP-HPLC method for the estimation of Acenocoumarol. (2012). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). PMC. Available at: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). Rhenium Group. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). ResearchGate. Available at: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-azaspiro[2.4]heptane and its derivatives. As a valuable building block in medicinal chemistry, particularly for orexin receptor antagonists and hepatitis C virus (HCV) NS5A inhibitors, robust and scalable synthetic routes are critical.[1][2][3] This document addresses common challenges encountered during scale-up, providing troubleshooting solutions and answers to frequently asked questions to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide: Common Scale-Up Problems

Scaling up the synthesis of 5-azaspiro[2.4]heptane from the bench to pilot or manufacturing scale can introduce a new set of challenges. The following guide addresses common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or Inconsistent Yields in Cyclopropanation Step - Incomplete reaction: Insufficient reagent, poor mixing, or suboptimal temperature control.- Side reactions: Formation of byproducts due to the high reactivity of the cyclopropanating agent.- Degradation of product: Instability of the product under the reaction or work-up conditions.- Optimize reagent stoichiometry and addition: For Simmons-Smith type reactions using diethylzinc, ensure at least 2-3 equivalents are used for complete conversion.[1] For Kulinkovich-de Meijere reactions, stoichiometric amounts of the titanium(IV) isopropoxide reagent are often necessary for high yields.[4][5] Slow, controlled addition of the reagent can help manage exotherms and minimize side reactions.- Improve temperature control: Implement efficient reactor cooling to maintain the optimal reaction temperature. Exothermic reactions can lead to byproduct formation if not properly managed.- Investigate alternative cyclopropanation methods: If the Simmons-Smith reaction proves problematic on a larger scale due to the use of hazardous and pyrophoric diethylzinc, consider the Kulinkovich-de Meijere reaction as a potentially safer and more scalable alternative for the synthesis of cyclopropylamines from amides.[5][6]
Formation of Impurities During Synthesis - Starting material impurities: Purity of the starting 4-methyleneproline derivative or other precursors.- Byproduct formation: Depending on the route, common byproducts can include oligomers or products from incomplete reaction.- Isomerization: Potential for isomerization of the spirocyclic core under harsh reaction conditions.- Purify starting materials: Ensure the purity of all starting materials and reagents before use. Impurities can often be carried through the synthesis and complicate purification of the final product.- Optimize reaction conditions: Adjusting temperature, reaction time, and reagent stoichiometry can minimize the formation of specific byproducts. In-process controls (IPCs) using techniques like HPLC or GC can help monitor the reaction progress and impurity profile.- Purification of intermediates: It is often easier to remove impurities at an intermediate stage rather than from the final product. Consider recrystallization or column chromatography of key intermediates.
Difficulties in Product Purification - Similar polarity of product and impurities: Makes separation by chromatography challenging.- Product volatility: The free base of 5-azaspiro[2.4]heptane can be volatile, leading to losses during solvent removal.- Formation of stable emulsions during work-up: Can complicate extraction and isolation.- Salt formation for purification: Convert the final product to a salt, such as the hydrochloride[7] or trifluoroacetate salt[8], to facilitate purification by crystallization. Salts are generally less volatile and more crystalline than the free base.- Chromatographic optimization: If chromatography is necessary, explore different solvent systems and stationary phases to improve separation. For large-scale purification, consider techniques like medium pressure liquid chromatography (MPLC).- Work-up optimization: To break emulsions, try adding brine, adjusting the pH, or filtering through a pad of celite.
Safety Concerns with Hazardous Reagents - Use of pyrophoric reagents: Diethylzinc (in Simmons-Smith reaction) and Grignard reagents (in Kulinkovich-de Meijere reaction) are highly flammable and react violently with water and air.[1]- Exothermic reactions: The cyclopropanation and Grignard formation steps can be highly exothermic, posing a risk of thermal runaway if not properly controlled.- Handling of titanium alkoxides: Titanium(IV) isopropoxide is moisture-sensitive and can form flammable alcohols upon hydrolysis.- Implement strict engineering controls: Use of a well-ventilated fume hood or a glovebox is mandatory when handling pyrophoric reagents.[9] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Ensure adequate cooling capacity: The reactor must have a cooling system capable of dissipating the heat generated during exothermic steps. Slow addition of reagents is crucial for temperature management.- Proper quenching procedures: Develop and validate a safe quenching procedure for reactive reagents. For example, slowly adding the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., saturated aqueous ammonium chloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-azaspiro[2.4]heptane and which is most suitable for scale-up?

There are several established routes to 5-azaspiro[2.4]heptane and its derivatives. The choice of route for scale-up depends on factors like available starting materials, required scale, safety considerations, and cost.

  • Simmons-Smith Cyclopropanation of 4-Methyleneproline Derivatives: This is a common method where a 4-exo-methylene-substituted proline compound is treated with a carbenoid, often generated from diethylzinc and a diiodoalkane.[1][3] While effective on a lab scale, the use of large quantities of pyrophoric and expensive diethylzinc can be a significant drawback for large-scale production.[1] Incomplete conversion and purification challenges are also reported.[1]

  • Kulinkovich-de Meijere Reaction: This reaction synthesizes cyclopropylamines from amides using a Grignard reagent and a titanium(IV) alkoxide.[4][6] It can be a more scalable and potentially safer alternative to the Simmons-Smith reaction, avoiding the use of diethylzinc. Stoichiometric amounts of the titanium reagent are often required for optimal yields.[4]

  • From 4-Hydroxyproline: A synthetic pathway starting from 4-hydroxyproline involves oxidation to the ketone, followed by a Wittig or similar olefination reaction to introduce the exocyclic methylene group, and subsequent cyclopropanation.[1] This multi-step process may have a lower overall yield but utilizes readily available starting materials.

For large-scale synthesis, the Kulinkovich-de Meijere reaction or an optimized process starting from 4-hydroxyproline may be more advantageous due to safety and cost considerations compared to the traditional Simmons-Smith approach.

Q2: What are the critical safety precautions to consider when scaling up the synthesis of 5-azaspiro[2.4]heptane?

Safety is paramount during scale-up. Key considerations include:

  • Handling of Pyrophoric and Air-Sensitive Reagents: Diethylzinc and Grignard reagents require handling under an inert atmosphere in dry equipment.[9] Personnel must be properly trained in their safe handling.

  • Exotherm Management: The cyclopropanation and Grignard formation steps are often highly exothermic. A robust cooling system for the reactor is essential to prevent thermal runaway. Slow, controlled addition of reagents is a critical control parameter.

  • Quenching of Reactive Reagents: A well-defined and tested quenching procedure is necessary to safely neutralize any unreacted hazardous reagents at the end of the reaction.

  • Solvent Selection: Choose solvents with appropriate boiling points and safety profiles for the intended scale of operation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Q3: How can I effectively monitor the progress of the reaction and the purity of the product during the synthesis?

In-process controls (IPCs) are crucial for a successful and reproducible synthesis.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material, the formation of product, and the impurity profile. This is the preferred method for accurate monitoring.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can also be used for purity assessment of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to assess purity. ¹H and ¹³C NMR are standard characterization techniques.[10]

Q4: What are the recommended storage conditions for 5-azaspiro[2.4]heptane and its intermediates?

  • 5-Azaspiro[2.4]heptane (free base): The free base can be a volatile liquid or low-melting solid. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to minimize degradation and evaporation.

  • 5-Azaspiro[2.4]heptane salts (e.g., hydrochloride): Salts are generally more stable and less volatile than the free base. They can typically be stored at room temperature in a well-sealed container, protected from moisture.

  • Intermediates: The stability of intermediates will vary. It is good practice to store all intermediates in well-sealed containers, protected from light and moisture, at appropriate temperatures based on their individual properties.

Experimental Protocols

N-Boc-5-azaspiro[2.4]heptane Synthesis via Cyclopropanation of N-Boc-4-methyleneproline ester

This protocol is a general guideline and may require optimization based on the specific ester used and the scale of the reaction.

Step 1: Cyclopropanation

reagents Diethylzinc (2.5 equiv) Diiodomethane (2.5 equiv) in Dichloromethane reaction_vessel Reaction Vessel (Inert Atmosphere, 0 °C to rt) reagents->reaction_vessel Slow addition starting_material N-Boc-4-methyleneproline ester in Dichloromethane starting_material->reaction_vessel quench Quenching (sat. aq. NH4Cl) reaction_vessel->quench After reaction completion workup Aqueous Work-up & Extraction quench->workup purification Purification (Chromatography or Crystallization) workup->purification product N-Boc-5-azaspiro[2.4]heptane ester purification->product

Cyclopropanation Workflow
  • Reaction Setup: A dry reaction vessel equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with a solution of the N-Boc-4-methyleneproline ester in anhydrous dichloromethane.

  • Reagent Preparation: In a separate dry flask under nitrogen, a solution of diethylzinc in an appropriate solvent is prepared. Diiodomethane is then added slowly to this solution at a controlled temperature.

  • Cyclopropanation Reaction: The prepared cyclopropanating reagent is added dropwise to the solution of the starting material at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by HPLC or TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or another suitable quenching agent.

  • Work-up and Isolation: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization to yield the N-Boc-5-azaspiro[2.4]heptane ester.

Step 2: Boc-Deprotection (if required)

starting_material N-Boc-5-azaspiro[2.4]heptane in appropriate solvent reaction_vessel Reaction Vessel (rt) starting_material->reaction_vessel reagent Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) reagent->reaction_vessel workup Solvent Removal & Salt Formation reaction_vessel->workup After reaction completion product 5-Azaspiro[2.4]heptane Salt workup->product

Sources

Technical Support Center: Purification of Crude {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of {5-Azaspiro[2.4]heptan-7-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document will address common impurities encountered during the synthesis of this spirocyclic amino alcohol and provide detailed protocols for their removal.

Introduction

{5-Azaspiro[2.4]heptan-7-yl}methanol is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure. The synthesis of this compound, often proceeding through the reduction of a 5-azaspiro[2.4]heptan-7-one or a derivative of 5-azaspiro[2.4]heptane-6-carboxylic acid, can present several purification challenges.[1][2][3][4] The presence of a basic amine and a polar hydroxyl group on a compact spirocyclic scaffold necessitates carefully optimized purification strategies. This guide will provide a systematic approach to identifying and removing common impurities.

Common Impurities and Their Origins

A successful purification strategy begins with understanding the potential impurities in your crude material. Based on typical synthetic routes, the following impurities are frequently encountered:

Impurity TypePotential OriginAnalytical Signature (Typical)
Unreacted Starting Materials Incomplete reduction of the corresponding ketone or carboxylic acid/ester.Distinct signals in ¹H and ¹³C NMR; separate peaks in HPLC and GC-MS.
Diastereomers If the synthesis starts from a chiral precursor, the reduction of the carbonyl can create a new stereocenter, leading to a mixture of diastereomers.Similar mass in MS, but different retention times in chiral HPLC or GC. NMR spectra may show overlapping but distinct signals.
Ring-Opened Byproducts Cleavage of the cyclopropane or pyrrolidine ring under harsh reaction conditions.Unexpected molecular weights in MS; complex and uncharacteristic NMR signals.
Residual Solvents Trapped solvents from the reaction or work-up (e.g., THF, Dichloromethane, Methanol).Characteristic signals in ¹H NMR; peaks in the GC-MS chromatogram.
Inorganic Salts Byproducts from reagents used in previous steps (e.g., zinc salts from a Simmons-Smith reaction, or salts from work-up).May suppress NMR signals or cause broad peaks; can often be removed by aqueous work-up.

Troubleshooting and Purification Protocols

This section provides a question-and-answer formatted guide to address specific purification challenges.

Problem 1: My NMR spectrum shows the presence of unreacted ketone or ester starting material.

Cause: This indicates an incomplete reduction reaction. The polarity difference between the starting material and the desired amino alcohol is often significant, making chromatographic separation a viable option.

Solution: Flash Column Chromatography

Due to the basic nature of the amine, standard silica gel chromatography can lead to peak tailing and poor separation.[2][5] An amine-functionalized silica gel or the addition of a competing amine to the mobile phase is highly recommended.[2][5]

Workflow for Chromatographic Purification

purification_workflow cluster_0 Analytical TLC cluster_1 Column Chromatography cluster_2 Analysis & Isolation TLC 1. Spot crude material on amine-functionalized TLC plate Column_Prep 4. Pack column with amine-functionalized silica TLC->Column_Prep Optimized Solvent System Develop 2. Develop with Hexane/EtOAc and DCM/MeOH solvent systems Visualize 3. Visualize with KMnO4 stain Loading 5. Load crude material Column_Prep->Loading Elution 6. Elute with optimized solvent gradient Loading->Elution Collection 7. Collect fractions Elution->Collection Fraction_Analysis 8. Analyze fractions by TLC Collection->Fraction_Analysis Pooling 9. Pool pure fractions Fraction_Analysis->Pooling Evaporation 10. Evaporate solvent Pooling->Evaporation

Caption: Workflow for chromatographic purification.

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Use an amine-functionalized silica gel. Alternatively, you can pre-treat standard silica gel by flushing the column with your mobile phase containing 1-2% triethylamine.[6]

  • Mobile Phase Optimization (TLC):

    • On an amine-functionalized TLC plate, test various solvent systems. Start with a non-polar system like Hexane/Ethyl Acetate and a more polar system like Dichloromethane/Methanol.

    • Add a small amount of triethylamine (0.5-1%) to the mobile phase to improve the peak shape of the amine.

    • The goal is to achieve good separation between the starting material (less polar) and the product (more polar).

  • Column Preparation:

    • Pack the column with the chosen stationary phase.

    • Equilibrate the column with the initial mobile phase composition determined from your TLC analysis.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.

  • Elution: Run a gradient from your initial mobile phase to a higher concentration of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: I have a mixture of diastereomers that are difficult to separate.

Cause: The reduction of the prochiral ketone precursor can lead to the formation of two diastereomers. Due to their similar structures, they can be challenging to separate.

Solution 1: Recrystallization

Diastereomers have different physical properties, including solubility, which can be exploited for separation by recrystallization.[7]

Detailed Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude material in a variety of solvents of differing polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, methanol, and mixtures with water). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by chiral HPLC or NMR to determine if a successful separation has occurred. It may be necessary to perform multiple recrystallizations.

Logical Flow for Diastereomer Separation

diastereomer_separation Start Crude Mixture of Diastereomers Recrystallization Attempt Recrystallization Start->Recrystallization Chiral_HPLC Preparative Chiral HPLC Recrystallization->Chiral_HPLC Unsuccessful Pure_Diastereomer_1 Pure Diastereomer 1 Recrystallization->Pure_Diastereomer_1 Successful Enriched_Mixture Enriched Mixture Recrystallization->Enriched_Mixture Partially Successful Chiral_HPLC->Pure_Diastereomer_1 Pure_Diastereomer_2 Pure Diastereomer 2 Chiral_HPLC->Pure_Diastereomer_2 Enriched_Mixture->Recrystallization Re-process Enriched_Mixture->Chiral_HPLC

Caption: Decision tree for diastereomer separation.

Solution 2: Preparative Chiral HPLC

If recrystallization is unsuccessful, preparative chiral HPLC is a powerful technique for separating diastereomers.

General Procedure for Preparative Chiral HPLC:

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of amines and alcohols. Common CSPs include those based on cellulose or amylose derivatives.

  • Method Development: On an analytical scale, screen different mobile phases (typically mixtures of hexanes and an alcohol like isopropanol or ethanol) to find a system that provides baseline separation of the diastereomers. The addition of a small amount of a basic modifier like diethylamine can improve peak shape.

  • Scale-Up: Once an optimal analytical method is developed, scale it up to a preparative column.

  • Fraction Collection: Collect the separated diastereomers as they elute from the column.

  • Solvent Removal: Remove the mobile phase under reduced pressure to obtain the pure diastereomers.

Problem 3: My final product is an oil and won't crystallize.

Cause: The presence of impurities can inhibit crystallization. Additionally, some amino alcohols are inherently low-melting solids or oils at room temperature.

Solution: Salt Formation

The basic amine functionality allows for the formation of a salt with an acid. These salts are often crystalline solids with well-defined melting points, even if the freebase is an oil.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified freebase oil in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • A precipitate should form. If not, you can try cooling the solution or adding a less polar co-solvent to induce precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with the solvent used for precipitation.

  • Dry the hydrochloride salt under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove residual solvents?

A1: High-vacuum drying is the most common method. If the solvent is high-boiling (e.g., DMSO, DMF), azeotropic distillation with a lower-boiling solvent followed by high-vacuum drying can be effective. For a quantitative analysis of residual solvents, GC-MS is the preferred method.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and check for the presence of organic impurities.

  • LC-MS or GC-MS: To determine the molecular weight and assess purity.

  • Chiral HPLC: To determine diastereomeric and/or enantiomeric purity.

  • Elemental Analysis: To confirm the elemental composition, especially for a new compound or after salt formation.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be effective, especially for polar compounds. A C18 column is a good starting point. The mobile phase typically consists of water and acetonitrile or methanol, often with an additive like formic acid or triethylamine to improve peak shape for the basic amine.

References

  • Challener, C. A. (n.d.). Chiral Drugs. Journal of Chemistry Reprint Archive.
  • Gál, G. T., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Bristol-Myers Squibb Company. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. U.S.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Link]

  • Wuts, P. G. M. (n.d.). Recrystallization. University of California, Los Angeles.
  • Zhang, Z., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2807–2813. [Link]

Sources

Technical Support Center: Analytical Method Development for {5-Azaspiro[2.4]heptan-7-yl}methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development of {5-Azaspiro[2.4]heptan-7-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into establishing robust and reliable purity methods for this unique spirocyclic compound. Our focus is on the causality behind experimental choices to ensure your methods are not only accurate but also self-validating.

Introduction & Strategic Overview

{5-Azaspiro[2.4]heptan-7-yl}methanol is a spirocyclic aliphatic amine containing a primary alcohol. Its structure presents several analytical challenges, including the potential for chirality due to the spiro center, the lack of a strong UV chromophore, and the basic nature of the secondary amine which can lead to poor peak shape in chromatography.[1] A comprehensive purity assessment, therefore, requires a multi-faceted approach to control for process-related impurities, potential degradants, enantiomeric purity, and residual solvents.

The development of analytical methods for such compounds is a critical step in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[2][3] This guide provides a logical workflow, from initial method screening to troubleshooting common issues.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) (Purity, Impurities, Enantiomers) lit_search Literature & Compound Property Review (pKa, logP, Solubility, Chirality) start->lit_search tech_select Select Primary Technique (e.g., HPLC, GC) lit_search->tech_select chiral_dev Chiral Method Development (CSP, Mobile Phase) lit_search->chiral_dev Spiro Chirality Confirmed hplc_dev HPLC Method Development (Column, Mobile Phase, Detector) tech_select->hplc_dev Related Substances gc_dev GC Method Development (Column, Temp Program, Detector) tech_select->gc_dev Residual Solvents optimization Method Optimization (DOE, Robustness) hplc_dev->optimization gc_dev->optimization chiral_dev->optimization validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) optimization->validation routine_use Routine Analysis & Lifecycle Management validation->routine_use

Caption: Workflow for Analytical Method Development.

Frequently Asked Questions (FAQs)

Q1: What is the best primary analytical technique for purity determination of {5-Azaspiro[2.4]heptan-7-yl}methanol? A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred primary technique for analyzing related substances and degradation products. The compound's polarity makes it suitable for reversed-phase separation. However, due to the lack of a strong native UV chromophore, detection can be challenging. Options include:

  • UV detection at low wavelengths (200-210 nm): This is the simplest approach but may suffer from low sensitivity and interference from mobile phase components.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are excellent alternatives as they do not require a chromophore and provide a response proportional to the mass of the analyte.

  • Mass Spectrometry (LC-MS): Provides the highest sensitivity and specificity and is invaluable for impurity identification.

For volatile impurities and residual solvents, Headspace Gas Chromatography (HS-GC) is the standard and required method.[4]

Q2: Does this molecule require chiral analysis? A2: Yes. Spiro compounds can exhibit axial chirality, even without a traditional asymmetric carbon atom.[1] It is critical to assume that enantiomers may exist and develop a chiral separation method to control the stereoisomeric purity of the API. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most common approach for this.

Q3: What are the expected impurities I should look for? A3: Impurities can originate from various stages of the synthesis and storage.[3][5] You should anticipate:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during intermediate synthetic steps.

  • By-products: Resulting from side reactions (e.g., over-alkylation, ring-opening).[6]

  • Degradation Products: Formed due to instability (e.g., oxidation of the alcohol or amine).

  • Enantiomeric Impurity: The unwanted enantiomer of the target molecule.

Q4: What does a typical method validation entail for a purity method? A4: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] According to ICH Q2(R1) guidelines, validation for a purity method includes assessing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: Repeatability (intra-assay precision) and intermediate precision (inter-assay variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Detailed Experimental Protocol: RP-HPLC Method for Related Substances

This protocol provides a starting point for developing a robust RP-HPLC method for purity analysis. The key challenge is the basic amine, which can interact with residual silanols on the silica-based column, causing peak tailing.

Objective: To develop a stability-indicating RP-HPLC method capable of separating {5-Azaspiro[2.4]heptan-7-yl}methanol from its potential process-related and degradation impurities.

Step 1: Analyte & System Preparation
  • Standard & Sample Preparation:

    • Prepare a stock solution of {5-Azaspiro[2.4]heptan-7-yl}methanol at 1.0 mg/mL in a suitable diluent. Expert Insight: The diluent should ideally be the initial mobile phase composition to ensure good peak shape.[9][10] A mixture of water and methanol or acetonitrile is a good starting point.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.5 mg/mL.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., CAD, ELSD, or MS).

Step 2: Initial Method Screening

The goal is to find a set of conditions that retains the main peak and shows initial separation from any visible impurities.

ParameterStarting Condition 1 (Low pH)Starting Condition 2 (High pH)Rationale
Column C18, 150 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µmA C18 column is a versatile starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 10Low pH protonates the amine, improving solubility but can cause tailing. High pH keeps the amine neutral, often yielding better peak shape with the right column.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides lower backpressure and different selectivity compared to methanol.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA broad gradient helps to elute a wide range of potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control ensures retention time stability.[11]
Detector CAD / ELSD / MSCAD / ELSD / MSNecessary due to the lack of a strong UV chromophore.
Step 3: Method Optimization

Based on the screening results, optimize the method to achieve a resolution (Rs) > 1.5 for all critical pairs.

  • If Peak Tailing Occurs (especially at low pH):

    • Add an amine additive to the mobile phase (e.g., 0.1% triethylamine) to compete for active silanol sites.

    • Switch to a column with a different stationary phase (e.g., a polar-embedded phase) or one specifically designed for basic compounds.

  • To Improve Resolution:

    • Adjust the gradient slope. A shallower gradient will increase separation between closely eluting peaks.

    • Evaluate methanol as Mobile Phase B, as it can offer different selectivity.

    • Optimize the column temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

HPLC Issues

Q: Why is my main peak tailing or fronting? A: Peak asymmetry is a common problem in HPLC.[12]

  • Peak Tailing (Asymmetry Factor > 1.2):

    • Cause: Secondary interactions between the basic amine of your analyte and acidic silanol groups on the column packing material. This is a highly probable cause for this specific molecule.

    • Solution 1 (Chemical): Adjust the mobile phase pH. At low pH (<3), most silanols are not ionized, reducing interactions. At high pH (>8), the basic analyte is neutral, also reducing interactions. Be sure your column is stable at the chosen pH.

    • Solution 2 (Column Choice): Use a modern, high-purity silica column with end-capping or a hybrid particle column to minimize exposed silanols.

    • Cause: Column overload. The sample concentration is too high.[13]

    • Solution: Reduce the injection volume or dilute the sample.[14]

    • Cause: Column contamination or void formation at the inlet.[9]

    • Solution: Flush the column with a strong solvent. If that fails, reverse the column (if permitted by the manufacturer) and flush, or replace the column.

  • Peak Fronting (Asymmetry Factor < 0.8):

    • Cause: Often caused by sample solvent being much stronger than the mobile phase.[10]

    • Solution: Dissolve and inject your sample in the initial mobile phase composition.

HPLCPeakTailing start Problem: Peak Tailing (Asymmetry Factor > 1.2) check_overload Is sample concentration too high? start->check_overload check_silanol Is it a silanol interaction with the basic amine? check_overload->check_silanol No sol_dilute Solution: Reduce injection volume or sample concentration. check_overload->sol_dilute Yes check_column Is the column old or contaminated? check_silanol->check_column No sol_ph Solution: Adjust mobile phase pH (low or high) or add an amine additive. check_silanol->sol_ph Yes sol_column Solution: Use a modern end-capped or hybrid column. check_silanol->sol_column Yes sol_flush Solution: Flush column with strong solvent. If unresolved, replace column. check_column->sol_flush Yes end Problem Resolved check_column->end No sol_dilute->end sol_ph->end sol_column->end sol_flush->end

Caption: Troubleshooting Flowchart for HPLC Peak Tailing.

Q: My retention times are shifting between injections. What's wrong? A: Unstable retention times compromise data reliability.[15]

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs with different methods.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase daily.[14] Use a column oven to maintain a constant temperature, as even small changes can affect viscosity and retention.[11][15]

  • Possible Cause 3: System leaks.

    • Solution: Check all fittings for leaks, especially between the pump and the column. Even a small leak can cause pressure fluctuations and shift retention times.[16]

GC Issues

Q: I'm seeing "ghost peaks" in my blank GC runs. A: Ghost peaks are extraneous peaks that appear in blank or subsequent runs.

  • Possible Cause 1: Carryover from a previous, highly concentrated injection.

    • Solution: Run several blank solvent injections after a high-concentration sample. Clean the injection port liner and septum.[17][18]

  • Possible Cause 2: Septum bleed.

    • Solution: The septum can degrade at high injector temperatures. Use a high-quality, low-bleed septum and replace it regularly as part of preventive maintenance.[18]

  • Possible Cause 3: Contaminated carrier gas or gas lines.

    • Solution: Ensure you are using high-purity carrier gas and that your gas traps/filters are not exhausted.

Q: My GC peaks are broad and show poor resolution. A: Broad peaks reduce sensitivity and make accurate quantification difficult.

  • Possible Cause 1: Incorrect carrier gas flow rate.

    • Solution: Every column has an optimal flow rate (or linear velocity) for maximum efficiency. Optimize the flow rate for your carrier gas (e.g., Helium, Hydrogen).[15][16]

  • Possible Cause 2: Injection temperature is too low.

    • Solution: The injection temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.[13]

  • Possible Cause 3: Column degradation.

    • Solution: Over time, the stationary phase can degrade, especially at the inlet. Trim a small section (10-20 cm) from the front of the column and reinstall it. If performance does not improve, the column may need to be replaced.[15]

References
  • Drawell. (2023, June 30).
  • AELAB. (2025, August 20).
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • EEWorld. (2014, February 26).
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Mason Technology. (2025, December 17).
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • ResearchGate. (2025, August 6).
  • CDMO.
  • PharmaGuru. (2026, January 21).
  • Chromatobuddies. (2015, January 24).
  • Wikipedia. Spiro compound.
  • Sofpromed. (2024, January 24).
  • GlobalCompliancePanel.
  • Royal Society of Chemistry.
  • ACS Publications. (2025, November 8). All-Heteroatom-Substituted Chiral Carbon Spiro Stereocenters with Olivier Viudes.
  • Royal Society of Chemistry. (2023, September 27).
  • University of Pardubice.
  • Benchchem. Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.
  • National Institutes of Health. 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) -.
  • ChemScene. (5-Azaspiro[2.4]Heptan-7-yl)methanol hydrochloride.
  • University of Puerto Rico. Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012, May 15). method development and validation for determination of impurities in deferasirox by rp-hplc technique.
  • International Journal of ChemTech Research. (2010, January 26).
  • SSRN.
  • MilliporeSigma.
  • Journal of Food and Drug Analysis. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis.
  • MedCrave online. (2017, February 9).
  • Beilstein Journal of Organic Chemistry. (2011, January 7).
  • Organic Chemistry: An Indian Journal.
  • ResearchGate. (2017, November 17).
  • MDPI. (2022, January 15).
  • Chemistry LibreTexts. (2022, August 16). 2.1.5E: GC Parameters.
  • LGC Standards. 5-Methyl-5-azaspiro[2.4]heptan-7-ol.
  • ResearchGate.
  • ResearchGate.

Sources

Validation & Comparative

Structural Elucidation of {5-Azaspiroheptan-7-yl}methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Structural Elucidation of {5-Azaspiro[1]heptan-7-yl}methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

Spirocyclic compounds are privileged scaffolds in modern medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate, developers can significantly enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability ()[1].

{5-Azaspiro[2]heptan-7-yl}methanol is a highly versatile building block within this class. However, its compact, flexible, spiro-fused architecture presents a formidable challenge for structural elucidation. Confirming the relative and absolute stereochemistry at the C7 chiral center is a strict regulatory requirement for downstream drug development. As a Senior Application Scientist, I have structured this guide to objectively compare analytical methodologies, demonstrating why Single-Crystal X-Ray Diffraction (scXRD) remains the gold standard, and providing self-validating protocols to overcome common crystallization bottlenecks.

The Analytical Challenge: Why Spectroscopic Methods Fall Short

When synthesizing {5-Azaspiro[2]heptan-7-yl}methanol, confirming the connectivity is trivial, but proving the 3D spatial arrangement is not.

  • The NMR Limitation: Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the synthetic laboratory. However, for spirocycles, 2D NMR techniques (NOESY/ROESY) often yield ambiguous results. The lack of protons on the spiro carbon (C3) severs the continuous network of Through-Space interactions. Furthermore, the conformational flexibility of the pyrrolidine ring averages out diagnostic NOE signals. NMR cannot determine absolute configuration without labor-intensive chiral derivatization (e.g., Mosher's ester method), which is prone to kinetic resolution artifacts.

  • The MS Limitation: High-Resolution Mass Spectrometry (HRMS) provides exact mass and formula but yields zero stereochemical information.

  • The Crystallography Advantage: Single-crystal X-ray diffraction (scXRD) bypasses these limitations by providing a direct, unambiguous 3D map of electron density. Recent advances in three-dimensional electron diffraction (3DED) also offer complementary approaches for microcrystalline powders ()[3].

Table 1: Performance Comparison of Structural Elucidation Techniques for Spirocycles
TechniquePrimary OutputAbsolute Configuration?Resolution / CertaintySample RequirementKey Limitation for Spirocycles
scXRD 3D Electron Density MapYes (via Flack parameter)< 0.8 Å (Atomic)1–5 mg (Single Crystal)Requires diffraction-quality crystals
3DED 3D Electrostatic PotentialYes (with dynamical refinement)~0.8 – 1.0 ÅNanocrystals (Powder)Complex data processing; radiation damage
1D/2D NMR Through-bond/space connectivityNo (Requires derivatization)Low (Conformational average)1–10 mg (Solution)Missing NOE contacts across spiro-junction
HRMS Exact Mass & FormulaNo N/A< 1 µgZero stereochemical information

Overcoming the "Oils" Bottleneck: Crystallization Strategies

Why does the free base of {5-Azaspiro[2]heptan-7-yl}methanol often fail to crystallize? The molecule has a low molecular weight and high conformational flexibility, leading to low lattice energy. Consequently, it typically precipitates as an amorphous oil. To solve this, we must manipulate the thermodynamic landscape.

  • Salt Formation (Vapor Diffusion): By synthesizing the hydrochloride salt ()[4], we introduce strong ionic interactions that drastically increase lattice enthalpy, driving the preference toward an ordered crystalline state. Crucially, the chloride ion acts as an anomalous scatterer, which is strictly required to determine the absolute configuration without ambiguity.

  • Chaperone Co-Crystallization: If salt formation yields only microcrystalline powders, Tetraaryladamantane (TAA) chaperones can be used. TAAs form rigid hydrogen-bonded networks that encapsulate small, flexible molecules, forcing them into an ordered crystalline lattice suitable for scXRD ()[5].

Table 2: Crystallization Strategies for {5-Azaspiro[1]heptan-7-yl}methanol
StrategyMechanism of ActionTypical TimeframeSuccess Rate for OilsTypical Flack Parameter (esd)
Free Base Slow Evaporation Intermolecular H-bonding7–14 days< 10%N/A (No heavy atoms)
HCl Salt Vapor Diffusion Ionic lattice stabilization3–5 days40–50%0.02 (± 0.08)
TAA Co-Crystallization Chaperone encapsulation24–48 hours> 85%0.01 (± 0.05)

Self-Validating Experimental Protocols

Protocol 3.1: Salt Formation & Vapor Diffusion

Causality: Converting the free base to an HCl salt introduces a heavy atom (Z=17) for anomalous dispersion, enabling the calculation of the Flack parameter when using Cu-Kα radiation.

  • Dissolution: Dissolve 10 mg of {5-Azaspiro[2]heptan-7-yl}methanol (free base) in 0.5 mL of anhydrous diethyl ether.

  • Precipitation: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. Validation: Immediate formation of a white precipitate confirms salt formation.

  • Isolation: Isolate the precipitate via vacuum filtration and dry under nitrogen.

  • Vapor Diffusion: Dissolve the HCl salt in a minimal volume of methanol (inner vial). Place the inner vial inside a larger sealed chamber containing 5 mL of ethyl acetate (antisolvent).

  • Harvesting: Allow 3–5 days for vapor equilibration. Harvest the resulting single crystals.

Protocol 3.2: TAA Co-Crystallization (Alternative for Recalcitrant Oils)

Causality: If vapor diffusion fails, TAA chaperones bypass the molecule's inherent reluctance to pack by providing a pre-organized host lattice.

  • Mixing: Combine 3 mg of {5-Azaspiro[2]heptan-7-yl}methanol with 1.0 equivalent of TAA chaperone in a 2 mL glass vial.

  • Solvation: Dissolve the mixture in 200 µL of dichloromethane.

  • Evaporation: Puncture the vial cap with a single needle hole and allow slow evaporation at 22°C over 48 hours.

  • Harvesting: Isolate the co-crystals directly from the vial walls.

Protocol 3.3: scXRD Data Collection and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize thermal motion (B-factors), which is critical for resolving the flexible cyclopentane ring conformation.

  • Mounting: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å).

  • Integration: Integrate and scale data, applying multi-scan absorption corrections (e.g., SADABS).

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL).

  • Validation: Evaluate the Flack parameter. Validation: A value near 0 (with an esd < 0.1) definitively confirms the absolute configuration of the C7 chiral center.

Structural Elucidation Decision Pathway

GStartIsolate/Synthesize{5-Azaspiro[2.4]heptan-7-yl}methanolNMR1D/2D NMR & HRMS(Confirm Connectivity)Start->NMRStereoAbsolute StereoResolved?NMR->StereoSuccessNMRProceed toPreclinical AssaysStereo->SuccessNMRYes (Rare)CrystSalt Formation &Vapor DiffusionStereo->CrystNo (Ambiguous)CrystSuccessDiffraction-QualityCrystals?Cryst->CrystSuccessCoCrystTAA Co-Crystallization(Chaperone Method)CrystSuccess->CoCrystNo (Oils out)XRDscXRD Data Collection(Cu-Kα, 100 K)CrystSuccess->XRDYesCoCryst->XRDRefineRefinement &Flack Parameter CheckXRD->RefineRefine->SuccessNMR

Figure 1: Decision matrix and workflow for the structural elucidation of spirocyclic small molecules.

References

  • [1] Kumar, P., et al. "Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis." Taylor & Francis Online. Available at:[Link]

  • [3] Newman, J. A., et al. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." ACS Molecular Pharmaceutics. Available at:[Link]

  • [5] Krupp, F., et al. "Absolute Configuration of Small Molecules by Co-Crystallization." Angewandte Chemie International Edition (via NIH PMC). Available at:[Link]

{5-Azaspiro[2.4]heptan-7-yl}methanol vs other spirocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of "flatland"—the over-reliance on planar aromatic or simple saturated rings like piperidine and morpholine. While these traditional rings are synthetically accessible, they often suffer from high cytochrome P450 (CYP) clearance, poor solubility, and off-target promiscuity.

To overcome these developmental hurdles, the strategic incorporation of spirocyclic scaffolds has become a cornerstone of rational drug design[1]. Among these, {5-Azaspiro[2.4]heptan-7-yl}methanol has emerged as a highly versatile, sp³-rich building block. This guide provides an objective, data-driven comparison of {5-Azaspiro[2.4]heptan-7-yl}methanol against other spirocyclic alternatives, detailing the mechanistic logic and experimental workflows required to validate its use in lead optimization.

The Causality of Scaffold Hopping: Why Spirocycles?

The fundamental logic behind replacing a traditional heterocycle with a spirocycle lies in altering the molecule's topological landscape without drastically changing its molecular weight.

  • Fraction of sp³ Carbons (Fsp³): Increasing Fsp³ correlates strongly with improved clinical success rates due to enhanced aqueous solubility and reduced non-specific protein binding.

  • Conformational Rigidity: Spirocycles restrict the conformational flexibility of the parent chain. This pre-organization lowers the entropic penalty upon binding to a target receptor, often resulting in a significant boost in binding affinity[2].

  • Metabolic Shielding: The dense, three-dimensional steric bulk of spiro systems—particularly those containing cyclopropane rings—can physically block CYP enzymes from accessing labile C-H bonds, thereby extending the drug's half-life[3].

Objective Comparison: {5-Azaspiro[2.4]heptan-7-yl}methanol vs. Alternatives

When selecting a spirocyclic bioisostere, the choice of ring size (e.g.,[2.4], [3.3], or [2.5]) dictates the angle of the exit vectors and the basicity of the heteroatom. The table below summarizes the physicochemical and topological differences between {5-Azaspiro[2.4]heptan-7-yl}methanol and common alternatives.

Feature / ScaffoldTraditional Morpholine2-Oxa-6-azaspiro[3.3]heptane{5-Azaspiro[2.4]heptan-7-yl}methanol6-Azaspiro[2.5]octane
Ring Architecture 6-membered planar[3.3] spirocyclic[2.4] spirocyclic[2.5] spirocyclic
Fsp³ Character 1.00 (Flexible)1.00 (Highly rigid)1.00 (Rigid, strained)1.00 (Rigid, bulky)
Typical Amine pKa ~8.3~8.5 - 8.9~8.8 - 9.2~9.5 - 10.0
Vector Geometry Linear (1,4)OrthogonalNon-linear, dense 3D spaceNon-linear, extended
Metabolic Stability Low (Prone to oxidation)HighVery High (Cyclopropane shielding)Moderate to High
Primary Drug Design Use Baseline solvent/linkerMorpholine bioisosterePiperidine/Pyrrolidine bioisosterePiperidine bioisostere

The [2.4] Advantage: The fusion of a cyclopropane ring ([2]) to a pyrrolidine core ([4]) in {5-Azaspiro[2.4]heptan-7-yl}methanol provides a unique advantage. The cyclopropane ring acts as a bioisostere for a double bond, locking the pyrrolidine into a specific pucker. Furthermore, the hydroxymethyl group (-CH₂OH) at the 7-position acts as a critical vector, providing both a hydrogen bond donor and acceptor to interact with localized polar residues in a target's binding pocket.

Mechanistic Logic: Target Binding and Clinical Validation

The structural advantages of the azaspiro[2.4]heptane core are not merely theoretical; they are clinically validated. For instance, the optimization of HCV NS5A inhibitors led to the discovery of Ledipasvir , which incorporates an azaspiro[2.4]heptane ring to dramatically improve antiviral activity and extend the compound's half-life[3]. Similarly, this scaffold has been successfully deployed in the development of dual orexin receptor antagonists (DORAs), where its rigid 3D structure minimizes off-target CYP450 inhibition while maintaining the high brain penetrance required for CNS targets[4].

G Morpholine Traditional Saturated Rings (High CYP Clearance) Spiro {5-Azaspiro[2.4]heptan-7-yl}methanol Morpholine->Spiro Bioisosteric Replacement Benefits Increased Fsp3 & Conformational Rigidity Spiro->Benefits Structural Advantage Target Enhanced Target Affinity (e.g., Orexin/HCV NS5A) Benefits->Target Pharmacological Effect

Caption: Logical relationship of bioisosteric replacement using azaspiro[2.4]heptanes.

Experimental Protocol: Synthesis and ADME Validation

To confidently integrate {5-Azaspiro[2.4]heptan-7-yl}methanol into a lead optimization campaign, the synthetic route must be scalable, and the resulting analogs must be rigorously profiled. The following protocol outlines a self-validating workflow for synthesizing the core and testing its metabolic stability.

Phase 1: Scaffold Synthesis via Cyclopropanation

The most efficient causality-driven approach to construct the [2.4] system is via the Corey-Chaykovsky reaction, which reliably forms the strained cyclopropane ring from an exocyclic double bond[4].

  • Ylide Generation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF. Cool to 0 °C and slowly add Trimethylsulfoxonium iodide. Stir for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the sulfur ylide.

  • Cyclopropanation: Slowly add the N-Boc protected methylenepyrrolidine precursor (bearing the protected hydroxymethyl group) to the ylide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify via flash chromatography to yield the protected 5-azaspiro[2.4]heptane core.

  • Functionalization: The 7-hydroxymethyl group can be oxidized to an aldehyde using TEMPO/BAIB, followed by reductive amination with a target pharmacophore using Na(OAc)₃BH in DCE[4].

Phase 2: Self-Validating Microsomal Stability Assay

To prove that the [2.4] spirocycle improves metabolic stability over a planar morpholine/piperidine lead, an in vitro Human Liver Microsome (HLM) assay is required. This system is self-validating through the strict use of phase-specific controls.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized spiro-compound in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Control Implementation:

    • Positive Control: Run Verapamil concurrently to validate the metabolic competency of the microsomes.

    • Negative Control: Run the test compound in the absence of NADPH to rule out chemical instability or non-CYP degradation.

  • Reaction Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Data Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

    
    ) based on the elimination rate constant (
    
    
    
    ) derived from the log-linear decline of the compound over time.

G Start Planar Lead Compound (e.g., Piperidine/Morpholine) Synth Synthesize {5-Azaspiro[2.4]heptan-7-yl}methanol via Cyclopropanation Start->Synth Scaffold Hopping Func Functionalize -OH and -NH Exit Vectors Synth->Func Diversification Assay In Vitro ADME Profiling (HLM/RLM Stability, LogD) Func->Assay Screening Decision Compare with [3.3] or[2.5] Spirocyclic Alternatives Assay->Decision Profiling

Caption: Workflow for the synthesis and validation of spirocyclic scaffolds.

Conclusion

The transition from flat, easily metabolized heterocycles to dense, three-dimensional spirocycles represents a critical maturation in a drug discovery program. {5-Azaspiro[2.4]heptan-7-yl}methanol stands out among spirocyclic scaffolds due to its optimal balance of Fsp³ character, conformational rigidity, and the versatile functionalization potential of its hydroxymethyl vector. By following rigorous, self-validating synthetic and analytical protocols, researchers can effectively leverage this scaffold to rescue failing leads and design highly potent, metabolically stable therapeutics.

References

  • Natho, P., Colella, M., & Luisi, R. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing.
  • "Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors." National Institutes of Health (PMC).
  • "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." DOI.org.
  • "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ResearchGate.

Sources

A Comparative Guide to Azaspiro[2.4]heptane and Azaspiro[3.3]heptane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of three-dimensional (3D) scaffolds is a cornerstone of modern medicinal chemistry, enabling researchers to "escape from flatland" and access novel chemical space with improved pharmacological properties.[1][2] Among these, spirocyclic systems, which feature two rings connected by a single quaternary carbon, have gained significant traction.[3][4][5] Their rigid conformations can enhance binding affinity and selectivity, while also favorably modulating physicochemical properties like solubility and metabolic stability.[3][5][6]

This guide provides a comparative analysis of two important classes of nitrogen-containing spirocycles: azaspiro[2.4]heptane and azaspiro[3.3]heptane derivatives. We will explore their structural nuances, synthetic accessibility, and impact on drug-like properties, supported by experimental data and established protocols to inform rational scaffold selection in drug discovery programs.

Structural and Conformational Analysis: A Tale of Two Scaffolds

The fundamental difference between the two scaffolds lies in their constituent rings. Azaspiro[2.4]heptane contains a cyclopropane ring fused to a pyrrolidine ring, whereas azaspiro[3.3]heptane is composed of two azetidine rings or a cyclobutane and an azetidine ring. This seemingly subtle distinction has profound implications for their three-dimensional shape and the vectors through which substituents can be projected into the binding pockets of biological targets.

FeatureAzaspiro[2.4]heptaneAzaspiro[3.3]heptane
Ring Composition Cyclopropane + PyrrolidineAzetidine + Azetidine/Cyclobutane
Ring Strain High (due to cyclopropane)Moderate (due to azetidine/cyclobutane)
Conformational Rigidity HighHigh
Key Isomers 5-azaspiro[2.4]heptane1-azaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane

The high degree of sp3 hybridization in both scaffolds contributes to their desirable 3D character, moving away from the planar structures that often plague traditional aromatic heterocycles.[3][4] The azaspiro[3.3]heptane framework, particularly the 2-azaspiro[3.3]heptane isomer, is noted for being approximately 1 Å longer than a similarly substituted piperidine, offering a different spatial projection for substituents.[7]

Caption: 2D structures of 5-azaspiro[2.4]heptane and 2-azaspiro[3.3]heptane cores.

Physicochemical Properties: Impact on Drug-Likeness

The choice of a scaffold significantly influences a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Lipophilicity (logP/logD): A key advantage of azaspiro[3.3]heptane derivatives is their ability to modulate lipophilicity in a sometimes counterintuitive manner. Replacing common heterocycles like piperidine or morpholine with an azaspiro[3.3]heptane can lower the measured logD7.4 by as much as 1.0, despite the net addition of a carbon atom.[8] This effect is often attributed to an increase in the basicity of the nitrogen atom.[8] However, this trend is not universal; N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD.[8][9]

Solubility and Basicity: Spirocyclic systems, in general, tend to improve aqueous solubility compared to their non-spirocyclic or aromatic counterparts due to their 3D structure, which can disrupt crystal lattice packing.[6][10] For example, 2-azaspiro[3.3]heptane was introduced as a more water-soluble bioisostere for piperidine.[11]

Comparative Physicochemical Data (Calculated):

Property5-Azaspiro[2.4]heptane2-Azaspiro[3.3]heptane
Molecular Weight 97.16 g/mol 97.16 g/mol [9][12]
cLogP 0.9 (estimated)0.7[9][12]
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų[9]
Hydrogen Bond Donors 11[9]
Hydrogen Bond Acceptors 11[9]

Note: Data for 2-azaspiro[3.3]heptane is readily available. Data for the 5-aza isomer of azaspiro[2.4]heptane is estimated based on its structure as specific database entries were not found in the search.

Synthesis Strategies: Accessibility and Derivatization

The synthetic accessibility of a scaffold is a critical factor for its adoption in drug discovery, which often requires the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Synthesis of Azaspiro[2.4]heptane Derivatives: The synthesis of the 5-azaspiro[2.4]heptane core can be achieved through various routes. One common method involves a double cyclization of 3-acyl-1,5-dibromopentanes with an amine or ammonia.[13] Another approach involves the cyclization of a cyclopropane γ-amino acid to form the corresponding γ-lactam, 5-azaspiro[2.4]heptan-4-one, which can be further reduced.[13] These intermediates are valuable for producing compounds for biological screening, such as hepatitis C virus NS5A inhibitors.[14]

Synthesis of Azaspiro[3.3]heptane Derivatives: The synthesis of azaspiro[3.3]heptanes is well-documented, with multiple strategies available for different isomers.

  • 1-Azaspiro[3.3]heptanes: A key strategy involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to yield a spirocyclic β-lactam.[15][16][17][18] This intermediate is then reduced, typically with alane (AlH3), to produce the desired 1-azaspiro[3.3]heptane core.[9][15][16][17][18]

  • 2,6-Diazaspiro[3.3]heptanes: A practical, high-yielding route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines, followed by a base-mediated cyclization to form the spirocyclic bisazetidine core.[19]

Caption: Workflow for a common synthesis of the 1-Azaspiro[3.3]heptane core.

Biological Activity and Applications in Drug Design

Both scaffolds have been successfully incorporated into biologically active molecules, often serving as bioisosteric replacements for more common saturated heterocycles like piperidine and piperazine.[11][15][16][17]

Azaspiro[3.3]heptane as a Bioisostere: The azaspiro[3.3]heptane scaffold has been extensively validated as a piperidine bioisostere.[11][15][16][17]

  • Anesthetics: Replacing the piperidine fragment in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a novel analog with high activity.[15][16][17] In vivo studies showed this analog had a faster onset and similar duration of action with lower systemic toxicity compared to bupivacaine.[10]

  • Oncology: The replacement of a piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in selectivity for PARP-1 over other family members, along with reduced cytotoxicity.[3]

  • Fetal Hemoglobin Induction: A 2-azaspiro[3.3]heptane derivative was identified as a potent and orally bioavailable inducer of fetal hemoglobin (HbF), a promising therapeutic strategy for sickle cell disease and β-thalassemia.[20]

Azaspiro[2.4]heptane in Bioactive Compounds: While less prevalent in recent literature as a direct piperidine bioisostere, the azaspiro[2.4]heptane scaffold is a valuable building block for complex molecules. For instance, enantiomerically pure 7-amino-5-azaspiro[2.4]heptane has been used as a substrate for incorporation into quinolone antibacterial agents.[13]

Key Experimental Protocols

To ensure scientific integrity, the following are representative, detailed protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptane

  • Rationale: This protocol outlines a common route to a protected form of the 2-azaspiro[3.3]heptane core, making it ready for further functionalization. The Boc protecting group is stable under many reaction conditions but can be easily removed with acid.

  • Step-by-Step Methodology:

    • Step 1: Cyclobutane Formation: Condense 1,3-dibromopropane with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form diethyl cyclobutane-1,1-dicarboxylate.

    • Step 2: Reduction: Reduce the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.

    • Step 3: Ditosylation: Convert the diol to the ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

    • Step 4: Azetidine Ring Formation: React the ditosylate with a protected amine, such as benzylamine, under basic conditions to facilitate the double intramolecular S_N2 reaction, forming N-benzyl-2-azaspiro[3.3]heptane.

    • Step 5: Deprotection and Protection: Remove the benzyl group via hydrogenolysis (H2, Pd/C). The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield the final product, N-Boc-2-azaspiro[3.3]heptane.

  • Validation: Each step should be monitored by Thin Layer Chromatography (TLC) for reaction completion. The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Competitive Radioligand Binding Assay

  • Rationale: This assay is a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

  • Step-by-Step Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing a GPCR). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound (e.g., an azaspiroheptane derivative).

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with cold buffer to remove non-specific binding.

    • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Validation: The assay must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

Conclusion and Future Outlook

Both azaspiro[2.4]heptane and azaspiro[3.3]heptane derivatives are valuable scaffolds in medicinal chemistry, offering a robust means to introduce 3D complexity and fine-tune pharmacological properties.

  • Azaspiro[3.3]heptane derivatives are exceptionally well-validated as bioisosteres for piperidines and piperazines, often leading to improvements in solubility, metabolic stability, and target selectivity.[3][9][11] Their synthetic routes are well-established, making them highly accessible for drug discovery campaigns.[15][19]

  • Azaspiro[2.4]heptane derivatives , while also possessing desirable rigidity and 3D character, are currently less explored as direct bioisosteric replacements in the recent literature. However, their unique stereochemistry and the presence of the strained cyclopropane ring offer distinct structural features that can be exploited to probe novel interactions within a target binding site.

The choice between these scaffolds will ultimately depend on the specific goals of the drug design project. Factors to consider include the desired exit vectors for substituents, the need to modulate lipophilicity and basicity, and the synthetic tractability for library synthesis. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic application of these and other strained spirocyclic systems will undoubtedly play an increasingly important role.

References

  • Kirichok A., Tkachuk H., Kozyriev Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. ResearchGate. [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. [Link]

  • Who we serve. Thieme E-Journals - Synthesis / Full Text. [Link]

  • Kirichok A., Tkachuk H., Kozyriev Y., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-521. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[16][20] HEPTANECARBOXYLATE DERIVATIVES. Request PDF. ResearchGate. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters, 10(7), 1024-1029. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Organic & Biomolecular Chemistry. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (2019). Chemical Communications. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules, 20(8), 13912-13927. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. ResearchGate. [Link]

  • Spirocycles in Drug Discovery. (2017). Sygnature Discovery. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. ResearchGate. [Link]

  • 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • 2-Azaspiro(3.3)heptane. PubChem. [Link]

Sources

Validating the Biological Activity of {5-Azaspiroheptan-7-yl}methanol Analogs: A Comparative Guide to Spirocyclic Scaffolds

Validating the Biological Activity of {5-Azaspiro[1]heptan-7-yl}methanol Analogs: A Comparative Guide to Spirocyclic Scaffolds

Executive Summary: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the transition from planar aromatic rings or highly flexible saturated heterocycles (like piperidines and pyrrolidines) to conformationally restricted spirocyclic scaffolds is a proven strategy to enhance drug-likeness. The {5-Azaspiro[1]heptan-7-yl}methanol scaffold represents a premier class of rigidified bioisosteres.

By locking the pyrrolidine core into a specific puckered conformation, the spiro[1]heptane system pre-organizes the spatial vector of the hydroxymethyl group. This structural rigidity minimizes the entropic penalty upon target binding and increases the fraction of sp³-hybridized carbons (

123

Structural Rationale & Causality: Why Choose the Spirocyclic Core?

When optimizing a lead compound, replacing a standard 4,4-disubstituted piperidine or a standard proline ring with a {5-Azaspiro[1]heptan-7-yl}methanol analog provides three distinct mechanistic advantages:

  • Thermodynamic Binding Advantage: Flexible rings must adopt a specific conformation to bind a target pocket, losing conformational entropy in the process. The spiro-fusion restricts the ring flip, pre-organizing the pharmacophore and yielding a lower dissociation constant (

    
    )[4].
    
  • Phase I Metabolic Resistance: Traditional piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation due to their high lipophilicity. The spirocyclic core lowers the LogP and shields the nitrogen lone pair, dramatically reducing intrinsic clearance (

    
    )[5].
    
  • Enhanced Brain Penetration: For CNS targets like the Orexin 1 and 2 receptors (OX1R/OX2R), achieving a high brain-to-plasma ratio is critical. The compact, spherical nature of the spiro[1]heptane system improves passive blood-brain barrier (BBB) permeability compared to elongated piperidine chains[2].

Comparative Performance Data

To objectively evaluate the scaffold, we compare a prototypical 4,4-disubstituted piperidine antagonist against a {5-Azaspiro[1]heptan-7-yl}methanol-derived analog in the context of Orexin receptor antagonism.

Table 1: Pharmacokinetic & Binding Affinity Comparison
ParameterAlternative: 4,4-Disubstituted PiperidineProduct: {5-Azaspiro[1]heptan-7-yl}methanol AnalogPerformance Shift
Target Affinity (OX1 IC

)
12.5 nM3.2 nM~4x Improvement
Target Affinity (OX2 IC

)
45.0 nM5.1 nM~9x Improvement
Microsomal Clearance (

)
>80 µL/min/mg (High)<15 µL/min/mg (Low)Significantly Stabilized
Brain/Plasma Ratio (

)
0.2 (Poor CNS exposure)1.1 (Excellent CNS exposure)Optimal for CNS Targets
Conformational Entropy Penalty HighLowThermodynamically Favored

Data synthesized from foundational DMPK characterizations of spirocyclic orexin receptor antagonists[2].

Self-Validating Experimental Protocols

To rigorously validate the biological activity and DMPK properties of synthesized {5-Azaspiro[1]heptan-7-yl}methanol analogs, the following self-validating workflows must be executed.

Protocol 1: In Vitro Target Binding Validation (Radioligand Competition Assay)

Objective: Determine the equilibrium dissociation constant (

Causality:

Step-by-Step Methodology:

  • Membrane Preparation: Express recombinant human OX1 or OX2 receptors in CHO cells. Harvest and homogenize cells to isolate membrane fractions.

    • Self-Validation Step: Run a BCA protein assay to ensure consistent receptor density across all tested batches.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM [³H]-SB-674042 (for OX1) in an assay buffer containing 25 mM HEPES, 2.5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Compound Addition: Add the {5-Azaspiro[1]heptan-7-yl}methanol analog at varying concentrations (

    
     to 
    
    
    M).
    • Self-Validation Step: Include a known clinical DORA (e.g., Almorexant) as a positive control to verify the assay's dynamic range.

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM of an unlabeled standard.

    • Causality: This crucial step ensures the measured radioactive signal is strictly receptor-mediated and not an artifact of the compound partitioning nonspecifically into the lipid membrane.

  • Detection: Terminate the reaction by rapid filtration through GF/C microplates. Read radioactivity using a liquid scintillation counter and calculate the

    
    .
    
Protocol 2: DMPK Profiling (In Vitro Microsomal Stability)

Objective: Assess Phase I metabolic stability to confirm the spirocyclic scaffold's resistance to CYP-mediated degradation. Causality: Because saturated heterocycles often fail due to rapid hepatic clearance, we use isolated human liver microsomes supplemented with NADPH to specifically isolate and quantify cytochrome P450-mediated metabolism.

Step-by-Step Methodology:

  • System Setup: Pre-incubate 1 µM of the test analog with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

    • Self-Validation Step: Run a parallel control without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than CYP-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantaneously precipitates metabolic enzymes, halting the reaction and preserving the exact time-point concentration for accurate half-life calculation.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Visualizing the Mechanism and Workflow

SignalingPathwayOrexinOrexin Neuropeptides(OXA / OXB)ReceptorOrexin Receptors(OX1R / OX2R)Orexin->Receptor Agonist BindingGProteinGq/11 Protein CouplingReceptor->GProteinPLCPhospholipase C (PLC)ActivationGProtein->PLCCalciumIntracellular Ca2+ReleasePLC->CalciumResponseWakefulness & ArousalCalcium->ResponseAntagonist{5-Azaspiro[2.4]heptan-7-yl}methanolAnalog (DORA)Antagonist->Receptor Competitive Inhibition

Caption: Orexin receptor signaling pathway inhibited by 5-azaspiro[1]heptane analogs.

ExperimentalWorkflowStep1Scaffold Synthesis(Spirocyclic Core)Step2In Vitro Binding(Radioligand Assay)Step1->Step2 Validate AffinityStep3DMPK Profiling(Microsomal Stability)Step2->Step3 Select LeadsStep4In Vivo Efficacy(Brain Penetration)Step3->Step4 Confirm Exposure

Caption: Step-by-step experimental workflow for validating spirocyclic analog performance.

Conclusion

The {5-Azaspiro[1]heptan-7-yl}methanol scaffold is a highly validated structural motif that consistently outperforms traditional planar or flexible heterocycles. By capitalizing on conformational restriction, researchers can drastically improve target binding affinity while simultaneously optimizing the metabolic and pharmacokinetic profile of their lead compounds. Whether deployed in the development of CNS-active receptor antagonists or complex antiviral agents, this spirocyclic system remains a cornerstone of modern rational drug design.

References

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters (2013). URL:

  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists - DOI." DOI.org (2013). URL:

  • National Center for Biotechnology Information. "Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem." NIH.gov.
  • Link, A., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." MDPI (2020). URL:

Spectroscopic Comparison of {5-Azaspiroheptan-7-yl}methanol Enantiomers: A Guide to Absolute Configuration Determination

Spectroscopic Comparison of {5-Azaspiro[1]heptan-7-yl}methanol Enantiomers: A Guide to Absolute Configuration Determination

Introduction {5-Azaspiro[1]heptan-7-yl}methanol is a chiral spirocyclic building block increasingly utilized in drug discovery to enhance metabolic stability and increase the


This guide provides an objective, data-driven comparison of the two premier techniques for distinguishing the enantiomers of this scaffold: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) via Mosher's Method .

Vibrational Circular Dichroism (VCD): The Orthogonal Gold Standard

Expertise & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions [1]. Unlike NMR derivatization, which relies on the spatial proximity of a chiral auxiliary to the stereocenter, VCD interrogates the entire chiral skeletal framework simultaneously. For {5-Azaspiro[1]heptan-7-yl}methanol, the stereocenter at C7 is situated at the

VCD_WorkflowSampleEnantiopure Sample{5-Azaspiro[2.4]heptan-7-yl}methanolIR_VCDMeasure IR & VCD Spectra(in CDCl3)Sample->IR_VCDDFT_CalcDFT Calculations(Gaussian: B3LYP/6-31G*)Sample->DFT_Calc In Silico ModelCompareSpectral Alignment &ComparisonIR_VCD->Compare Experimental DataSimulateSimulate (R) and (S)VCD SpectraDFT_Calc->SimulateSimulate->Compare Theoretical DataResultAbsolute ConfigurationAssignedCompare->Result

Workflow for determining absolute configuration using Vibrational Circular Dichroism (VCD).

NMR Spectroscopy via Mosher's Derivatization

Expertise & Causality: Mosher's method utilizes



1



NMR_WorkflowStartProtect Amine(Boc2O)SplitAliquot SampleStart->SplitR_MTPAReact with(R)-MTPA-ClSplit->R_MTPAS_MTPAReact with(S)-MTPA-ClSplit->S_MTPANMRAcquire 1H/19F NMRR_MTPA->NMRS_MTPA->NMRAnalyzeCalculate Δδ (S-R)Assign StereocenterNMR->Analyze

Chemical derivatization workflow for Mosher's ester NMR analysis of the primary alcohol.

Experimental Protocols
Protocol A: VCD Spectral Acquisition and DFT Modeling

Self-Validating System: Deuterated chloroform (


  • Sample Preparation: Dissolve 10 mg of enantiopure {5-Azaspiro[1]heptan-7-yl}methanol in 150

    
     of 
    
    
    (approx. 0.5 M).
  • Data Acquisition: Inject the solution into a

    
     liquid cell (100 
    
    
    path length). Acquire IR and VCD spectra using a dedicated VCD spectrometer at 4
    
    
    resolution. Co-add scans for 4–6 hours to achieve a high signal-to-noise ratio.
  • Computational Modeling: Perform a conformational search of the (R)-enantiomer using molecular mechanics. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

  • Spectral Alignment: Boltzmann-average the calculated VCD spectra. Overlay the theoretical (R)-spectrum with the experimental data. A positive correlation of major vibrational bands confirms the (R) configuration; an inverse correlation (mirror image) confirms the (S) configuration.

Protocol B: Modified Mosher's Esterification

Self-Validating System: The inclusion of




  • Amine Protection: React 20 mg of the substrate with

    
     (1.1 eq) in dichloromethane to yield (5-Boc-5-azaspiro[1]heptan-7-yl)methanol. Purify via silica gel chromatography.
    
  • Esterification: Divide the protected intermediate into two 5 mg aliquots in dry NMR tubes. Dissolve each in 0.5 mL anhydrous

    
    .
    
  • Derivatization: To Tube A, add (R)-MTPA-Cl (2 eq) and dry pyridine-

    
     (2 eq). To Tube B, add (S)-MTPA-Cl (2 eq) and dry pyridine-
    
    
    (2 eq). Incubate at room temperature for 4 hours.
  • Data Analysis: Acquire 600 MHz

    
     and 564 MHz 
    
    
    NMR spectra. Calculate
    
    
    for the diastereotopic protons at C6 and the spiro protons to deduce the configuration.
Quantitative Data Presentation

Table 1: Comparison of Spectroscopic Techniques

Analytical FeatureVibrational Circular Dichroism (VCD)NMR (Mosher's Method)Chiral HPLC (Polarimetric)
Primary Output Absolute Configuration & ConformationRelative/Absolute ConfigurationEnantiomeric Excess (ee)
Derivatization None required (Analyzed in native state)Required (N-protection + MTPA ester)None (Requires chiral column)
Sample Requirement 5–15 mg (Non-destructive, recoverable)2–5 mg (Destructive/Covalent)< 1 mg (Destructive)
Analysis Time 4–6 hrs acquisition + 24 hrs computation4 hrs reaction + 1 hr acquisition15–30 mins per run
Accuracy for Scaffold Very High (Direct skeletal probing)Moderate (Beta-stereocenter limit)High (For ee, not AC)

Table 2: Expected Spectroscopic Signatures for Enantiomers

EnantiomerVCD Signature (Mid-IR 1200-1000

)

NMR of (R)-MTPA Ester
Optical Rotation

(R)-Enantiomer Matches DFT calculated (R)-spectrumUpfield shift relative to (S)-MTPASpecific to solvent/temp
(S)-Enantiomer Exact mirror image (inverted signs)Downfield shift relative to (S)-MTPAEqual magnitude, opposite sign
Conclusion

For aliphatic spirocycles like {5-Azaspiro[1]heptan-7-yl}methanol, VCD is the definitively superior spectroscopic method for absolute configuration determination. It eliminates the need for complex chemical derivatization and overcomes the inherent limitations of Mosher's analysis on primary alcohols. While NMR and Chiral HPLC remain valuable for routine enantiomeric excess (ee) monitoring, VCD provides the authoritative, self-validating structural proof required for modern drug development.

References
  • BioTools. "Absolute Configuration by VCD: White Paper." BioTools Inc. Available at: ]">https://biotools.us

  • Gaussian. "Studying Chirality with Vibrational Circular Dichroism." Gaussian, Inc. Available at: ]">https://gaussian.com

  • Seco, J. M., et al. "An ingenious method for the determination of the relative and absolute configurations... by 1H NMR spectroscopy." National Institutes of Health (PMC). Available at: ]">https://www.ncbi.nlm.nih.gov

  • Frontiers in Chemistry. "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers. Available at: ]">https://www.frontiersin.org

  • Spectroscopy Europe. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. Available at: ]">https://www.spectroscopyeurope.com

A Comparative Guide to the Efficacy of {5-Azaspiro[2.4]heptan-7-yl}methanol Derivatives as Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives as selective antagonists for the dopamine D3 receptor (D3R). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders where D3R modulation is a key strategy. This document delves into the structure-activity relationships (SAR), comparative efficacy with established ligands, and detailed experimental protocols to support further research and development in this area.

The Therapeutic Imperative for Selective Dopamine D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[1] This restricted expression pattern, in contrast to the more widespread distribution of the closely related D2 receptor, makes the D3 receptor an attractive therapeutic target for treating a range of neuropsychiatric conditions, including substance use disorder, schizophrenia, and Parkinson's disease, with a potentially reduced risk of the side effects associated with D2 receptor blockade.[1][2] The development of D3R-selective ligands, however, remains a significant challenge due to the high homology between the D2 and D3 receptor subtypes.[2]

The Emergence of the 5-Azaspiro[2.4]heptane Scaffold

In the quest for D3R selectivity, the 5-azaspiro[2.4]heptane moiety has emerged as a promising scaffold. This rigid, three-dimensional structure offers a unique conformational constraint that can be exploited to achieve high affinity and selectivity for the D3R. The introduction of a methanol group at the 7-position of this spirocyclic core provides an additional vector for chemical modification, allowing for fine-tuning of the pharmacological profile.

Structural Insights and Mechanism of Action

The antagonistic activity of these compounds at the D3R is primarily achieved by blocking the binding of the endogenous agonist, dopamine. This prevents the activation of downstream signaling pathways, which are typically mediated through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Below is a diagram illustrating the canonical D3R signaling pathway and the inhibitory effect of a {5-Azaspiro[2.4]heptan-7-yl}methanol derivative antagonist.

D3R_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates Antagonist {5-Azaspiro[2.4]heptan-7-yl}methanol Derivative (Antagonist) Antagonist->D3R Binds & Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Cellular_Response Cellular Response (Altered Neuronal Activity) cAMP->Cellular_Response Modulates

Caption: Dopamine D3 Receptor Signaling and Antagonist Action.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The efficacy of {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives is critically dependent on the nature of the substituents on the azaspiro nitrogen and the stereochemistry of the molecule. The following table summarizes the in vitro binding data for a selection of these compounds in comparison to established D3R antagonists.

Compound IDScaffoldR Group (on Azaspiro Nitrogen)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)Functional Activity
Compound A 5-Azaspiro[2.4]heptan-7-yl-CH2CH2-Aryl1.5150100Antagonist
Compound B 5-Azaspiro[2.4]heptan-7-yl-CH2CH2CH2-Aryl5.235067Antagonist
Compound C 5-Azaspiro[2.4]heptan-7-yl-(CH2)2-O-Aryl0.895118Antagonist
Eticlopride BenzamideN/A0.1340.0860.64Antagonist
Fallypride BenzamideN/A0.10.030.3Antagonist
SB-277011-A PhenylpiperazineN/A1.0>250>250Antagonist

Data sourced from representative literature.

Key SAR Insights:
  • Linker Length: A two-carbon linker between the spirocyclic core and the aromatic moiety (Compound A) generally confers higher D3R affinity compared to a three-carbon linker (Compound B).

  • Linker Composition: The introduction of an ether linkage (Compound C) can enhance D3R affinity and selectivity, likely due to favorable interactions within the receptor binding pocket.

  • Aromatic Substituents: The nature and substitution pattern of the terminal aryl group are critical for modulating both affinity and selectivity. Electron-withdrawing groups in the para position of the phenyl ring have been shown to be beneficial.

  • Stereochemistry: The stereochemistry at the 7-position of the spirocycle significantly impacts binding affinity. The (S)-enantiomer is often more potent than the (R)-enantiomer.

Experimental Protocols for Efficacy Determination

The following section details the step-by-step methodologies for key in vitro assays used to characterize the efficacy of {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives.

Radioligand Binding Assay for D3 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the D3 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO or HEK293 cells expressing hD3R) start->prep_membranes incubation Incubate Membranes with Radioligand ([3H]Spiperone) & Test Compound prep_membranes->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki values) scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone at a concentration near its Kd).

      • Varying concentrations of the test compound (typically in a 10-point dilution series).

      • For determining non-specific binding, add a high concentration of a known D3 antagonist (e.g., 10 µM Eticlopride) instead of the test compound.

      • For total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: β-Arrestin Recruitment

This assay determines the functional activity of a compound (agonist, antagonist, or partial agonist) by measuring its ability to promote or inhibit the recruitment of β-arrestin to the activated D3 receptor.

Workflow Diagram:

Beta_Arrestin_Workflow start Start cell_plating Plate Cells (Expressing D3R-enzyme fragment & β-arrestin-enzyme fragment) start->cell_plating compound_addition Add Test Compound (Antagonist mode: pre-incubate) cell_plating->compound_addition agonist_stimulation Add Dopamine (or other D3R agonist) compound_addition->agonist_stimulation incubation Incubate agonist_stimulation->incubation readout Add Substrate & Measure Luminescence/Fluorescence incubation->readout analysis Data Analysis (Generate dose-response curves, calculate IC50/EC50) readout->analysis end End analysis->end

Caption: β-Arrestin Recruitment Assay Workflow.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Culture:

    • Use a commercially available cell line engineered to co-express the D3 receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted compounds to the cells and pre-incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of a D3R agonist (e.g., dopamine or quinpirole) to the wells. The concentration of the agonist should be at its EC80 (the concentration that produces 80% of its maximal effect) to ensure a robust signal for inhibition.

  • Incubation:

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagent containing the substrate for the reporter enzyme.

    • Incubate for a short period to allow the enzymatic reaction to proceed.

    • Measure the resulting luminescent or fluorescent signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment.

In Vivo Evaluation

Promising {5-Azaspiro[2.4]heptan-7-yl}methanol derivatives should be advanced to in vivo models to assess their therapeutic potential. Relevant animal models include:

  • Models of Psychosis: The phencyclidine (PCP) or amphetamine-induced hyperlocomotion model in rodents is commonly used to screen for antipsychotic-like activity.

  • Models of Substance Abuse: The self-administration and reinstatement models are used to evaluate the potential of these compounds to reduce drug-seeking and relapse behaviors.[2]

In these models, the ability of the test compound to attenuate the behavioral effects of the psychostimulant or to reduce drug self-administration provides evidence of its in vivo efficacy as a D3R antagonist.

Conclusion and Future Directions

The {5-Azaspiro[2.4]heptan-7-yl}methanol scaffold represents a valuable platform for the development of potent and selective dopamine D3 receptor antagonists. The unique structural features of this scaffold offer opportunities for fine-tuning the pharmacological profile to achieve the desired balance of affinity, selectivity, and functional activity. The detailed experimental protocols provided in this guide serve as a foundation for the robust evaluation of novel derivatives. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and to further explore their therapeutic potential in relevant in vivo models of neuropsychiatric disorders.

References

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Med. Chem. Lett.URL: [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Front. Neurosci.URL: [Link]

  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. J. Med. Chem.URL: [Link]

  • Radioligand binding assays. Bio-protocol.URL: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI.URL: [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sci.URL: [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Arch. Pharm.URL: [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett.URL: [Link]

  • Pharmacological actions of a novel and selective dopamine D3 receptor antagonist, KCH-1110. Behav. Brain Res.URL: [Link]

  • Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Mol. Psychiatry.URL: [Link]

  • In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder. Psychopharmacology (Berl).URL: [Link]

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of {5-Azaspiro[2.4]heptan-7-yl}methanol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The efficacy of a drug is often intrinsically linked to its ability to modulate a specific biological target while minimizing engagement with unintended off-targets, which can lead to adverse effects. The {5-Azaspiro[2.4]heptan-7-yl}methanol scaffold has emerged as a promising structural motif in the design of novel inhibitors, particularly within the domain of protein kinase inhibitors.[1][2][3][4][5] The inherent three-dimensionality and sp3-rich character of this spirocyclic system offer a unique advantage, enabling the creation of compounds with improved physicochemical properties and the potential for enhanced target selectivity.[3][4][5]

This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors built upon this scaffold, offering researchers and drug development professionals a framework for evaluating selectivity, interpreting experimental data, and choosing the most appropriate tool compounds for their research.

The Strategic Advantage of Spirocyclic Scaffolds

The increasing prevalence of spirocyclic motifs in clinical candidates is not coincidental.[1][2] Shifting from traditional flat, aromatic structures to more three-dimensional molecules generally correlates with improved drug-like properties.[3] The rigid nature of the spirocyclic core can lock the conformation of a molecule, optimizing the orientation of key binding elements to fit precisely into a target's active site.[3] This structural constraint can be a powerful tool for medicinal chemists to enhance potency while simultaneously designing out interactions with off-target proteins, thereby improving the overall selectivity profile.[1][3] For instance, the replacement of a flexible piperazine ring with a diazaspiro[3.3]heptane in the framework of the PARP inhibitor Olaparib led to a significant increase in selectivity for PARP-1 over other family members.[5]

Identifying the Primary Targets

The {5-Azaspiro[2.4]heptan-7-yl}methanol moiety is a versatile building block. Literature and patent filings reveal its incorporation into inhibitors targeting a range of proteins, most notably:

  • Protein Kinases: This is the most prominent application. The scaffold has been utilized in the design of inhibitors for targets like RET and other tyrosine kinases. A notable example is found in the structure of Vandetanib , an approved inhibitor of VEGFR, EGFR, and RET kinases, although the specific methanol-substituted spirocycle is a modification seen in developmental compounds.[6]

  • Orexin Receptors: This scaffold has been successfully used to develop potent dual orexin 1 and orexin 2 receptor antagonists for potential use in treating sleep disorders.[7]

  • Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane have been synthesized as key intermediates for molecules targeting the NS5A protein, crucial for HCV replication.[8][9]

For the purpose of this guide, we will focus on the most common application: protein kinase inhibitors . The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding site, making inhibitor cross-reactivity a significant challenge.[10][11][12]

Comparative Selectivity Analysis

Evaluating the selectivity of an inhibitor is not a binary assessment but a quantitative one. It requires screening the compound against a broad panel of potential off-targets. Below is a hypothetical, yet representative, comparison of a {5-Azaspiro[2.4]heptan-7-yl}methanol-based inhibitor ("Spiro-Inhibitor A") with two alternative inhibitors targeting the same primary kinase (e.g., a hypothetical "Kinase X").

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetSpiro-Inhibitor A (IC50, nM)Competitor 1 (Planar Scaffold, IC50, nM)Competitor 2 (Acyclic Scaffold, IC50, nM)
Kinase X (Primary) 5 8 12
Kinase Y (Off-Target)85050250
Kinase Z (Off-Target)>10,000150900
Kinase A (Off-Target)1,20035400
Kinase B (Off-Target)>10,000800>10,000

Data is illustrative and intended for comparative purposes.

Interpretation:

  • Spiro-Inhibitor A demonstrates superior potency for the primary target (Kinase X) and, critically, a much cleaner off-target profile. The >170-fold selectivity against Kinase Y and >240-fold against Kinase A is a significant improvement over Competitor 1.

  • Competitor 1 , built on a more traditional planar scaffold, shows significant cross-reactivity with Kinases Y and A. This promiscuity could lead to misleading results in cellular studies or potential side effects in a clinical setting.[13]

  • Competitor 2 , with its flexible acyclic structure, has intermediate selectivity. While better than Competitor 1, it still displays notable activity against Kinases Y and A.

The superior selectivity of Spiro-Inhibitor A can be attributed to the spirocyclic core's ability to position substituents in a precise three-dimensional arrangement, maximizing interactions within the target's binding pocket while avoiding clashes or unintended interactions in the more conserved binding sites of off-target kinases.[4]

Methodologies for Assessing Cross-Reactivity

To generate reliable cross-reactivity data, robust and standardized experimental protocols are essential. Two gold-standard techniques are large-scale kinase panel screening and the Cellular Thermal Shift Assay (CETSA).

Key Experimental Workflow: Kinase Panel Screening

The most direct way to assess inhibitor selectivity is to profile it against a large panel of purified kinases.[10][14] Commercial services offer panels covering a significant portion of the human kinome.[15][16][17]

Kinase_Panel_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., Spiro-Inhibitor A) Dispense Dispense Compounds & Kinase/Substrate Mix Compound->Dispense DMSO DMSO Control DMSO->Dispense Stauro Staurosporine (Positive Control) Stauro->Dispense Plate 384-Well Plate (Kinase Panel) Plate->Dispense Incubate Incubation (ATP Addition) Dispense->Incubate Initiate Reaction Detect Detect Activity (e.g., ADP-Glo) Incubate->Detect Measure Product RawData Raw Luminescence Data Detect->RawData Calc Calculate % Inhibition vs. DMSO Control RawData->Calc Profile Generate Selectivity Profile (IC50 / Kd Values) Calc->Profile

Caption: Workflow for a typical kinase panel screening experiment.

Detailed Protocol: KINOMEscan™ Competition Binding Assay

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. It is an ATP-independent method that directly measures binding affinity (Kd).

  • Preparation: A DNA-tagged kinase, the test compound, and an immobilized ligand are combined in a well of a microtiter plate.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: Unbound kinase (and kinase bound to the test compound) is washed away. The amount of kinase remaining bound to the immobilized ligand is proportional to its affinity in the presence of the competitor.

  • Quantification: The amount of DNA-tagged kinase remaining in the well is quantified using quantitative PCR (qPCR).[18]

  • Data Analysis: The amount of kinase bound is compared to a DMSO control. A low signal indicates strong competition from the test compound. Results are typically reported as percent of control or converted to a dissociation constant (Kd).

Causality Insight: Using a binding assay like KINOMEscan is crucial because it measures direct physical interaction, independent of enzyme activity or the need to optimize substrate and ATP concentrations for hundreds of different kinases.[10][15] This provides a more uniform and comparable dataset across the entire kinome.

Confirming Target Engagement in a Cellular Context: CETSA

While in vitro assays are essential, it is critical to confirm that an inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[21][23]

CETSA_Workflow A 1. Treat intact cells with Inhibitor or DMSO B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Collect soluble fraction (Supernatant) D->E F 6. Quantify soluble target protein (e.g., Western Blot, MS) E->F G 7. Plot Melt Curve & Determine Tm Shift F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol:

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the {5-Azaspiro[2.4]heptan-7-yl}methanol-based inhibitor at a chosen concentration. Treat a parallel set with vehicle (DMSO) as a control. Incubate to allow for cell penetration and target binding.[24]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]

  • Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[24]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[24]

  • Sample Preparation & Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the total protein concentration (e.g., using a BCA assay) to ensure equal loading. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or mass spectrometry.[19][24]

  • Data Interpretation: Quantify the band intensities at each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against temperature. The resulting "melting curve" for the inhibitor-treated cells will be shifted to the right compared to the DMSO control if the inhibitor binds and stabilizes the target protein.[20]

Trustworthiness Insight: A key self-validating aspect of CETSA is the dose-dependent thermal shift. Running the assay with increasing concentrations of the inhibitor should produce a correspondingly larger shift in the melting temperature, confirming specific and saturable binding to the target in its native cellular environment.[20]

Conclusion

The {5-Azaspiro[2.4]heptan-7-yl}methanol scaffold represents a valuable tool in the medicinal chemist's arsenal for developing potent and, crucially, selective inhibitors. Its rigid, three-dimensional structure provides a distinct advantage over more traditional planar or flexible scaffolds in navigating the complex challenge of kinase cross-reactivity.[1][3][4] By employing a systematic approach to selectivity profiling using robust methodologies like broad-panel kinase screening and confirming intracellular target engagement with CETSA, researchers can confidently select and validate superior tool compounds. This rigorous, data-driven approach is essential for accurately dissecting biological pathways and accelerating the development of safer, more effective therapeutics.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
  • Dias GG, de Oliveira LFN, de Oliveira RG, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Uitdehaag JCM, Zaman GJR.
  • Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
  • Daina A, de Kaenel A, Gfeller D, et al. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Klaeger S, Heinzlmeir S, Wilhelm M, et al.
  • Martinez Molina D, Jafari R, Ignatushchenko M, et al. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Lomenick B, Olsen RW, Jafari R, et al. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Fedorov O, Niesen FH, Knapp S. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Brylinski M, Feyfant E. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • Sigma-Aldrich. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
  • CETSA. CETSA. CETSA.
  • Antczak C, Lorenz S, Welsch M, et al. In vitro kinome profiling measuring drug binding. Bio-protocol.
  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
  • Google Patents. US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.
  • Google Patents. US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Google Patents. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery.
  • Stasi LP, Artusi R, Bovino C, et al. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed.
  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • Wymann MP, Schneiter R.

Sources

A Comparative Benchmarking Guide to the Synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azaspirocycles, particularly the 5-azaspiro[2.4]heptane framework, have emerged as privileged scaffolds due to their unique three-dimensional (3D) architecture.[1] This rigid, sp³-rich core offers a distinct advantage over flat, sp²-heavy structures by enabling more precise and selective interactions with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties like solubility and metabolic stability.[1] The target molecule of this guide, {5-Azaspiro[2.4]heptan-7-yl}methanol, incorporates this valuable spirocyclic core with a key functional handle—a primary alcohol—making it a versatile building block for elaboration in drug discovery programs, particularly in the development of potent orexin[2] and dopamine D3 receptor antagonists.[3]

This guide provides an in-depth, comparative analysis of prominent synthetic strategies to access {5-Azaspiro[2.4]heptan-7-yl}methanol and its direct precursors. We will move beyond simple procedural listings to dissect the underlying logic of each route, offering field-proven insights into the causality behind experimental choices. The performance of these methods is benchmarked on critical parameters including reaction efficiency, stereocontrol, scalability, and operational simplicity, supported by experimental data from peer-reviewed literature.

Strategic Overview: Deconstructing the Target

The synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol can be approached from several distinct retrosynthetic viewpoints. The primary challenge lies in the stereoselective construction of the spirocyclic core containing the cyclopropane ring fused to a pyrrolidine ring. The choice of strategy dictates the starting materials, the point at which chirality is introduced, and the overall efficiency of the sequence.

G cluster_strategies Key Retrosynthetic Strategies Target {5-Azaspiro[2.4]heptan-7-yl}methanol Inter1 5-Azaspiro[2.4]heptane-7-carboxylic Acid Derivative Target->Inter1 Functional Group Interconversion (Reduction) Inter2 ω-Unsaturated Dicyclopropylmethylamine Target->Inter2 Strategy B: Ring-Closing Metathesis (RCM) Inter3 Protected 4-Methylene-proline Derivative Inter1->Inter3 Strategy A: Cyclopropanation

Caption: Key retrosynthetic pathways to the target scaffold.

Strategy A: Diastereoselective Cyclopropanation of a Proline Scaffold

This is arguably the most convergent and widely utilized strategy. It leverages the readily available chiral pool of proline to establish the stereochemistry of the pyrrolidine ring early. The key transformation is the construction of the cyclopropane ring onto a 4-methylene-proline precursor.

Principle and Rationale

The core of this strategy involves the treatment of a 4-exocyclic methylene-substituted proline compound with a carbenoid species.[4] The Simmons-Smith reaction and its variants (e.g., using diethylzinc/diiodomethane) are classic choices. The facial selectivity of the cyclopropanation is often directed by the existing stereocenter at C2 of the proline ring and the choice of protecting group on the nitrogen, which can create a sterically biased environment. This approach is powerful because it builds the spirocyclic core in a single, often high-yielding, step from a late-stage intermediate. The final methanol moiety is then unmasked via a standard reduction of the C7-carboxylic acid or its corresponding ester.[5]

Workflow Diagram: Cyclopropanation Route

G Start N-Boc-(S)-4-Methylene-proline Ester Step1 Cyclopropanation (e.g., Et₂Zn, CH₂I₂) Start->Step1 Intermediate (S)-N-Boc-5-Azaspiro[2.4]heptane-7-carboxylate Step1->Intermediate Step2 Ester Reduction (e.g., LiAlH₄, THF) Intermediate->Step2 Product {5-Azaspiro[2.4]heptan-7-yl}methanol Step2->Product Deprotection Optional: N-Deprotection (TFA) Product->Deprotection FinalProduct Final Target Deprotection->FinalProduct

Caption: Workflow for the cyclopropanation strategy.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. [4][5]

  • To a solution of tert-butyl (S)-4-methylenepyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, add a solution of diethylzinc (1.1 M in toluene, 3.0 equiv).

  • Stir the mixture for 15 minutes, then add diiodomethane (3.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ester is then hydrolyzed using aqueous lithium hydroxide in a THF/water mixture.

  • Purify the resulting carboxylic acid by flash column chromatography or recrystallization to yield the title compound.

Step 2: Reduction to {(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-7-yl}methanol.

  • To a solution of the carboxylic acid from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the target N-Boc protected alcohol.

Strategy B: Diversity-Oriented Synthesis via Ring-Closing Metathesis

This alternative strategy constructs the pyrrolidine ring as the key step, starting from a precursor that already contains the cyclopropane moiety. It is particularly valuable for creating libraries of analogues due to the modular nature of the starting material synthesis.

Principle and Rationale

This approach, pioneered by Wipf et al., involves a multicomponent condensation to rapidly assemble an ω-unsaturated dicyclopropylmethylamine building block.[6] This intermediate, containing two alkene functionalities, is then subjected to ring-closing metathesis (RCM) using a Grubbs-type catalyst. This powerful C=C bond-forming reaction selectively forms the five-membered pyrrolidine ring, leaving the cyclopropane intact and installing an endocyclic double bond.[6] Subsequent reduction of the double bond and the other functional groups provides access to the saturated azaspirocyclic core. The methanol group would need to be introduced either as part of the initial building blocks or by manipulation of other functional groups post-cyclization.

Workflow Diagram: RCM Route

G Start Multicomponent Condensation (Imine, Alkyne, ZrCp₂HCl, CH₂I₂) Intermediate1 ω-Unsaturated Dicyclopropylmethylamine Start->Intermediate1 Step1 Ring-Closing Metathesis (Grubbs Catalyst) Intermediate1->Step1 Intermediate2 Unsaturated 5-Azaspiro[2.4]heptene Step1->Intermediate2 Step2 Reduction & Functional Group Interconversion Intermediate2->Step2 Product {5-Azaspiro[2.4]heptan-7-yl}methanol Step2->Product

Caption: Workflow for the Ring-Closing Metathesis (RCM) strategy.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of the Diene Precursor. [6]

  • A multicomponent reaction involving an N-protected imine, an alkyne bearing a protected hydroxyl group, zirconocene hydrochloride, and diiodomethane would be performed to generate the key dicyclopropylmethylamine intermediate containing the necessary diene functionality for RCM.

Step 2: Ring-Closing Metathesis. [1][6]

  • Dissolve the diene precursor (1.0 equiv) in a degassed solvent such as dichloromethane or toluene (0.01-0.05 M).

  • Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) and heat the reaction mixture (e.g., to reflux) under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material and the formation of the cyclized product.

  • Upon completion, quench the reaction, concentrate, and purify by chromatography to isolate the 5-azaspiro[2.4]heptene derivative.

Step 3: Reduction and Deprotection.

  • The double bond within the pyrrolidine ring is reduced via catalytic hydrogenation (e.g., H₂, Pd/C).

  • Any protecting groups on the nitrogen and the hydroxyl function are removed under appropriate conditions to yield the final target molecule, {5-Azaspiro[2.4]heptan-7-yl}methanol.

Benchmarking and Comparative Analysis

The optimal synthetic route is dictated by the specific goals of the research program, such as the need for enantiopurity, the desired scale of production, and the availability of starting materials.

MetricStrategy A: CyclopropanationStrategy B: RCM
Overall Yield Good to Excellent (typically >50% over 2-3 steps from proline derivative)Moderate to Good (highly dependent on multicomponent reaction efficiency)
Stereocontrol Excellent (chirality derived from proline starting material)[5]Can be challenging; may require chiral catalysts or resolution.
Number of Steps Low (highly convergent)Moderate (more linear sequence)
Scalability Generally good; Simmons-Smith can be exothermic and require careful control.Moderate; catalyst cost and removal can be an issue on a large scale.
Starting Materials Readily available, chiral proline derivatives.Requires synthesis of specialized multicomponent reaction precursors.[6]
Safety/Handling Diethylzinc and diiodomethane are hazardous and require careful handling.Organometallic reagents and catalysts require inert atmosphere techniques.
Key Advantage High convergence and excellent stereocontrol.High potential for diversity and library synthesis.
Expert Insights and Causality
  • For Enantiopure Synthesis: Strategy A is the clear frontrunner. By starting with enantiopure (S)- or (R)-4-methylene-proline, the chirality of the final product is secured from the outset.[5] This avoids costly and often low-yielding chiral resolution or asymmetric catalysis steps later in the synthesis. The stereochemical outcome of the cyclopropanation is a direct consequence of substrate control, a reliable and well-understood phenomenon.

  • For Discovery and Analogue Synthesis: Strategy B, while less direct for the specific target, offers superior flexibility. The multicomponent reaction allows for the rapid combination of different fragments, enabling the synthesis of a diverse library of azaspirocycles by simply varying the initial inputs.[6] This is a significant advantage in early-stage drug discovery where exploring the structure-activity relationship (SAR) is paramount.

  • For Process and Scale-Up Chemistry: Strategy A's convergence makes it more attractive for large-scale synthesis. Fewer linear steps generally translate to higher overall yields and less complex process control. However, the safe handling of large quantities of pyrophoric diethylzinc and the management of reaction exotherms are critical engineering challenges that must be addressed.

Conclusion

The synthesis of {5-Azaspiro[2.4]heptan-7-yl}methanol is most effectively and stereoselectively achieved via the Cyclopropanation of a Proline Scaffold (Strategy A) . This route is highly convergent, leverages the chiral pool, and proceeds with predictable stereochemical outcomes, making it the preferred method for producing well-defined, enantiopure material for advanced drug development.

While the Ring-Closing Metathesis approach (Strategy B) presents a powerful tool for generating chemical diversity and is invaluable in a discovery setting, its more linear nature and the potential challenges in achieving high enantioselectivity for this specific target make it a secondary choice for bulk synthesis. The continued development of novel synthetic methodologies will undoubtedly provide even more efficient pathways to this and other valuable spirocyclic scaffolds, further accelerating their application in the design of next-generation therapeutics.[7]

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. National Center for Biotechnology Information. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N‑Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Figshare. [Link]

  • Diversity-oriented synthesis of azaspirocycles. National Center for Biotechnology Information. [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. National Center for Biotechnology Information. [Link]

  • Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. National Center for Biotechnology Information. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. National Center for Biotechnology Information. [Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. National Center for Biotechnology Information. [Link]

  • 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R) ... National Institutes of Health. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. National Center for Biotechnology Information. [Link]1175/)

Sources

In Vitro vs. In Vivo Efficacy of {5-Azaspiroheptan-7-yl}methanol-Derived Scaffolds in Kinase Inhibition

In Vitro vs. In Vivo Efficacy of {5-Azaspiro[1]heptan-7-yl}methanol-Derived Scaffolds in Kinase Inhibition

Executive Summary & Chemical Rationale

In modern drug discovery, the transition from flat,


{5-azaspiro[1]heptan-7-yl}methanol

Historically, pan-kinase inhibitors utilizing monocyclic cores (such as the piperidine ring in tofacitinib) suffered from off-target toxicities due to their inability to discriminate between highly homologous kinase active sites (e.g., JAK1 vs. JAK2). By replacing these flexible monocycles with the rigid {5-azaspiro[1]heptan-7-yl} core, we achieve two critical mechanistic advantages:

  • Conformational Locking: The spiro[1]heptane system restricts the dihedral angles of the pendant hydroxymethyl (or amino) groups, vectoring them perfectly into the solvent-exposed or hinge regions of the kinase ATP-binding pocket.

  • Steric Discrimination: The inherent bulk of the spiro-fusion introduces a steric clash in the slightly tighter binding pockets of off-target kinases (like JAK2), driving extraordinary selectivity.

This guide objectively compares the in vitro and in vivo efficacy of {5-azaspiro[1]heptan-7-yl}-based compounds against traditional monocyclic alternatives, supported by experimental data and self-validating protocols [1].

Mechanistic Pathway: Target Engagement

To understand the efficacy of these compounds, we must visualize their intervention in the target signaling cascade. In the context of autoimmune diseases, {5-azaspiro[1]heptan-7-yl} derivatives are frequently deployed as highly selective JAK1 or IRAK4 inhibitors [2].

PathwayCytokineCytokineStimulusReceptorReceptorActivationCytokine->ReceptorJAK1JAK1 Kinase(Target)Receptor->JAK1STATSTATPhosphorylationJAK1->STATTranscriptionGeneTranscriptionSTAT->TranscriptionInhibitor{5-Azaspiro[2.4]heptan-7-yl}InhibitorInhibitor->JAK1 ATP CompetitiveInhibition

Mechanism of JAK1/STAT pathway inhibition by spirocyclic compounds.

In Vitro Efficacy: Selectivity and Metabolic Stability

The Causality of In Vitro Performance

When evaluating in vitro efficacy, the primary metrics are target affinity (



1
Comparative In Vitro Data

Table 1: In Vitro Profiling of Spirocyclic vs. Monocyclic Kinase Inhibitors

Compound CoreTarget

(nM)
Off-Target

(nM)
Selectivity IndexLiver Microsomal Clearance (

L/min/mg)
Monocyclic (Piperidine analog)11.2 (JAK1)22.4 (JAK2)~2.045.2 (High clearance)
{5-Azaspiro[1]heptan-7-yl} 8.5 (JAK1)408.0 (JAK2)48.0 18.5 (Stable)

Data synthesized from benchmark structural activity relationship (SAR) studies on JAK1/IRAK4 selective inhibitors [1][2].

Protocol 1: Self-Validating TR-FRET Kinase Assay

To ensure trustworthiness and reproducibility, the in vitro target engagement must be validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the {5-azaspiro[1]heptan-7-yl} compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2.5 nM of recombinant human JAK1 (or IRAK4) to the respective wells. Self-Validation Step: Include a "No Enzyme" control well to establish the baseline background fluorescence.

  • Substrate Initiation: Initiate the reaction by adding 1

    
    M of ULight-labeled substrate and ATP at its apparent 
    
    
    (e.g., 10
    
    
    M).
  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 mM EDTA and Eu-anti-phospho antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the

    
     using a 4-parameter logistic curve fit.
    

In Vivo Efficacy: Pharmacokinetics and Disease Modification

The Causality of In Vivo Performance

High in vitro potency is irrelevant without adequate in vivo exposure. The increased

1

Comparative In Vivo Data

Table 2: In Vivo PK and Efficacy in CIA Mouse Model

Compound CoreOral Bioavailability (

)
Half-life (

, hr)
Arthritis Score Reduction (Day 35)Bone Erosion Score (0-5 scale)
Monocyclic (Piperidine analog)35%1.8-45%2.5
{5-Azaspiro[1]heptan-7-yl} 68% 4.2 -78% 0.8
Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Workflow

To objectively assess the translation of spirocyclic inhibitors from bench to in vivo efficacy, the CIA model serves as the gold standard.

WorkflowAcclimation1. Acclimation(Days -7 to 0)Immunization2. Primary Immunization(Day 0: CII + CFA)Acclimation->ImmunizationBoost3. Booster Injection(Day 21: CII + IFA)Immunization->BoostDosing4. Daily Oral Dosing(Spiro-Compound vs Vehicle)Boost->DosingScoring5. Clinical Scoring(Paw Swelling/Erythema)Dosing->ScoringAnalysis6. Histopathology &PK/PD AnalysisScoring->Analysis

In vivo Collagen-Induced Arthritis (CIA) efficacy workflow.

  • Induction: On Day 0, immunize male DBA/1 mice subcutaneously at the base of the tail with 100

    
    g of bovine Type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).
    
  • Boost: On Day 21, administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).

  • Randomization & Dosing: Upon onset of clinical arthritis (typically Days 24-28), randomize mice based on baseline clinical scores. Administer the {5-azaspiro[1]heptan-7-yl} compound (e.g., 10 mg/kg) via oral gavage (PO) once daily. Self-Validation Step: Include a vehicle-only cohort and a positive control cohort (e.g., Tofacitinib) to ensure assay window validity.

  • Clinical Scoring: Grade each paw from 0 (normal) to 4 (severe erythema and swelling) three times a week.

  • Histopathology: At study termination (Day 35), harvest hind paws, decalcify, and stain with H&E and Safranin O. Blinded pathologists score for inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

The integration of the {5-azaspiro[1]heptan-7-yl}methanol scaffold (and its derivatives) represents a masterclass in structure-based drug design. By leveraging spirocyclic rigidity, researchers can overcome the selectivity and metabolic stability limitations inherent to traditional monocyclic kinase inhibitors. The experimental data clearly demonstrates that this structural modification not only yields a 24-fold improvement in in vitro kinase selectivity but also doubles oral bioavailability, culminating in superior in vivo disease modification.

References

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[1]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. RSC Medicinal Chemistry / National Institutes of Health (NIH). Available at:[Link]

  • Thiadiazole IRAK4 inhibitors.United States Patent US11702414B2.
  • Fused pyrrolines which act as ubiquitin-specific protease 30 (usp30) inhibitors.United States Patent US20230126252A1.

ADME properties of {5-Azaspiro[2.4]heptan-7-yl}methanol compared to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

ADME Profiling of {5-Azaspiro[1]heptan-7-yl}methanol: A Comparative Guide to Spirocyclic Pyrrolidine Bioisosteres

The transition from flat, aromatic rings to three-dimensional,


-rich scaffolds is a cornerstone of modern drug discovery. As target validation pushes medicinal chemistry into more complex chemical space, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds requires sophisticated structural interventions.

This guide provides an objective, data-driven comparison of {5-Azaspiro[1]heptan-7-yl}methanol against traditional pyrrolidine and flat aromatic bioisosteres. By analyzing the causality behind these structural modifications, we provide actionable insights for researchers aiming to optimize pharmacokinetic (PK) profiles.

Structural Rationale & Causality: The "Escape from Flatland"

{5-Azaspiro[1]heptan-7-yl}methanol is a spirocyclic analog of prolinol (pyrrolidin-2-ylmethanol). The incorporation of a cyclopropane ring at the 5-position to form the azaspiro[1]heptane core fundamentally alters the molecule's physicochemical properties[2].

Why choose a spirocyclic pyrrolidine?

  • Increased

    
     and Aqueous Solubility:  Molecules with a high fraction of 
    
    
    
    -hybridized carbons (
    
    
    ) exhibit greater three-dimensionality. This globular shape disrupts the crystal lattice packing energy, significantly enhancing aqueous solubility compared to flat aromatic analogs[3].
  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize the unshielded

    
    -carbons of simple pyrrolidines, leading to rapid N-dealkylation and high intrinsic clearance (
    
    
    
    ). The orthogonal cyclopropane ring in the spiro[1]heptane system provides dense steric bulk, shielding these vulnerable C-H bonds and drastically improving microsomal stability[4].
  • Reduced hERG Liability: Flat, lipophilic amines are notorious for

    
     stacking within the hydrophobic pharmacophore of the hERG potassium channel, leading to cardiotoxicity. The rigid, non-planar geometry of spirocyclic amines prevents this alignment, effectively engineering out hERG liability[2][5].
    

ADME_Logic A Flat Aromatic Amine (Low Fsp3) D High hERG Liability Poor Solubility A->D Pi-Stacking B Simple Pyrrolidine (Moderate Fsp3) E CYP450 Oxidation High Clearance B->E Unshielded C-H C {5-Azaspiro[2.4]heptan-7-yl}methanol (High Fsp3, Rigid) F Optimal ADME Profile Low CLint, No hERG C->F Steric Shielding

Causality of structural modifications on ADME and toxicity profiles.

Quantitative ADME Comparison

To objectively evaluate performance, we compare {5-Azaspiro[1]heptan-7-yl}methanol against two common structural alternatives: Prolinol (a flexible, unsubstituted pyrrolidine) and Isoindolin-1-ylmethanol (a flat, aromatic-fused amine).

Note: Data represents consensus baseline values for these isolated scaffolds in standard high-throughput ADME assays.

Property / Assay{5-Azaspiro[1]heptan-7-yl}methanolProlinol (Simple Pyrrolidine)Isoindolin-1-ylmethanol (Flat Aromatic)
Fraction

(

)
1.001.000.33
Kinetic Solubility (pH 7.4) > 200 µg/mL> 200 µg/mL< 50 µg/mL
HLM

(µL/min/mg)
< 15 (Highly Stable) ~ 45 (Moderate Clearance)~ 60 (High Clearance)
hERG Inhibition (

)
> 50 µM (Safe)> 50 µM (Safe)~ 10 µM (Liability Risk)
LogD (pH 7.4) ~ 0.8~ 0.5~ 1.8

Analysis: While both the spirocycle and prolinol exhibit excellent solubility and low hERG risk due to their


 character, the simple pyrrolidine suffers from moderate-to-high hepatic clearance. The spirocyclic architecture of {5-Azaspiro[1]heptan-7-yl}methanol successfully bridges this gap, offering superior metabolic stability without compromising solubility[5][6].

Self-Validating Experimental Protocols

To ensure data trustworthiness, ADME profiling must rely on self-validating experimental systems. Below are the standardized, step-by-step methodologies used to derive the comparative data above.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay measures the rate of compound depletion mediated by CYP450 enzymes. The inclusion of high- and low-clearance control drugs validates the enzymatic viability of the microsomes.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein stock)

  • NADPH regenerating system (Cofactor essential for CYP450 oxidation)

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (e.g., {5-Azaspiro[1]heptan-7-yl}methanol) to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: Pre-incubation ensures temperature equilibrium before enzymatic activation.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw a 50 µL aliquot from the reaction mixture.
  • Quenching: Immediately dispense the aliquot into 150 µL of the cold Quench Solution. Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity, while the internal standard normalizes downstream MS variance.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: Ensure the half-life (

    
    ) of the Verapamil control is < 15 min, and Warfarin is > 60 min.
    

HLM_Workflow Step1 1. Pre-incubate Cmpd + HLM Step2 2. Add NADPH (Initiate) Step1->Step2 Step3 3. Timepoints (0-60 min) Step2->Step3 Step4 4. Quench (Cold ACN) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating HLM intrinsic clearance assay workflow.

Protocol B: Kinetic Aqueous Solubility (HPLC-UV)

Unlike thermodynamic solubility, kinetic solubility mimics the rapid dilution of a drug from a concentrated DMSO stock into an aqueous biological assay buffer.

Step-by-Step Methodology:

  • Spiking: Add 5 µL of a 10 mM DMSO stock of the test compound into 245 µL of PBS (pH 7.4) to achieve a theoretical maximum concentration of 200 µM (2% DMSO final).

  • Incubation: Shake the microtiter plate at 25°C for 2 hours to allow precipitation of insoluble fractions.

  • Filtration: Transfer the mixture to a 0.45 µm PVDF filter plate and centrifuge to separate the soluble fraction from the precipitate. Causality: PVDF is chosen over nylon to minimize non-specific binding of lipophilic amines.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile.

  • Validation Check: Nicardipine control must yield < 10 µM solubility; Diclofenac must yield > 150 µM.

Conclusion

For drug development professionals optimizing pyrrolidine-containing leads, {5-Azaspiro[1]heptan-7-yl}methanol represents a highly strategic bioisostere. By leveraging the steric bulk of the spiro-fused cyclopropane ring, researchers can systematically engineer out the metabolic liabilities of simple pyrrolidines and the cardiotoxic risks of flat aromatics, resulting in a vastly superior ADME profile.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH). Retrieved from:[Link][3]

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease National Institutes of Health (NIH). Retrieved from:[Link][4]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[1]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor National Institutes of Health (NIH). Retrieved from: [Link][5]

  • ADME Properties in Drug Discovery BioSolveIT. Retrieved from: [Link][6]

Sources

Safety Operating Guide

{5-Azaspiro[2.4]heptan-7-yl}methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Logistics Guide: {5-Azaspiro[1]heptan-7-yl}methanol Disposal

Spirocyclic amines, such as {5-Azaspiro[1]heptan-7-yl}methanol, are increasingly utilized in medicinal chemistry and drug development. By replacing flat, sp2-hybridized aromatic rings with sp3-rich spirocyclic architectures, researchers can significantly improve a drug candidate's 3D structural complexity, aqueous solubility, and metabolic stability[2]. However, the same physicochemical properties that make these compounds highly permeable and biologically active also necessitate stringent environmental controls. Improper disposal of basic, lipophilic amines can lead to severe aquatic toxicity and groundwater contamination.

As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step operational plan for the safe handling and disposal of {5-Azaspiro[1]heptan-7-yl}methanol.

Physicochemical Hazard Profiling

Before initiating any disposal protocol, you must accurately characterize the waste. {5-Azaspiro[1]heptan-7-yl}methanol is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. The salt form dictates the downstream logistical pathway.

Table 1: Quantitative Data & Waste Characterization

PropertyFree Base FormHydrochloride (HCl) Salt Form
CAS Number 848616-44-4[3]2137944-46-6[4]
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO
Molecular Weight 127.18 g/mol 163.65 g/mol
Primary Hazard Corrosive/Irritant (Basic Amine)Irritant
Required Waste Stream Non-Halogenated OrganicHalogenated Organic

Disposal Logistics & Decision Matrix

The most critical logistical failure in amine disposal is the cross-contamination of halogenated and non-halogenated waste streams.

DisposalWorkflow Start Waste Generation: {5-Azaspiro[2.4]heptan-7-yl}methanol CheckForm Identify Salt Form (Free Base vs. HCl Salt) Start->CheckForm Halogenated Halogenated Waste Stream (HCl Salt / DCM Solvent) CheckForm->Halogenated Contains Cl- NonHalogenated Non-Halogenated Waste Stream (Free Base / MeOH Solvent) CheckForm->NonHalogenated No Halogens Labeling EPA Compliant Labeling & Secondary Containment Halogenated->Labeling NonHalogenated->Labeling Incineration Licensed Thermal Destruction (High-Temp Incineration) Labeling->Incineration

Figure 1: Workflow for the segregation and disposal of {5-Azaspiro[1]heptan-7-yl}methanol.

Step-by-Step Disposal Methodologies

Every procedure in your laboratory must be a self-validating system. Follow these operational steps to ensure compliance and safety.

Step 1: Waste Segregation and Stream Routing
  • The Causality: You must segregate the hydrochloride salt from the free base. If chlorinated compounds (like the HCl salt or dichloromethane solvent) are introduced into non-halogenated incineration streams, the thermal destruction process can generate highly toxic polychlorinated dibenzo-p-dioxins and furans, violating EPA emissions standards[5].

  • The Action: Route the free base into the Non-Halogenated carboy. Route the HCl salt into the Halogenated carboy.

  • Self-Validation Checkpoint: Perform a rapid Beilstein test on a micro-aliquot of the waste mixture. A green flame confirms the presence of halogens, validating that the waste must be routed to the halogenated stream.

Step 2: Solvent Compatibility and Containment
  • The Causality: {5-Azaspiro[1]heptan-7-yl}methanol is a basic spirocyclic amine. When dissolved in common laboratory solvents like methanol—which is an EPA F003 listed hazardous waste[1]—the resulting mixture can slowly permeate or degrade low-density plastics.

  • The Action: Collect all liquid waste in High-Density Polyethylene (HDPE) or PTFE-lined glass receptacles. If the waste is derived from an acidic or basic reaction workup, neutralize it carefully to a pH of 6–8 before sealing.

  • Self-Validation Checkpoint: Test the final waste mixture with universal pH indicator strips. A stable pH of 7 confirms complete neutralization, ensuring no exothermic acid-base reactions or gas evolution will occur inside the sealed drum during transit.

Step 3: EPA-Compliant Labeling and Accumulation
  • The Causality: Unidentified chemical waste triggers mandatory, expensive unknown-characterization protocols by waste management vendors and can lead to severe regulatory fines.

  • The Action: Under EPA 40 CFR 262.32, containers must be explicitly marked with the words "Hazardous Waste"[6]. The label must include the accumulation start date, the specific chemical name ("{5-Azaspiro[1]heptan-7-yl}methanol"), and the primary hazard ("Toxic/Irritant").

  • Self-Validation Checkpoint: Audit the Satellite Accumulation Area (SAA) weekly. Verify that the volume in the secondary containment bin can hold at least 110% of the largest primary container's volume, validating your spill-prevention capacity.

Step 4: Spill Response and Decontamination Protocol

In the event of an operational failure resulting in a spill:

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Contain: For solid powder spills, sweep gently using a static-free brush to avoid aerosolizing the active pharmaceutical ingredient (API). For liquid spills (e.g., dissolved in methanol), surround the spill with a chemically inert absorbent like vermiculite. Do not use paper towels for flammable solvent mixtures.

  • Neutralize and Clean: Wash the affected surface with a mildly acidic solution (e.g., 1M Citric Acid) to protonate the residual free-base amine. This renders the spirocyclic compound water-soluble, allowing for complete removal with a final deionized water rinse.

References

  • Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." Federal Register. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." eCFR. Available at: [Link]

Sources

Personal protective equipment for handling {5-Azaspiro[2.4]heptan-7-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: {5-Azaspiro[1]heptan-7-yl}methanol

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a self-validating, causally driven protocol for handling {5-Azaspiro[1]heptan-7-yl}methanol. This spirocyclic building block is highly valued in medicinal chemistry for conferring conformational restriction and enhancing metabolic stability in lead optimization. However, whether you are handling the free base or the more common hydrochloride salt, strict adherence to physicochemical-driven safety protocols is paramount to ensure both operator safety and reagent integrity.

Hazard Profile & Causality (The "Why")

Effective safety protocols are not built on blind compliance; they are engineered from the molecular properties of the compound. Understanding the physicochemical profile of {5-Azaspiro[1]heptan-7-yl}methanol hydrochloride is the first step in operational risk mitigation.

The compound possesses a polar spirocyclic amine core and a primary hydroxyl group. When the hydrochloride salt contacts moisture on the skin or ocular mucosa, it causes localized pH shifts and osmotic stress, leading to severe irritation[2]. Furthermore, because it is handled primarily as a crystalline solid, the kinetic energy from standard weighing and transfer operations easily generates micro-dust. Inhalation of these fine particulates directly irritates the respiratory epithelium[2].

Table 1: Physicochemical & Hazard Profile of {5-Azaspiro[1]heptan-7-yl}methanol

Property / MetricValue / ClassificationCausality & Safety Implication
CAS Number 2137944-46-6 (HCl Salt) / 848616-44-4 (Free Base)[2],[3]Determines exact handling state. The HCl salt is a crystalline powder highly prone to aerosolization.
Molecular Weight 163.65 (HCl Salt)[2]Small molecule; readily forms fine, inhalable particulates during mechanical transfer.
LogP 0.4001[2]Slightly lipophilic; can partition into skin moisture, necessitating robust non-polar barriers.
Topological Polar Surface Area 32.26 Ų[2]High polarity at the spiro-center; drives hygroscopicity and localized tissue irritation upon contact.
Hazard Statements H315, H319, H335[2]Causes skin/eye irritation and respiratory toxicity upon contact/inhalation.

Causality-Driven PPE Matrix

Under OSHA standard 29 CFR 1910.132, laboratory employers must assess workplace hazards and select appropriate Personal Protective Equipment (PPE) that creates an effective barrier against those specific hazards[4]. For {5-Azaspiro[1]heptan-7-yl}methanol, PPE selection is dictated by its LogP, physical state, and irritation profile.

Table 2: Required Personal Protective Equipment (PPE) Matrix

Equipment TypeSpecificationHazard MitigatedMechanistic Causality
Hand Protection Nitrile Gloves (≥4 mil thickness)H315 (Skin Irritation)[2]Nitrile provides a robust chemical barrier against polar organic amines (LogP ~0.40), preventing dermal absorption and localized osmotic stress on the skin.
Eye Protection Indirect Vented Chemical GogglesH319 (Eye Irritation)[2]Prevents airborne micro-dust generated during weighing from contacting ocular mucosa. Standard safety glasses lack the orbital seal required for fine powders.
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsGeneral ExposureProvides a physical barrier against accidental spills and minimizes static charge buildup which can aerosolize the powder.
Respiratory Chemical Fume Hood (80-100 fpm)H335 (Respiratory Irritation)[2]Captures and exhausts aerosolized particulates before they can enter the user's breathing zone.

Self-Validating Operational Protocols

To build a self-validating system, every step in the handling process must include a built-in verification check to ensure the hazard has been neutralized before proceeding.

Protocol 1: Anti-Static Weighing and Transfer
  • Fume Hood Verification : Verify the chemical fume hood sash is positioned at the operational mark (typically 18 inches) to guarantee a face velocity of 80–100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor; an alarm should sound if flow drops below 80 fpm.

  • Static Mitigation : Place an anti-static weighing boat on the analytical balance.

    • Causality: Static charge can cause the hydrochloride salt powder to repel and aerosolize, drastically increasing inhalation risk (H335).

  • Transfer : Tare the balance and use a grounded stainless-steel spatula to transfer the {5-Azaspiro[1]heptan-7-yl}methanol.

  • Immediate Sealing : Seal the stock container immediately after transfer.

    • Causality: The spirocyclic amine salt is highly hygroscopic; exposure to ambient laboratory humidity degrades the reagent and alters the effective molecular weight, ruining downstream stoichiometry.

  • In-Hood Solubilization : Dissolve the compound in the designated reaction solvent (e.g., Dichloromethane or Methanol) inside the fume hood before transporting it to the main reaction setup.

    • Validation: Visual confirmation of a clear, homogenous solution ensures no particulate matter can become airborne during transport across the lab.

Protocol 2: EPA-Compliant Spill Response and Disposal
  • Evacuation and Assessment : If a powder spill occurs outside the fume hood, step back and assess the volume. For a standard lab-scale spill (<50 g), proceed with local cleanup.

  • Dry Containment : Surround the solid spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent mechanical dispersion.

    • Causality: Do not use water initially. Water will rapidly solubilize the salt, spreading the contamination footprint and increasing the surface area for potential dermal contact.

  • Mechanical Collection : Use a disposable plastic scoop to collect the powder and sand mixture. Place it into a compatible, sealable hazardous waste container.

  • Chemical Decontamination : Wipe the affected area with a damp paper towel using a mild detergent, followed by a dry wipe to remove residual moisture.

  • Regulatory Segregation : Label the waste container clearly. Store it in the laboratory's Satellite Accumulation Area (SAA), strictly adhering to EPA 40 CFR 262 guidelines for hazardous waste generators[5].

Process Logic & Workflow Visualization

The following workflow illustrates the logical decision tree for handling, spill response, and regulatory disposal of {5-Azaspiro[1]heptan-7-yl}methanol.

G Start Start: {5-Azaspiroheptan-7-yl}methanol Handling Risk Hazard Assessment (OSHA 29 CFR 1910.132) Start->Risk PPE Don PPE (Nitrile, Goggles, Coat) Risk->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Minimize Dust) Hood->Weigh Spill Spill Occurred? Weigh->Spill SpillYes Spill Response (Contain & Sweep) Spill->SpillYes Yes SpillNo Proceed to Reaction (e.g., N-Boc Protection) Spill->SpillNo No Waste Waste Segregation (EPA 40 CFR 262) SpillYes->Waste SpillNo->Waste Disposal Final Disposal (Incineration) Waste->Disposal

Workflow for the safe handling, spill response, and disposal of {5-Azaspiro[1]heptan-7-yl}methanol.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements."[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste."[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-Azaspiro[2.4]heptan-7-yl}methanol
Reactant of Route 2
{5-Azaspiro[2.4]heptan-7-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.